molecular formula C21H21N5O2 B609491 NCB-0846

NCB-0846

Cat. No.: B609491
M. Wt: 375.4 g/mol
InChI Key: FYWRWBSYRGSWIQ-UHFFFAOYSA-N
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Description

NPC-0846 is an inhibitor of TRAF2- and NCK-interacting kinase (TNIK;  IC50 = 21 nM). It is selective for TNIK over a panel of 46 kinases but does inhibit FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, and HGK by greater than 80% at 100 nM. NPC-0845 (3 µM) inhibits phosphorylation of transcription factor 4 (TCF4) and autophosphorylation of TNIK in cell-based assays. It inhibits the growth and colony formation of HCT116 colon cancer cells in two-dimensional growth and soft-agar assays, respectively, as well as reduces tumor growth in an HCT116 mouse xenograft model. NPC-0846 (50 and 100 mg/kg) also reduces tumor growth in patient-derived xenograft (PDX) mouse models of colon cancer.>The first orally available small-molecule TNIK inhibitor, having anti-Wnt activity and suppressing Wnt-driven intestinal tumorigenesis, also inhibiting FLT3, JAK3, PDGFRa, TRKA, CDK2/CycA2, and HGK>NCB-0846 is the first orally available small-molecule TNIK inhibitor, having anti-Wnt activity and suppressing Wnt-driven intestinal tumorigenesis, also inhibiting FLT3, JAK3, PDGFRa, TRKA, CDK2/CycA2, and HGK.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(3H-benzimidazol-5-ylamino)quinazolin-8-yl]oxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRWBSYRGSWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Primary Target of NCB-0846: A Technical Guide to Traf2- and Nck-interacting Kinase (TNIK) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary molecular target of the small molecule inhibitor NCB-0846. The core focus is on Traf2- and Nck-interacting kinase (TNIK), a critical regulator in the canonical Wnt/β-catenin signaling pathway, and its inhibition by this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular and experimental frameworks.

Core Target and Mechanism of Action

The primary molecular target of this compound is Traf2- and Nck-interacting kinase (TNIK) .[1] this compound is a potent, orally available inhibitor of TNIK, binding to the kinase in an inactive conformation.[2][3] This inhibitory action is crucial for its anti-Wnt signaling activity.[1][2][3]

TNIK is a serine/threonine kinase that plays a pivotal role in the downstream regulation of the Wnt signaling pathway.[1] It functions as an essential regulatory component of the T-cell factor 4 (TCF4) and β-catenin transcriptional complex.[1][2] The kinase activity of TNIK is required for the phosphorylation of TCF4, a necessary step for the transcriptional activation of Wnt target genes.[2] By inhibiting TNIK, this compound prevents TCF4 phosphorylation, thereby suppressing the expression of genes crucial for cell proliferation and survival, such as AXIN2 and MYC.[1][2] This mechanism of action makes this compound a promising therapeutic agent, particularly in cancers with aberrant Wnt signaling, such as colorectal cancer.[1][2][3]

Quantitative Data Summary

The inhibitory activity of this compound against TNIK and other kinases, as well as its effects on cancer cell lines, has been quantified in several studies. The following tables summarize this key data.

Target Assay Type Value Reference
TNIKCell-free kinase assayIC50: 21 nM[3]
Kinase Inhibition at 0.1 µM Reference
FLT3>80%[4][5]
JAK3>80%[4][5]
PDGFRα>80%[4][5]
TRKA>80%[4][5]
CDK2/CycA2>80%[4][5]
HGK>80%[4][5]
Cell Line Assay Endpoint Value Reference
HCT116 (colorectal carcinoma)Cell Viability (72h)IC50Not explicitly stated, but showed 6.8-fold higher activity than control compound[2]
HCT116 (colorectal carcinoma)Soft Agar Colony FormationInhibition~20-fold higher activity than control compound[2]
Papillary Thyroid Carcinoma Cell LinesCell Viability (72h)-Significant dose-dependent decrease[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

TNIK Kinase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of TNIK.

  • Principle: A common method for assessing kinase activity is to measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced.

  • Protocol Outline:

    • Reaction Setup: Recombinant human TNIK protein is incubated with its substrate (e.g., recombinant human TCF4 protein or a generic substrate like myelin basic protein) in a kinase assay buffer.[2] The buffer typically contains Tris-HCl, MgCl₂, and DTT.

    • Compound Addition: this compound is added at various concentrations to the reaction mixture.

    • Initiation: The kinase reaction is initiated by the addition of ATP.

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).

    • Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.

    • Data Analysis: The luminescent signal is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability and Colony Formation Assays

These in vitro assays assess the impact of this compound on the growth and survival of cancer cells.

  • Cell Line: HCT116, a human colorectal carcinoma cell line with a mutation in β-catenin (CTNNB1), is commonly used.[2]

  • Cell Culture: HCT116 cells are maintained in an appropriate growth medium, such as McCoy's 5A medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with increasing concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[2][6][7]

    • For an MTT assay, MTT reagent is added, and after incubation, the formazan product is solubilized, and the absorbance is read. For a CellTiter-Glo assay, the reagent is added to measure ATP levels as an indicator of cell viability, and luminescence is measured.[7]

    • The results are expressed as a percentage of the viability of the vehicle-treated control cells, and IC50 values are determined.

  • Soft Agar Colony Formation Assay:

    • A base layer of agar in culture medium is prepared in 6-well plates.

    • Cells are suspended in a top layer of lower concentration agar and plated on top of the base layer.[2]

    • The cells are then covered with culture medium containing this compound or a vehicle control.[2]

    • The plates are incubated for an extended period (e.g., 14 days) to allow for colony formation.[2]

    • Colonies are stained (e.g., with crystal violet) and counted. The inhibitory effect of this compound is quantified by comparing the number and size of colonies in the treated wells to the control wells.[8]

Colorectal Cancer Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunodeficient mice, such as BALB/c-nu/nu or NOD/SCID mice, are used to prevent rejection of the human tumor cells.[2]

  • Tumor Implantation: HCT116 cells are suspended in a suitable medium (e.g., with Matrigel) and injected subcutaneously into the flanks of the mice.[4]

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally by gavage at specified doses (e.g., 40 or 80 mg/kg) and schedules (e.g., daily for 14 days).[4] The control group receives the vehicle solution.

  • Monitoring: Tumor volume is measured regularly (e.g., with calipers) throughout the study. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or gene expression analysis of Wnt target genes.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for characterizing a kinase inhibitor like this compound.

Wnt_Signaling_Pathway_Inhibition_by_NCB0846 cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and Translocates to TCF4 TCF4 Beta_Catenin->TCF4 TNIK TNIK TCF4->TNIK Transcription Transcription TCF4->Transcription Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) Phosphorylation Phosphorylation TNIK->Phosphorylation NCB0846 This compound NCB0846->TNIK Inhibits Transcription->Wnt_Target_Genes Phosphorylation->TCF4 P Inhibition Inhibition

Caption: Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Experimental_Workflow_for_NCB0846_Characterization Start Start: Compound Discovery Cell_Free_Assay Cell-Free Kinase Assay (e.g., ADP-Glo) Start->Cell_Free_Assay Determine_IC50 Determine IC50 for TNIK Cell_Free_Assay->Determine_IC50 In_Vitro_Assays In Vitro Cellular Assays (HCT116 cells) Determine_IC50->In_Vitro_Assays Cell_Viability Cell Viability Assay (MTT, CellTiter-Glo) In_Vitro_Assays->Cell_Viability Colony_Formation Colony Formation Assay (Soft Agar) In_Vitro_Assays->Colony_Formation In_Vivo_Studies In Vivo Xenograft Studies (Immunodeficient Mice) Cell_Viability->In_Vivo_Studies Colony_Formation->In_Vivo_Studies Tumor_Growth_Inhibition Assess Tumor Growth Inhibition In_Vivo_Studies->Tumor_Growth_Inhibition Mechanism_of_Action Mechanism of Action Studies Tumor_Growth_Inhibition->Mechanism_of_Action Wnt_Target_Gene_Expression Analyze Wnt Target Gene Expression (qPCR, Western Blot) Mechanism_of_Action->Wnt_Target_Gene_Expression Conclusion Conclusion: This compound is a potent TNIK inhibitor with anti-cancer activity Wnt_Target_Gene_Expression->Conclusion

Caption: Experimental workflow for the characterization of this compound.

References

NCB-0846: A Potent and Selective TNIK Inhibitor for Advanced Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NCB-0846, a first-in-class, orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). TNIK is a critical regulator of the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer. This compound has emerged as a promising therapeutic agent by effectively targeting cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse. This document details the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound

This compound was identified through a kinase-focused compound library screening followed by lead optimization, as a potent inhibitor of TNIK with a half-maximal inhibitory concentration (IC50) of 21 nM.[1][2][3][4][5] Over 90% of colorectal cancers exhibit mutations in Wnt signaling pathway components, leading to the generation of CSCs and resistance to conventional therapies.[1][3] TNIK functions at the most downstream part of the Wnt signaling cascade, making its inhibition a strategic approach to block the pathway even in cancer cells with upstream mutations, such as in the APC gene.[1][3] Preclinical studies have demonstrated that this compound can be administered orally and effectively suppresses the growth of patient-derived colorectal cancer xenografts.[1][2][3]

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of TNIK. X-ray co-crystal structure analysis has revealed that this compound binds to TNIK in an inactive conformation, which is crucial for the inhibition of the Wnt signaling pathway.[1][3] This inhibition prevents the phosphorylation of T-cell factor 4 (TCF4), a key substrate of TNIK.[4][5] Consequently, the formation of the TCF4/β-catenin transcriptional complex is disrupted, leading to the downregulation of Wnt target genes such as AXIN2, MYC, and CCND1.[6] This ultimately results in the suppression of cancer cell proliferation, induction of apoptosis, and abrogation of cancer stemness.[6]

Signaling Pathway Diagram

Wnt_Signaling_Pathway_and_NCB0846_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl GSK3b GSK3β Dvl->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation (Degradation) Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF TNIK TNIK TNIK->TCF_LEF Phosphorylation (Activation) NCB0846 This compound NCB0846->TNIK Inhibition Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC, CCND1) TCF_LEF->Wnt_Target_Genes

Caption: Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound
TargetThis compound IC50 (nM)NCB-0970 (diastereomer) IC50 (nM)Reference
TNIK21272[6]
Table 2: Off-Target Kinase Inhibition Profile of this compound
KinasePercent Inhibition at 0.1 µMReference
FLT3>80%[5][6]
JAK3>80%[5][6]
PDGFRα>80%[5][6]
TRKA>80%[5][6]
CDK2/CycA2>80%[5][6]
HGK>80%[5][6]
Table 3: In Vitro Cellular Activity of this compound in HCT116 Cells
AssayEffect of this compoundQuantitative MeasureReference
Cell GrowthInhibition~6.8-fold more potent than NCB-0970[6]
Colony Formation in Soft AgarInhibition~20-fold more potent than NCB-0970[4][5]
Wnt Target Gene ExpressionReductionDownregulation of AXIN2 and MYC[6]
Cancer Stem Cell MarkersReductionDownregulation of CD44, CD133, ALDH1[5]
Table 4: In Vivo Efficacy of this compound
Animal ModelTreatmentOutcomeReference
HCT116 Xenografts40 or 80 mg/kg, oral gavage, BID for 14 daysSuppression of tumor growth[7]
Apc min/+ mice22.5, 45, or 90 mg/kg, oral gavageDose-dependent reduction in intestinal tumor multiplicity and dimensions[6]
Patient-Derived XenograftsOrally administrableSuppression of tumor growth[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

TNIK Kinase Assay

This protocol describes a non-radiometric assay to determine the in vitro inhibitory activity of compounds against TNIK.

Materials:

  • Recombinant human TNIK kinase domain

  • Recombinant human TCF4 (TCF7L2) protein (substrate)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound and control compounds

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control compounds in assay buffer.

  • In a 96-well plate, add 20 ng of the TNIK kinase domain and 50 ng of the TCF4 substrate to each well.[6]

  • Add the diluted compounds to the wells.

  • Initiate the kinase reaction by adding ATP at its Km concentration.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the effect of this compound on the viability of cancer cells in culture.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • This compound and control compounds

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Microplate reader

Procedure:

  • Seed cancer cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.

  • Prepare serial dilutions of this compound and control compounds in cell culture medium.

  • Treat the cells with the diluted compounds and incubate for a specified period (e.g., 72 hours).[6]

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Agarose

  • This compound and control compounds

  • 6-well plates

Procedure:

  • Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Add 1.5 ml of this solution to each well of a 6-well plate and allow it to solidify.

  • Top Agar Layer: Prepare a 0.3% agarose solution in complete medium.

  • Trypsinize and count the cancer cells. Resuspend the cells in the 0.3% top agar solution at a density of 8,000 cells/well.

  • Carefully layer 1.5 ml of the cell-agar suspension on top of the solidified bottom agar layer.

  • Allow the top layer to solidify at room temperature.

  • Add complete medium containing this compound (e.g., 1 µM) or vehicle control to each well.[6]

  • Incubate the plates at 37°C in a humidified incubator for 14-21 days, replenishing the medium with fresh compound every 3-4 days.

  • After incubation, stain the colonies with a solution of crystal violet.

  • Count the number of colonies in each well using a microscope.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay TNIK Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Colony_Formation Soft Agar Colony Formation Assay Xenograft Cell Line-Derived Xenograft Models Cell_Viability->Xenograft Western_Blot Western Blotting (Wnt Pathway Proteins) PDX Patient-Derived Xenograft (PDX) Models Colony_Formation->PDX qPCR RT-qPCR (Wnt Target Genes) Apc_min Apc min/+ Mouse Model qPCR->Apc_min NCB0846 This compound NCB0846->Kinase_Assay NCB0846->Cell_Viability NCB0846->Colony_Formation NCB0846->Western_Blot NCB0846->qPCR

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective TNIK inhibitor with significant preclinical activity against colorectal cancer models. Its ability to target the Wnt signaling pathway and eradicate cancer stem cells makes it a highly promising candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and to design future studies aimed at translating these promising preclinical findings into clinical applications.

References

In Vivo Efficacy of NCB-0846 in Colorectal Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical in vivo efficacy of NCB-0846, a potent and orally bioavailable small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). By targeting a critical downstream node in the Wnt signaling pathway, this compound has demonstrated significant anti-tumor activity in various colorectal cancer (CRC) models, offering a promising therapeutic strategy for a disease heavily reliant on this pathway for its initiation and progression. More than 90% of colorectal cancers exhibit mutations in Wnt signaling pathway genes, leading to the generation of cancer stem cells (CSCs)[1][2]. This compound directly addresses this by inhibiting TNIK, a kinase essential for the transcriptional activity of the β-catenin/TCF4 complex[3][4][5].

Mechanism of Action: Inhibition of the Wnt Signaling Pathway

This compound functions by binding to TNIK in an inactive conformation, effectively blocking its kinase activity with an IC50 of 21 nM[1][2][6]. This inhibition prevents the phosphorylation of TCF4, a key transcription factor in the Wnt pathway, thereby suppressing the expression of downstream target genes crucial for cancer cell proliferation and survival, such as AXIN2 and MYC[3][4][6]. The subsequent reduction in Wnt signaling leads to decreased cancer cell growth, induction of apoptosis, and a reduction in the cancer stem cell population[3][6].

Below is a diagram illustrating the targeted mechanism of action of this compound within the canonical Wnt signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dvl->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p TCF4 TCF4 beta_catenin->TCF4 Proteasome Proteasome beta_catenin_p->Proteasome degradation Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF4->Wnt_Target_Genes activates TNIK TNIK TNIK->TCF4 phosphorylates & activates NCB_0846 This compound NCB_0846->TNIK inhibits Proliferation Tumor Growth & Proliferation Wnt_Target_Genes->Proliferation cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint A Subcutaneous inoculation of CRC cells or PDX fragments into immunodeficient mice B Tumor volume reaches ~200 mm³ A->B C Randomization of mice into treatment and vehicle groups B->C D Oral gavage administration of This compound or vehicle C->D E Regular measurement of tumor volume and body weight D->E Treatment Period F Endpoint: Tumors excised and weighed E->F G Analysis of Wnt target gene expression in tumors F->G

References

NCB-0846: A Technical Guide to its Effects on Cancer Stem Cell Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCB-0846 is a novel small-molecule inhibitor that has demonstrated significant potential in targeting cancer stem cells (CSCs), a subpopulation of cells within a tumor responsible for initiation, metastasis, and resistance to conventional therapies. This technical guide provides an in-depth overview of the effects of this compound on CSC markers, its mechanism of action, and detailed experimental protocols for researchers seeking to evaluate its efficacy.

Core Mechanism of Action: Wnt/β-catenin Pathway Inhibition

This compound functions as a potent and orally available inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulatory component of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] The constitutive activation of this pathway is a critical driver in the development and maintenance of CSCs in various cancers, particularly colorectal cancer.[1][5]

This compound exerts its inhibitory effect by binding to TNIK in an inactive conformation, thereby blocking the downstream signaling cascade that leads to the expression of Wnt target genes.[1][3][4] This compound has a half-maximal inhibitory concentration (IC50) of 21 nM for TNIK.[1][2] By disrupting this pathway, this compound effectively abrogates the "stemness" of cancer cells.

Signaling Pathway Diagram

Wnt_Pathway_Inhibition_by_NCB0846 Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd LRP LRP5/6 Dvl Dishevelled Fzd->Dvl LRP->Dvl Axin Axin Dvl->Axin APC APC BetaCatenin β-catenin Axin->BetaCatenin Phosphorylation & Degradation GSK3b GSK3β CK1 CK1 TCF TCF/LEF BetaCatenin->TCF TNIK TNIK TCF->TNIK TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TNIK->TargetGenes Transcription NCB0846 This compound NCB0846->TNIK Inhibition

Caption: Inhibition of the Wnt/β-catenin pathway by this compound.

Quantitative Effects on Cancer Stem Cell Markers

This compound has been demonstrated to significantly downregulate the expression of key CSC markers in colorectal cancer cell lines. The following tables summarize the quantitative data from these studies.

Table 1: Effect of this compound on Sphere-Forming Frequency
Cell LineTreatment (Concentration)DurationSphere-Forming FrequencyP-value
HCT116DMSO (Control)3 days1 in 13
HCT116This compound (0.3 µM)3 days1 in 68< 0.001
HCT116This compound (1 µM)3 days1 in 1,228< 0.001
DLD-1DMSO (Control)4 days1 in 12
DLD-1This compound (0.3 µM)4 days1 in 43< 0.001
DLD-1This compound (1 µM)4 days1 in 1,023< 0.001
Data derived from limiting dilution analysis.
Table 2: Reduction in ALDH-High Cell Population by this compound
Cell LineTreatment (1 µM)Duration% of ALDH-High Cells (Control)% of ALDH-High Cells (this compound)
HCT116This compound96 hours5.8%1.2%
DLD-1This compound96 hours10.3%2.5%
Table 3: Downregulation of CSC Marker Expression by this compound (1 µM for 96 hours)
Cell LineMarkerFold Change vs. Control (mRNA level)
HCT116CD44~0.5-fold
HCT116CD133~0.6-fold
HCT116ALDH1A1~0.4-fold
DLD-1CD44~0.6-fold
DLD-1CD133~0.7-fold
DLD-1ALDH1A1~0.5-fold
Flow cytometry analyses also confirmed a reduction in the proportion of cells with high expression of CD44, CD133, CD166, CD29, and EpCAM.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on CSCs.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

Sphere_Formation_Workflow A 1. Cell Preparation: - Harvest and create single-cell  suspension of CRC cells  (e.g., HCT116, DLD-1). B 2. Treatment: - Treat cells with this compound  (0.3 µM, 1 µM) or DMSO  (control) for 3-4 days. A->B C 3. Plating: - Plate viable cells in a 96-well  ultra-low attachment plate at  densities of 1, 10, or 100  cells per well. B->C D 4. Incubation: - Culture for 10 days in  serum-free sphere medium. C->D E 5. Analysis: - Count the number of wells  with spheres. - Calculate sphere-forming  frequency using ELDA software. D->E

Caption: Workflow for the sphere formation assay.

Detailed Steps:

  • Cell Culture: Colorectal cancer cell lines (e.g., HCT116, DLD-1) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 3-4 days).

  • Cell Plating: Viable cells are collected and plated in 96-well ultra-low attachment plates at limiting dilutions (e.g., 1, 10, 100 cells/well).

  • Sphere Culture Medium: Cells are cultured in a serum-free medium supplemented with essential growth factors such as EGF and bFGF.

  • Incubation: Plates are incubated for 10-14 days to allow for sphere formation.

  • Quantification: The number of wells containing spheres is counted, and the frequency of sphere-forming cells is calculated using Extreme Limiting Dilution Analysis (ELDA) software.[3]

Flow Cytometry for CSC Marker Analysis

This method is used to quantify the percentage of cells expressing specific surface markers.

Flow_Cytometry_Workflow A 1. Cell Treatment: - Treat CRC cells with this compound  (1 µM) or DMSO for 96 hours. B 2. Staining: - Harvest cells and stain with  fluorochrome-conjugated antibodies  against CSC markers (e.g., CD44,  CD133, EpCAM). A->B C 3. ALDEFLUOR Assay: - For ALDH activity, use the  ALDEFLUOR kit according to the  manufacturer's instructions. A->C D 4. Data Acquisition: - Analyze stained cells using  a flow cytometer. B->D C->D E 5. Gating and Analysis: - Gate on the cell population of  interest and quantify the  percentage of marker-positive cells. D->E

Caption: Workflow for flow cytometry analysis of CSC markers.

Detailed Steps:

  • Cell Treatment: Colorectal cancer cells are treated with this compound (e.g., 1 µM) or DMSO for 96 hours.

  • Antibody Staining:

    • Cells are harvested and washed with PBS containing 2% FBS.

    • Cells are incubated with fluorochrome-conjugated primary antibodies specific for CSC markers (e.g., anti-CD44, anti-CD133, anti-CD166, anti-CD29, anti-EpCAM) for 30 minutes on ice.

    • Cells are washed to remove unbound antibodies.

  • ALDEFLUOR Assay:

    • To measure Aldehyde Dehydrogenase (ALDH) activity, the ALDEFLUOR™ kit is used.

    • A control sample with the ALDH inhibitor DEAB is included for each cell line to establish baseline fluorescence.

  • Flow Cytometric Analysis: Stained cells are analyzed on a flow cytometer. The data is processed using appropriate software to determine the percentage of cells positive for each marker.[3]

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the changes in mRNA expression levels of CSC markers.

Detailed Steps:

  • RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: The cDNA is used as a template for real-time PCR with primers specific for CSC marker genes (e.g., CD44, PROM1 (CD133), ALDH1A1). A housekeeping gene (e.g., GAPDH) is used for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion

This compound represents a promising therapeutic agent that effectively targets the cancer stem cell population by inhibiting the TNIK kinase in the Wnt/β-catenin signaling pathway. The data presented in this guide demonstrates its ability to significantly reduce the expression of key CSC markers and suppress the self-renewal capacity of colorectal cancer cells. The detailed protocols provided herein offer a foundation for further investigation into the anti-CSC properties of this compound and its potential clinical applications.

References

The Role of NCB-0846 in Inhibiting the TCF4/β-catenin Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation. Its aberrant activation, often through mutations in genes like APC or CTNNB1, is a hallmark of numerous cancers, particularly colorectal cancer (CRC). This hyperactivation leads to the nuclear accumulation of β-catenin, which then complexes with T-cell factor 4 (TCF4) to drive the transcription of oncogenes. The TCF4/β-catenin complex is therefore a prime therapeutic target. NCB-0846 is a novel, orally available small-molecule inhibitor that effectively disrupts this pathway. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its role in the context of Wnt signaling.

Introduction to the Wnt/TCF4/β-catenin Pathway and this compound

The Wnt signaling pathway is fundamental to embryonic development and adult tissue homeostasis. In its canonical form, the absence of a Wnt ligand leads to the phosphorylation and subsequent degradation of β-catenin by a "destruction complex." Upon Wnt binding to its receptors, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then acts as a coactivator for the TCF/LEF family of transcription factors, primarily TCF4 in the intestine, to initiate the expression of target genes like MYC and AXIN2, promoting cell growth and proliferation.[1][2][3][4]

In over 90% of colorectal cancers, mutations lead to constitutive Wnt pathway activation, rendering cancer cell survival dependent on the TCF4/β-catenin interaction.[1][5] This has made the downstream components of the pathway attractive targets for drug development. Researchers have identified Traf2- and Nck-interacting kinase (TNIK) as a crucial regulatory component of the TCF4/β-catenin transcriptional complex.[1][6] TNIK's kinase activity is essential for the full transcriptional output of the complex.[1][2]

This compound was discovered through a kinase-focused compound library screening as a potent inhibitor of TNIK.[1] It is an orally administrable small molecule designed to abrogate Wnt signaling at its most downstream point, offering a therapeutic strategy even for cancers with upstream mutations in APC or CTNNB1.[1][6]

Mechanism of Action of this compound

This compound's primary mechanism of action is the direct inhibition of TNIK kinase activity. X-ray co-crystal structure analysis has revealed that this compound binds to TNIK in an inactive conformation, a binding mode considered essential for its potent Wnt inhibition.[1][5][6][7]

The key consequences of TNIK inhibition by this compound are:

  • Inhibition of TCF4 Phosphorylation: TNIK directly phosphorylates TCF4, a step required for its transcriptional activity.[6][8] this compound inhibits this phosphorylation event.[6][7][9][10]

  • Blockade of TNIK Auto-phosphorylation: The inhibitor also prevents the auto-phosphorylation of TNIK, further ensuring the kinase remains in an inactive state.[6][7]

  • Disruption of Wnt Transcriptional Activity: By inactivating TNIK, this compound effectively shuts down the TCF4/β-catenin transcriptional machinery, leading to a reduction in the expression of critical Wnt target genes.[6][7][11]

Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous preclinical studies. The data highlights its potency against its primary target, TNIK, and its effects across various cellular and in vivo models. A diastereomer, NCB-0970, which has a 13-fold weaker inhibitory activity against TNIK, was often used as a negative control to demonstrate target specificity.[6][11]

ParameterValue / EffectModel SystemReference
Biochemical Assays
TNIK IC₅₀21 nMEnzyme Assay[1][6][7][9][12][13]
NCB-0970 TNIK IC₅₀272 nMEnzyme Assay[6]
Off-Target Kinase Inhibition>80% inhibition at 0.1 µMFLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK[6][7][14]
In Vitro Assays
TCF4 PhosphorylationInduces faster migration at 0.1-0.3 µM; Complete inhibition at 3 µMCell-based Assay[6][7][9][10]
TCF/LEF Transcriptional ActivityInhibition observedHEK293, HCT116, DLD-1 cells[6][7][11]
Colony Formation Inhibition~20-fold more potent than NCB-0970HCT116 cells in soft agar[6][9][10]
Cell Growth Inhibition (2D)6.8-fold more potent than NCB-0970HCT116 cells[6]
Apoptosis InductionIncrease in sub-G1 cell populationHCT116 cells[7][9][15]
Gene/Protein Expression
Wnt Target Genes (mRNA)Reduction of AXIN2, MYCHCT116 cells, Xenografts[6][7][11][15]
Wnt Target ProteinsReduction of AXIN2, c-MYCHCT116, DLD-1 cells[6][7]
Wnt Co-receptorsDownregulation of LRP5, LRP6HCT116, DLD-1 cells[6][7]
CSC MarkersDownregulation of CD44, CD133, ALDH1Colorectal cancer cells[6][7][11]
In Vivo Assays
Intestinal TumorigenesisDose-dependent reduction in tumor multiplicity and sizeApcmin/+ mice (22.5, 45, 90 mg/kg)[6][7][15]
Xenograft Tumor GrowthSuppression of tumor growthHCT116 xenografts (40, 80, 90, 150 mg/kg)[6][9][14][15]
Patient-Derived XenograftsReduction of tumor growthPDX models (50, 100 mg/kg)[1][5][11][14][16]

Detailed Experimental Protocols

Reproducibility is key in scientific research. Provided below are methodologies for key experiments as compiled from published studies on this compound.

Cell Culture and Treatments
  • Cell Lines: HCT116 (colorectal carcinoma, CTNNB1 mutation), DLD-1 (colorectal adenocarcinoma, APC mutation), and HEK293 (human embryonic kidney) cells are commonly used.[6][7][11]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.[17]

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution. For cell-based assays, cells are treated with the desired concentration of this compound (e.g., 1 µM) or an equivalent volume of DMSO as a vehicle control for specified time periods (e.g., 4, 24, 48, or 72 hours).[6][7]

Immunoblotting

This protocol is used to assess changes in protein expression and phosphorylation status.

  • Cell Lysis: After treatment, cells (e.g., HCT116) are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-TNIK, TNIK, AXIN2, c-MYC, LRP6, β-actin, or γ-tubulin).[6][7]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[7]

Colony Formation Assay (Soft Agar)

This assay measures anchorage-independent growth, a hallmark of cancer cells.

  • Base Layer: A layer of 0.6% agar in culture medium is prepared in 6-well plates.

  • Cell Layer: HCT116 cells are suspended in 0.3% top agar in culture medium and seeded on top of the base layer.

  • Treatment: The cells are covered with media containing DMSO (vehicle), this compound (e.g., 1 µM), or NCB-0970 (e.g., 1 µM).[6][15]

  • Incubation: Cells are cultured for an extended period (e.g., 14 days) to allow for colony formation.[6][15]

  • Analysis: Colonies are stained (e.g., with crystal violet) and counted.

In Vivo Xenograft Mouse Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: HCT116 cells (e.g., 5 x 10⁶ cells) suspended in medium with Matrigel are injected subcutaneously into the flank of immunodeficient mice (e.g., 9-week-old female BALB/c-nu/nu).[6][10][15]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., ~200 mm³). Mice are then randomized into treatment groups.[10]

  • Compound Administration: this compound is formulated for oral gavage (e.g., suspended in a vehicle like 0.5% methylcellulose or a DMSO/PEG/cyclodextrin solution).[10] Doses such as 40 or 80 mg/kg are administered daily for a set period (e.g., 14 days).[10]

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.[6]

  • Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as RT-PCR or immunoblotting, to assess the effect on Wnt target genes.[6][15]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_invivo In Vivo Analysis start_vitro Culture CRC Cells (e.g., HCT116) treat_vitro Treat with This compound vs. DMSO start_vitro->treat_vitro viability Cell Viability (WST/ATP Assay) treat_vitro->viability colony Colony Formation (Soft Agar) treat_vitro->colony apoptosis Apoptosis (FACS, Sub-G1) treat_vitro->apoptosis immunoblot Immunoblotting (Protein Levels) treat_vitro->immunoblot rtpcr RT-PCR (Gene Expression) treat_vitro->rtpcr start_vivo Implant CRC Cells in Mice treat_vivo Oral Gavage This compound vs. Vehicle start_vivo->treat_vivo monitor Monitor Tumor Growth & Body Weight treat_vivo->monitor endpoint Endpoint Analysis (Excise Tumor) monitor->endpoint

References

The Pharmacokinetics of NCB-0846: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Preclinical Pharmacokinetic Profile and Associated Signaling Pathways of a Novel TNIK Inhibitor

Introduction

NCB-0846 is a first-in-class, orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1][2] Developed through a collaboration between the National Cancer Center (NCC) and Carna Biosciences in Japan, this compound has garnered significant interest for its potential to target cancer stem cells by modulating the Wnt signaling pathway.[3] Dysregulation of the Wnt pathway is a critical driver in a variety of cancers, most notably colorectal cancer.[2] this compound has demonstrated potent anti-tumor efficacy in preclinical models, positioning it as a promising therapeutic candidate.[1] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound, details of key experimental protocols, and a visualization of its targeted signaling pathways to aid researchers and drug development professionals in their understanding of this compound.

Core Pharmacokinetic Properties

While detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not extensively reported in publicly available literature, several key qualitative aspects and in silico predictions have been described. The compound is noted to be orally administrable and has been used in multiple in vivo mouse studies.[1][2] However, some reports have alluded to "poor pharmacokinetic properties" without providing specific data.[4]

In Silico ADMET Predictions

A computational study utilizing the ADME module of Discovery Studio 4.5 has provided predictions for several key pharmacokinetic properties of this compound.[5][6] These predictions offer initial insights but should be interpreted with the understanding that they are not derived from direct experimental measurement.

ParameterPredicted Value/Level for this compoundReference
Aqueous Solubility Soluble[5][6]
Blood-Brain Barrier (BBB) Penetration Medium[5][6]
CYP2D6 Binding Non-inhibitor[5]
Hepatotoxicity Predicted to have hepatotoxicity[5]
Human Intestinal Absorption Suitable absorption level[5]
Plasma Protein Binding (PPB) Not explicitly defined as strong or weak in the primary source, but compared against compounds with strong and weak binding.[5]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not publicly available. However, protocols for in vivo efficacy studies in mice provide some insight into the administration and formulations used.

In Vivo Tumor Xenograft Studies in Mice

Objective: To assess the in vivo anti-tumor efficacy of orally administered this compound.

Animal Model: Immunodeficient mice (e.g., BALB/c-nu/nu) bearing subcutaneous xenografts of human colorectal cancer cell lines (e.g., HCT116).[2][7]

Drug Formulation and Administration:

  • This compound is suspended in a vehicle solution for oral gavage. A commonly used vehicle is a mixture of DMSO, polyethylene glycol 400, and a 30% 2-hydroxypropyl-β-cyclodextrin solution in a 10:45:45 volume ratio.[7]

  • Dosing regimens have included daily oral administration at doses ranging from 40 to 80 mg/kg, administered twice daily (BID).[7]

Monitoring and Endpoints:

  • Tumor volume is measured regularly to assess the anti-tumor effect.[7]

  • Animal body weight is monitored to evaluate toxicity.[2]

  • At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the expression of Wnt target genes (e.g., AXIN2, MYC, CCND1).[2]

Signaling Pathways

This compound exerts its therapeutic effects primarily through the inhibition of TNIK, a key kinase involved in both the Wnt and TGF-β signaling pathways.

Wnt Signaling Pathway Inhibition

TNIK is a crucial component of the T-cell factor 4 (TCF4)/β-catenin transcriptional complex, which is the downstream effector of the canonical Wnt signaling pathway.[2] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, leading to the suppression of Wnt target gene expression and subsequent inhibition of cancer cell growth and stemness.[2][7]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Beta_Catenin_P p-β-catenin Beta_Catenin->Beta_Catenin_P TNIK TNIK Beta_Catenin->TNIK Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation TCF4 TCF4 TNIK->TCF4 Phosphorylation Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC, CCND1) TCF4->Wnt_Target_Genes Transcription NCB_0846 This compound NCB_0846->TNIK Cell_Growth Cancer Cell Growth & Stemness Wnt_Target_Genes->Cell_Growth

Caption: this compound inhibits TNIK, a key component of the Wnt signaling pathway.

TGF-β Signaling Pathway Modulation

This compound has also been shown to block the transforming growth factor-β (TGF-β) signaling pathway.[8] It achieves this by inhibiting the phosphorylation and nuclear translocation of SMAD2/3, which are key downstream mediators of TGF-β signaling.[8][9] This activity may contribute to its anti-metastatic properties.

TGF_beta_Pathway TGF_beta TGF-β Ligand TGFBR TGF-β Receptor (Type I/II) TGF_beta->TGFBR SMAD2_3 SMAD2/3 TGFBR->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_Complex p-SMAD2/3 + SMAD4 Complex pSMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Nuclear Translocation Target_Genes Target Gene Transcription Nucleus->Target_Genes NCB_0846 This compound NCB_0846->pSMAD2_3 Inhibits Phosphorylation & Nuclear Translocation Metastasis Metastasis Target_Genes->Metastasis

Caption: this compound modulates the TGF-β signaling pathway.

Conclusion and Future Directions

This compound is a promising, orally available TNIK inhibitor with demonstrated preclinical anti-cancer activity. While its development is encouraging, a significant gap exists in the public domain regarding its quantitative pharmacokinetic profile. The available in silico predictions provide a preliminary assessment, but experimentally derived data on its absorption, distribution, metabolism, and excretion are crucial for its continued development and potential clinical translation. Future publications from ongoing or completed preclinical and any potential clinical studies will be vital to fully characterize the pharmacokinetic properties of this compound and inform its path forward as a novel cancer therapeutic.

References

NCB-0846: A Potent Inhibitor of the TGF-β Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NCB-0846 is a novel small-molecule inhibitor targeting Traf2- and Nck-interacting kinase (TNIK), a critical component of the Wnt signaling pathway.[1] Recent research has unveiled its significant impact on the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of cellular processes frequently dysregulated in cancer, particularly in promoting epithelial-mesenchymal transition (EMT) and metastasis.[2][3] This document provides a comprehensive technical overview of this compound, its mechanism of action concerning the TGF-β pathway, a summary of key quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Introduction to the TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial cellular communication system involved in a myriad of biological processes, including cell growth, differentiation, apoptosis, and immune regulation. In the context of cancer, its role is complex and often paradoxical. While it can act as a tumor suppressor in the early stages, in advanced malignancies, it frequently promotes tumor progression, invasion, and metastasis, primarily through the induction of EMT.

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGFBR2), which then recruits and phosphorylates a type I receptor (TGFBR1). The activated TGFBR1 subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with a common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in EMT and other cellular processes.

This compound: Mechanism of Action in the TGF-β Pathway

This compound exerts its inhibitory effect on the TGF-β signaling pathway through a multi-faceted mechanism, primarily by downregulating the expression of the TGF-β receptor type-I (TGFBR1).[2][3] This targeted suppression of a key receptor in the pathway leads to a cascade of downstream inhibitory effects.

The key mechanistic actions of this compound include:

  • Transcriptional Downregulation of TGFBR1: this compound has been shown to decrease the mRNA levels of TGFBR1.[3][4] This reduction in receptor availability is a primary driver of the pathway's inhibition.

  • Induction of MicroRNAs: The suppression of TGFBR1 is, at least in part, mediated by the upregulation of specific microRNAs, including miR-320a, miR-320b, miR-320d, and miR-186.[2] These miRNAs target the TGFBR1 transcript, leading to its degradation and reduced protein expression.

  • Inhibition of SMAD2/3 Phosphorylation: By reducing the abundance of TGFBR1, this compound effectively blocks the initial phosphorylation event in the canonical TGF-β pathway, leading to a significant reduction in the phosphorylation of SMAD2 and SMAD3.[2][3][5]

  • Prevention of SMAD2/3 Nuclear Translocation: Consequently, the formation of the SMAD2/3-SMAD4 complex is impaired, and its translocation to the nucleus is inhibited.[2][3][5] This prevents the transcriptional activation of TGF-β target genes.

  • Inhibition of Epithelial-Mesenchymal Transition (EMT): Through the above mechanisms, this compound effectively inhibits TGF-β1-induced EMT in cancer cells.[2][3] This is characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as Vimentin and N-cadherin.[4]

The following diagram illustrates the mechanism of action of this compound on the TGF-β signaling pathway:

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGFBR2 TGFBR2 TGF-β->TGFBR2 Binds TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGFBR1->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD complex p-SMAD2/3-SMAD4 Complex p-SMAD2/3->SMAD complex SMAD4 SMAD4 SMAD4->SMAD complex Nuclear Complex p-SMAD2/3-SMAD4 Complex SMAD complex->Nuclear Complex Translocates Gene Expression Target Gene Expression (EMT) Nuclear Complex->Gene Expression Regulates This compound This compound This compound->TGFBR1 Downregulates (transcriptional) miRNAs miR-320a/b/d miR-186 This compound->miRNAs Induces miRNAs->TGFBR1 Downregulates (transcriptional)

Figure 1: Mechanism of this compound on the TGF-β Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in relation to its inhibitory activities.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Cell Line(s)NotesReference(s)
TNIK21 nMCell-free assayPrimary target of this compound.[1][5][6]
HCT116 cell growth-HCT116Showed 6.8-fold higher activity than its diastereomer.[7]
HCT116 colony formation-HCT116Showed ~20-fold higher inhibitory activity than for cell growth.[5][7]

Table 2: Effects of this compound on Gene and Protein Expression

MoleculeEffectCell Line(s)Experimental ConditionReference(s)
TGFBR1Downregulation (protein & mRNA)A549, H2228Treated with TGF-β1 and this compound[2][3][4]
SMAD2/3 PhosphorylationInhibitionA549-[2][3]
VimentinDownregulationA549, H2228-[4]
N-cadherinDownregulationA549, H2228-[4]
E-cadherinUpregulationA549, H2228-[4]
AXIN2, MYC, CCND1 (Wnt targets)DownregulationHCT116 xenograftsOral administration of this compound[6][7]
CD44, CD133, ALDH1 (CSC markers)DownregulationColorectal cancer cells-[6][8]

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcomeReference(s)
Immunodeficient mice with A549 cellsThis compoundAbolished lung metastasis of TGF-β1-treated cells.[2][3]
Apcmin/+ miceOral this compoundSuppressed Wnt-driven intestinal tumorigenesis.[6][7]
Patient-derived colorectal cancer xenograftsOral this compoundSuppressed tumor growth.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on the TGF-β signaling pathway.

Cell Culture and Reagents
  • Cell Lines: A549 and H2228 human lung adenocarcinoma cell lines are commonly used.[3] HCT116 human colorectal carcinoma cells are used for Wnt signaling and cell growth assays.[6]

  • Reagents: Recombinant human TGF-β1 is used to induce EMT. This compound is dissolved in a suitable solvent like DMSO.

Western Blotting for Protein Expression Analysis

This technique is used to assess the levels of key proteins in the TGF-β pathway.

  • Cell Lysis: Cells are treated with this compound and/or TGF-β1 for a specified duration, then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay or a similar method.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TGFBR1, p-SMAD2/3, SMAD2/3, E-cadherin, Vimentin, and a loading control like γ-tubulin or β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is employed to measure the mRNA levels of TGFBR1.

  • RNA Extraction: Total RNA is extracted from treated and untreated cells using a commercial RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is then used as a template for qPCR with specific primers for TGFBR1 and a housekeeping gene (e.g., ACTB) for normalization. The relative gene expression is calculated using the ΔΔCt method.

Immunofluorescence for SMAD Nuclear Translocation

This technique visualizes the subcellular localization of SMAD proteins.

  • Cell Seeding and Treatment: Cells are grown on coverslips and treated with TGF-β1 in the presence or absence of this compound.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody against SMAD2/3, followed by a fluorescently labeled secondary antibody.

  • Microscopy: The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). The localization of SMAD2/3 is then observed using a fluorescence microscope.

In Vivo Metastasis and Tumorigenesis Models
  • Tail Vein Injection Metastasis Model: TGF-β1-treated A549 cells are injected into the tail veins of immunodeficient mice. The mice are then treated with this compound, and the development of lung metastases is monitored.[2][3]

  • Apcmin/+ Mouse Model: These mice spontaneously develop intestinal tumors due to a mutation in the Apc gene. They are treated orally with this compound to assess its effect on Wnt-driven tumorigenesis.[6][7]

  • Xenograft Models: Human cancer cells (e.g., HCT116) or patient-derived tumor fragments are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with this compound, and tumor growth is measured over time.[1][7]

The following diagram outlines a general experimental workflow for evaluating the impact of this compound.

experimental_workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies In Vivo Studies In Vivo Studies Start->In Vivo Studies Cell Culture Cancer Cell Lines (e.g., A549, HCT116) In Vitro Studies->Cell Culture Animal Models Xenograft or Apc min/+ mice In Vivo Studies->Animal Models Endpoint Analysis Endpoint Analysis Treatment Treat with this compound +/- TGF-β1 Cell Culture->Treatment Western Blot Protein Expression (TGFBR1, p-SMAD) Treatment->Western Blot qRT-PCR Gene Expression (TGFBR1) Treatment->qRT-PCR Migration Invasion Assays Functional Assays Treatment->Migration Invasion Assays Western Blot->Endpoint Analysis qRT-PCR->Endpoint Analysis Migration Invasion Assays->Endpoint Analysis Drug Administration Oral Administration of this compound Animal Models->Drug Administration Tumor Measurement Monitor Tumor Growth and Metastasis Drug Administration->Tumor Measurement Tumor Measurement->Endpoint Analysis

Figure 2: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a promising therapeutic agent with a dual inhibitory effect on both the Wnt and TGF-β signaling pathways. Its ability to downregulate TGFBR1 expression and subsequently block SMAD2/3 phosphorylation and nuclear translocation provides a strong rationale for its development as an anti-metastatic agent. The preclinical data in various cancer models are encouraging and warrant further investigation in a clinical setting. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug developers interested in exploring the full therapeutic potential of this compound.

References

Structural analysis of NCB-0846 binding to TNIK

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Analysis of NCB-0846 Binding to TNIK

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analysis of the binding of this compound, a potent and orally available small-molecule inhibitor, to Traf2- and NCK-interacting kinase (TNIK). TNIK is a critical regulatory component of the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1][2][3][4][5][6] Understanding the precise mechanism of this compound's interaction with TNIK is paramount for the development of targeted cancer therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the inhibitory activity and structural determination of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeParameterValueReference
TNIKCell-free kinase assayIC5021 nM[1][7][8][9]
FLT3Kinase inhibition assay% Inhibition @ 0.1 µM>80%[7][8]
JAK3Kinase inhibition assay% Inhibition @ 0.1 µM>80%[7][8]
PDGFRαKinase inhibition assay% Inhibition @ 0.1 µM>80%[7][8]
TRKAKinase inhibition assay% Inhibition @ 0.1 µM>80%[7][8]
CDK2/CycA2Kinase inhibition assay% Inhibition @ 0.1 µM>80%[7][8]
HGKKinase inhibition assay% Inhibition @ 0.1 µM>80%[7]
TCF4 PhosphorylationIn vitro phosphorylation assayConcentration for complete inhibition3 µM[7][8]

Table 2: Crystallographic Data for this compound-TNIK Complex

ParameterValueReference
PDB ID5D7A[10][11]
Resolution2.90 Å[11]
R-Value Work0.184[11]
R-Value Free0.239[11]
MethodX-RAY DIFFRACTION[11]
OrganismHomo sapiens[11]
Expression SystemBaculovirus expression vector pFastBac1-HM[11]

Experimental Protocols

This section details the methodologies for key experiments involved in the structural and functional characterization of this compound.

Kinase Inhibition Assay

The inhibitory activity of this compound against TNIK and other kinases was determined using a cell-free kinase assay. A kinase-focused compound library was initially screened to identify lead compounds.[1] For the IC50 determination of this compound, a recombinant human TNIK protein was incubated with varying concentrations of the inhibitor. The kinase reaction was initiated by the addition of ATP, and the phosphorylation of a substrate peptide was measured. The concentration of this compound that resulted in a 50% reduction in kinase activity was determined as the IC50 value.[1][7][8][9]

X-ray Crystallography

To elucidate the structural basis of TNIK inhibition by this compound, the co-crystal structure of the TNIK kinase domain in complex with this compound was determined.[1][2]

  • Protein Expression and Purification: The kinase domain of human TNIK was expressed using a baculovirus expression system.[11] The recombinant protein was then purified to homogeneity using standard chromatographic techniques.

  • Crystallization: The purified TNIK kinase domain was co-crystallized with this compound.

  • Data Collection and Structure Determination: X-ray diffraction data were collected from the co-crystals.[11] The structure was solved by molecular replacement and refined to a resolution of 2.90 Å.[11] The final coordinates and structure factors were deposited in the Protein Data Bank (PDB) with the accession code 5D7A.[10][11]

Cell-Based Assays
  • TCF/LEF Transcriptional Activity Assay: HEK293, HCT116, and DLD-1 cells were treated with Wnt3a to stimulate the Wnt pathway in the presence of varying concentrations of this compound.[7] The transcriptional activity of the TCF/LEF reporter was measured to assess the inhibitory effect of this compound on the Wnt signaling pathway.[7]

  • Immunoblotting: To assess the effect of this compound on protein expression and phosphorylation, HCT116 cells were treated with the compound.[12] Cell lysates were then subjected to SDS-PAGE and transferred to a membrane. The levels of phosphorylated TNIK, total TNIK, AXIN2, cMYC, and other target proteins were detected using specific antibodies.[7][12]

  • Cell Viability and Apoptosis Assays: The anti-proliferative effects of this compound were evaluated using cell viability assays such as the CCK-8 assay in cell lines like MCF-7.[13] Apoptosis induction was assessed by observing morphological changes using Acridine Orange/Propidium Iodide (AO/PI) staining and by detecting the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1).[13][14]

Visualizations

TNIK Signaling Pathway and this compound Inhibition

TNIK_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Degrades TCF4 TCF4 beta_catenin->TCF4 Nucleus Nucleus beta_catenin->Nucleus TNIK TNIK TCF4->TNIK TCF4->Nucleus Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF4->Wnt_Target_Genes TNIK->TCF4 Phosphorylates TNIK->Nucleus NCB_0846 This compound NCB_0846->TNIK Inhibits (Inactive Conformation)

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound on TNIK.

Experimental Workflow for Structural Analysis

Experimental_Workflow Start Start Protein_Expression TNIK Kinase Domain Expression & Purification Start->Protein_Expression Co_crystallization Co-crystallization with this compound Protein_Expression->Co_crystallization Xray_Diffraction X-ray Diffraction Data Collection Co_crystallization->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution PDB_Deposition PDB Deposition (5D7A) Structure_Solution->PDB_Deposition Structural_Analysis Structural Analysis of Binding Mode PDB_Deposition->Structural_Analysis End End Structural_Analysis->End

Caption: Workflow for the X-ray crystallographic analysis of the TNIK-NCB-0846 complex.

Mechanism of Action: this compound Binding to TNIK

Mechanism_of_Action NCB_0846 This compound Binding Binds to ATP- binding pocket NCB_0846->Binding TNIK_Inactive TNIK (Inactive Conformation) Stabilization Stabilizes Inactive State TNIK_Inactive->Stabilization TNIK_Active TNIK (Active Conformation) Binding->TNIK_Inactive Binding->TNIK_Active Prevents binding of Inhibition Inhibition of Kinase Activity Stabilization->Inhibition Wnt_Inhibition Inhibition of Wnt Signaling Inhibition->Wnt_Inhibition Anti_Tumor Anti-Tumor & Anti-CSC Activities Wnt_Inhibition->Anti_Tumor ATP ATP ATP->TNIK_Active Binds

Caption: Logical flow of this compound's mechanism of action through binding to the inactive conformation of TNIK.

Core Findings and Significance

The structural analysis of the this compound-TNIK complex reveals that this compound binds to the ATP-binding pocket of TNIK in a unique manner that stabilizes the kinase in an inactive conformation.[1][2][8][14] This binding mode is crucial for its potent inhibitory effect on the Wnt signaling pathway.[1][2] The quinazoline scaffold of this compound forms key hydrogen bonds with the hinge region of TNIK, specifically with the backbone of Cys108.[9] This interaction prevents the conformational changes required for kinase activation, thereby blocking the autophosphorylation of TNIK and the subsequent phosphorylation of its downstream target, TCF4.[7][12]

The stereospecificity of this interaction is highlighted by the fact that the diastereomer of this compound, NCB-0970, shows significantly reduced inhibitory activity.[9] This underscores the importance of the precise three-dimensional arrangement of the inhibitor within the binding pocket for achieving potent and selective inhibition.

References

The Crucial Role of Stereochemistry in the Potent and Selective Inhibition of TNIK by NCB-0846

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target, particularly in the context of Wnt-driven cancers. As a key regulator of the TCF4/β-catenin transcriptional complex, its inhibition offers a promising strategy for colorectal cancer and other malignancies. This technical guide delves into the significance of stereochemistry in the development of TNIK inhibitors, focusing on the potent and selective inhibitor, NCB-0846. We will explore the differential inhibitory activities of its stereoisomers, provide detailed experimental protocols for assessing TNIK inhibition, and visualize the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, medicinal chemistry, and drug development.

Introduction: The Primacy of Stereochemistry in Kinase Inhibition

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In the realm of kinase inhibitors, where precise interactions with the ATP-binding pocket are paramount for efficacy and selectivity, the spatial orientation of functional groups can dramatically influence binding affinity. Enantiomers and diastereomers of a chiral inhibitor can exhibit vastly different pharmacological profiles, with one isomer often being significantly more potent or selective than the others. The case of this compound, a potent TNIK inhibitor, provides a compelling example of this principle.

This compound: A Stereospecific TNIK Inhibitor

This compound is a small molecule inhibitor that has demonstrated significant anti-tumor activity by targeting TNIK, a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway.[1][2] TNIK activates the TCF4/β-catenin complex, leading to the transcription of Wnt target genes that are crucial for cancer cell proliferation and survival.[1][3]

The Impact of Stereoisomerism on TNIK Inhibition

Structure-activity relationship studies have revealed that the stereochemistry of the cyclohexanol moiety in this compound is critical for its potent inhibition of TNIK.[4] this compound and its diastereomer, NCB-0970, which has the opposite configuration at the terminal hydroxyl group, exhibit a significant difference in their ability to inhibit TNIK.

Table 1: In Vitro Inhibitory Activity of this compound and NCB-0970 against TNIK

CompoundStereochemistryTNIK IC50 (nM)
This compoundcis21
NCB-0970trans272

Data sourced from Masuda et al., 2016.[4]

The more than 10-fold difference in IC50 values underscores the stringent stereochemical requirements for optimal binding to the TNIK active site. This highlights the importance of chiral synthesis or separation in the development of effective TNIK-targeted therapies.

TNIK Signaling Pathway

TNIK is a key downstream effector in the Wnt signaling pathway. In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with TCF4. TNIK is recruited to this complex and phosphorylates TCF4, a crucial step for the transcriptional activation of Wnt target genes such as MYC and AXIN2.[1][3] Inhibition of TNIK by this compound blocks this phosphorylation event, thereby suppressing Wnt-driven gene expression and inhibiting cancer cell growth.

TNIK_Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Wnt->Dsh activates LRP5_6 LRP5/6 Frizzled->LRP5_6 GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dsh->GSK3b_Axin_APC inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates TCF4 TCF4 beta_catenin_nuc->TCF4 TNIK TNIK TCF4->TNIK pTCF4 p-TCF4 TNIK->TCF4 phosphorylates Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) pTCF4->Wnt_Target_Genes activates transcription NCB_0846 This compound NCB_0846->TNIK inhibits

Caption: TNIK-mediated Wnt Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the stereospecific inhibition of TNIK.

In Vitro TNIK Kinase Assay (Radiometric)

This assay measures the phosphorylation of a substrate by TNIK to determine the inhibitory activity of compounds.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant TNIK - GST-TCF4 (substrate) - Kinase Buffer - [γ-32P]ATP - this compound/NCB-0970 start->prepare_reagents incubation Incubate at 30°C for 30 min prepare_reagents->incubation stop_reaction Stop Reaction with Laemmli Sample Buffer incubation->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page autoradiography Autoradiography sds_page->autoradiography analyze Analyze Phosphorylation Signal autoradiography->analyze

Caption: Workflow for the in vitro TNIK Kinase Assay.

Materials:

  • Recombinant human TNIK

  • Recombinant GST-tagged TCF4 (substrate)

  • Kinase Buffer: 20 mM HEPES (pH 7.5), 20 mM MgCl₂, 0.1 mM sodium orthovanadate, 2 mM DTT

  • 20 µM ATP

  • [γ-³²P]ATP (5 µCi)

  • This compound and NCB-0970

  • 4x Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphor screen and imager

Procedure:

  • Prepare a reaction mixture containing recombinant TNIK and GST-TCF4 in kinase buffer.

  • Add serial dilutions of this compound or NCB-0970 to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.[1]

  • Stop the reaction by adding 4x Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the phosphorylation signal using a phosphor imager.

  • Calculate IC50 values by fitting the data to a dose-response curve.

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the TCF/LEF-responsive element, a downstream target of the Wnt/β-catenin/TNIK signaling pathway.

Reporter_Assay_Workflow start Start seed_cells Seed HEK293 cells in a 96-well plate (~30,000 cells/well) start->seed_cells transfect Co-transfect with TCF/LEF reporter and Renilla plasmids seed_cells->transfect treat Treat with Wnt3a and serial dilutions of this compound/NCB-0970 transfect->treat incubate Incubate for 16-24 hours treat->incubate lyse Lyse cells incubate->lyse measure_luciferase Measure Firefly and Renilla luciferase activity lyse->measure_luciferase analyze Analyze Data: Normalize Firefly to Renilla measure_luciferase->analyze

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

Materials:

  • HEK293 cells

  • TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8xTOPFlash)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Recombinant Wnt3a

  • This compound and NCB-0970

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of approximately 30,000-35,000 cells per well.[5][6]

  • Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla luciferase plasmid.

  • After 24 hours, treat the cells with a constant concentration of Wnt3a to activate the pathway, along with serial dilutions of this compound or NCB-0970.[7]

  • Incubate for an additional 16-24 hours.[5][6]

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Determine the inhibitory effect of the compounds on Wnt-driven transcription.

Cell Viability Assay

This assay assesses the effect of TNIK inhibition on the viability of cancer cells that are dependent on the Wnt signaling pathway.

Materials:

  • HCT116 colorectal cancer cells

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • This compound and NCB-0970

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed HCT116 cells in a 96-well plate.

  • Allow the cells to adhere overnight.

  • Treat the cells with escalating doses of this compound or NCB-0970 for 72 hours.[8][9]

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability.

  • Calculate the IC50 values for cell growth inhibition.[9]

TCF4 Phosphorylation Immunoblotting

This method is used to directly observe the inhibition of TNIK's kinase activity on its substrate, TCF4, within a cellular context.

Materials:

  • HCT116 cells

  • This compound and NCB-0970

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-TCF4, anti-total-TCF4, anti-TNIK, and a loading control (e.g., anti-GAPDH or anti-β-tubulin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture HCT116 cells and treat them with DMSO (vehicle), this compound, or NCB-0970 for a specified time (e.g., 4 or 24 hours).[8]

  • Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[10]

  • Incubate the membrane with the primary antibody against phosphorylated TCF4 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total TCF4, TNIK, and a loading control to ensure equal protein loading.

Conclusion

The stark contrast in inhibitory potency between this compound and its diastereomer, NCB-0970, unequivocally demonstrates the critical importance of stereochemistry in the design of effective TNIK inhibitors. This technical guide provides a framework for understanding and investigating the stereospecific inhibition of TNIK. The detailed protocols and pathway visualizations herein are intended to facilitate further research into TNIK-targeted therapies and to underscore the necessity of considering stereochemical properties in the early stages of drug discovery and development. The continued exploration of the structural basis for this stereoselectivity will undoubtedly pave the way for the design of even more potent and specific next-generation TNIK inhibitors for the treatment of cancer and other diseases.

References

The Emerging Role of NCB-0846 Beyond Colorectal Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCB-0846, a potent and orally bioavailable small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), has been extensively studied for its therapeutic potential in colorectal cancer by targeting the Wnt signaling pathway. However, a growing body of evidence suggests that the clinical utility of this compound may extend to other malignancies. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cancers other than colorectal, with a focus on its application in lung and platinum-resistant ovarian cancer. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical studies, and provides an in-depth look at the experimental protocols utilized in this research.

Mechanism of Action in Non-Colorectal Cancers

While initially characterized as a Wnt signaling inhibitor, the anti-neoplastic activity of this compound in other cancers appears to be multifaceted, primarily involving the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway and a novel dual inhibition of TNIK and Cyclin-Dependent Kinase 9 (CDK9).

Inhibition of TGF-β Signaling in Lung Cancer

In non-small cell lung cancer (NSCLC), this compound has been shown to suppress TGF-β1-induced epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[1] The proposed mechanism involves the downregulation of the TGF-β receptor type I (TGFβRI), leading to the inhibition of SMAD2/3 phosphorylation and nuclear translocation.[1] This ultimately prevents the expression of mesenchymal markers and suppresses cancer cell migration and invasion.[1]

Dual TNIK-CDK9 Inhibition in Platinum-Resistant Ovarian Cancer

Recent groundbreaking research has identified a novel mechanism of action for this compound in high-grade serous ovarian cancer (HGSC) that is resistant to platinum-based chemotherapy.[2][3] In these cancers, this compound's efficacy is attributed to its ability to target a TNIK-CDK9 axis.[2][3] This dual inhibition leads to a significant reduction in Wnt signaling activity, a known driver of platinum resistance, and induces apoptosis in cancer cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in lung and platinum-resistant ovarian cancer.

Table 1: In Vitro Efficacy of this compound in Lung Cancer Cell Lines
Cell LineAssayTreatmentConcentrationResultReference
A549Wound Healing AssayTGF-β1 (5 ng/mL) + this compound3 µMInhibition of TGF-β1-induced cell migration[4]
H2228Wound Healing AssayTGF-β1 (5 ng/mL) + this compound3 µMModest inhibition of TGF-β1-induced cell migration[4]
A549ImmunoblotTGF-β1 (5 ng/mL) + this compound3 µMRestoration of E-cadherin expression, suppression of vimentin and N-cadherin[4]
A549ImmunoblotTGF-β1 (5 ng/mL) + this compound1-3 µMInhibition of SMAD2/3 phosphorylation[5]
H2228ImmunoblotTGF-β1 (5 ng/mL) + this compound3 µMInhibition of SMAD2/3 phosphorylation[5]
Table 2: In Vitro and Ex Vivo Efficacy of this compound in Platinum-Resistant Ovarian Cancer Models
ModelAssayTreatmentEC50 / ConcentrationResultReference
OV81-CP40 (Cell Line)Cell Viability (3D)This compound0.4635 µMReduced cell viability[6]
OV231-CP30 (Cell Line)Cell Viability (3D)This compound0.440 µMReduced cell viability[6]
OV-UM32.1 (Organoid)Cell Viability (3D)This compoundNot specifiedReduced cell viability[6]
OV-UM50.2 (Organoid)Cell Viability (3D)This compoundNot specifiedReduced cell viability[6]
OV-UM52.1 (Organoid)Cell Viability (3D)This compoundNot specifiedReduced cell viability[6]
OV81-CP40Sphere FormationThis compoundNot specifiedSignificant reduction in sphere formation[6]
OV231-CP30Sphere FormationThis compoundNot specifiedSignificant reduction in sphere formation[6]
OV81-CP40Western BlotThis compound2.5 µMInduction of cleaved PARP (apoptosis marker)[6]
OV231-CP30Western BlotThis compound2.5 µMInduction of cleaved PARP (apoptosis marker)[6]

Key Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

TGF-β1-Induced EMT in Lung Cancer Cells
  • Cell Culture: Human lung adenocarcinoma A549 and H2228 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • EMT Induction: Cells are seeded and allowed to adhere overnight. The medium is then replaced with serum-free medium for 24 hours. Subsequently, cells are treated with recombinant human TGF-β1 (5 ng/mL) in the presence or absence of this compound (3 µM) or its inactive diastereomer NCB-0970 (3 µM) for 48 hours.

  • Wound Healing Assay: A scratch is made on a confluent monolayer of cells using a sterile pipette tip. The closure of the wound is monitored and photographed at 0 and 48 hours.

  • Immunoblot Analysis: Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against E-cadherin, N-cadherin, vimentin, p-SMAD2/3, and total SMAD2/3.

  • Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and incubated with primary antibodies against epithelial and mesenchymal markers. Fluorescently labeled secondary antibodies are used for visualization by confocal microscopy.

Platinum-Resistant Ovarian Cancer Organoid Culture and Viability Assays
  • Organoid Establishment: Patient-derived ovarian cancer biopsies are mechanically and enzymatically dissociated to obtain single cells or small cell clusters. These are then embedded in Matrigel and cultured in a specialized organoid growth medium.

  • 3D Cell Viability Assay (CellTiter-Glo®): Organoids are seeded in 96-well plates. After treatment with a dose range of this compound for 48 hours, CellTiter-Glo® reagent is added to measure ATP levels, which correlate with cell viability.

  • Sphere Formation Assay: Single cells are plated in ultra-low attachment plates in sphere-forming medium. Cells are treated with this compound, and the number and size of spheres formed are quantified after a set period.

  • Western Blot for Apoptosis: Organoids are treated with this compound (2.5 µM) for 24 hours. Lysates are prepared and subjected to immunoblot analysis for cleaved PARP, a marker of apoptosis.

In Vivo Lung Metastasis Model
  • Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used.

  • Cell Injection: A549 cells, pre-treated with TGF-β1 with or without this compound, are injected into the tail vein of the mice.

  • Metastasis Assessment: After a predetermined period, the mice are euthanized, and their lungs are harvested. The number and size of metastatic nodules on the lung surface are counted. Histological analysis can be performed to confirm the presence of tumor cells.

Visualizing the Molecular Pathways and Workflows

Signaling Pathways

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb1 TGF-β1 TGFbRII TGFβRII TGFb1->TGFbRII TGFbRI TGFβRI TGFbRII->TGFbRI Recruits & phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex p-SMAD2/3-SMAD4 Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Transcription of Mesenchymal Genes Complex->Transcription Nuclear Translocation NCB0846 This compound NCB0846->TGFbRI Inhibits Expression

Caption: this compound inhibits TGF-β signaling in lung cancer.

TNIK_CDK9_Wnt_Pathway cluster_Wnt Wnt Signaling cluster_Nucleus Nucleus Wnt_Ligand Wnt Frizzled Frizzled Wnt_Ligand->Frizzled LRP56 LRP5/6 Wnt_Ligand->LRP56 DVL DVL Frizzled->DVL Destruction_Complex Destruction Complex (APC, Axin, GSK3β) DVL->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Nuc β-Catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates & Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Wnt_Target_Genes Wnt Target Gene Transcription TCF_LEF->Wnt_Target_Genes TNIK TNIK TNIK->TCF_LEF Co-activates CDK9 CDK9 CDK9->TCF_LEF Co-activates NCB0846 This compound NCB0846->TNIK Inhibits NCB0846->CDK9 Inhibits

Caption: Dual inhibition of TNIK and CDK9 by this compound in ovarian cancer.

Experimental Workflow

Experimental_Workflow_Ovarian_Cancer start Patient-Derived Platinum-Resistant Ovarian Cancer Biopsy dissociation Mechanical & Enzymatic Dissociation start->dissociation culture Establish 3D Organoid Culture in Matrigel dissociation->culture sphere Sphere Formation Assay dissociation->sphere treatment Treat Organoids with Dose-Response of this compound culture->treatment viability Assess Cell Viability (e.g., CellTiter-Glo) treatment->viability apoptosis Assess Apoptosis (e.g., Cleaved PARP Western Blot) treatment->apoptosis end Data Analysis & Interpretation viability->end apoptosis->end sphere->treatment

References

Methodological & Application

Application Notes and Protocols for NCB-0846: An In Vitro Cell Culture Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCB-0846 is a potent and orally available small-molecule inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK), a key regulator of the canonical Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of the Wnt pathway is a critical factor in the development and progression of numerous cancers, particularly colorectal cancer.[3][4][5] this compound exerts its anti-tumor effects by binding to TNIK in an inactive conformation, thereby inhibiting its kinase activity and suppressing the downstream signaling cascade that leads to cell proliferation and the maintenance of cancer stem cells (CSCs).[1][2][3][5] These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its effects on cell viability, colony formation, and the modulation of key Wnt pathway components.

Mechanism of Action

This compound is a selective inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 21 nM in cell-free assays.[1][2][5] Its mechanism of action involves the direct binding to TNIK, which prevents the phosphorylation of T-cell factor 4 (TCF4), a crucial step in the activation of Wnt target gene transcription.[1][6] This inhibition leads to a reduction in the expression of Wnt target genes such as AXIN2 and MYC.[1][6] Furthermore, this compound has been shown to decrease the protein levels of TNIK, AXIN2, cMYC, and the Wnt co-receptors LRP5 and LRP6.[1][6] Beyond the Wnt pathway, this compound has also been noted to inhibit other kinases at higher concentrations, including FLT3, JAK3, PDGFRα, TRKA, and CDK2/CycA2, and to block the TGF-β signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro efficacy of this compound from published studies.

Table 1: Inhibitory Activity of this compound

Target/ProcessIC50 / Effective ConcentrationCell Line(s) / Assay TypeReference
TNIK Kinase Activity21 nM (IC50)Cell-free assay[1][2][5]
TCF4 Phosphorylation0.1-0.3 µM (induces faster migration)Not specified[1][2][6]
TCF4 Phosphorylation3 µM (complete inhibition)Not specified[1][2][6]
HCT116 Cell Growth~6.8-fold more potent than NCB-0970HCT116[4][6]
HCT116 Colony Formation~20-fold more potent than NCB-0970HCT116[4][6]

Table 2: Effects of this compound on Wnt Pathway Components

Target Gene/ProteinEffectCell Line(s)Treatment ConditionsReference
AXIN2 mRNAReduced expressionHCT116Not specified[1][6]
MYC mRNAReduced expressionHCT116Not specified[1][6]
CCND1 mRNANo effectHCT116Not specified[1][6]
TNIK ProteinReduced expressionHCT116, DLD-148 hours[1][6]
AXIN2 ProteinReduced expressionHCT116, DLD-148 hours[1][6]
cMYC ProteinReduced expressionHCT116, DLD-148 hours[1][6]
LRP5 ProteinDownregulatedHCT116, DLD-148 hours[1][6]
LRP6 ProteinDownregulatedHCT116, DLD-148 hours[1][6]

Experimental Protocols

Cell Culture
  • Cell Lines:

    • HCT116: Human colorectal carcinoma cell line with a CTNNB1 (β-catenin) mutation.

    • DLD-1: Human colorectal adenocarcinoma cell line with an APC mutation.

    • HEK293: Human embryonic kidney cell line, often used for reporter assays.

  • Culture Medium:

    • McCoy's 5A Medium (for HCT116) or RPMI-1640 Medium (for DLD-1 and HEK293) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

Preparation of this compound Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[2]

  • Working Dilutions:

    • Prepare fresh dilutions of this compound in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (ATP Production Assay)

This protocol is adapted from methods used to assess the effect of this compound on cell proliferation.[4]

  • Materials:

    • 96-well clear-bottom white plates

    • HCT116 cells

    • Complete culture medium

    • This compound stock solution

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed HCT116 cells into a 96-well plate at a density of 3,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Colony Formation Assay (Soft Agar)

This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.[4][6]

  • Materials:

    • 6-well plates

    • Agar

    • Complete culture medium

    • HCT116 cells

    • This compound

  • Procedure:

    • Bottom Agar Layer:

      • Prepare a 1.2% agar solution in sterile water and autoclave.

      • Warm the agar solution to 40°C in a water bath.

      • Mix the agar solution with an equal volume of 2x complete culture medium to obtain a 0.6% agar solution.

      • Dispense 2 mL of the 0.6% agar solution into each well of a 6-well plate and allow it to solidify at room temperature.

    • Top Agar Layer:

      • Prepare a 0.7% agar solution and warm it to 40°C.

      • Trypsinize and count HCT116 cells. Resuspend the cells in complete culture medium.

      • Mix the cell suspension with the 0.7% agar solution and 2x complete culture medium to obtain a final concentration of 0.35% agar and the desired cell density (e.g., 5,000 cells/well).

      • Carefully layer 1 mL of this cell-agar mixture on top of the solidified bottom agar layer.

    • Treatment:

      • After the top layer has solidified, add 1 mL of complete culture medium containing this compound (e.g., 1 µM) or vehicle control (DMSO) to each well.

      • Replenish the medium with fresh treatment every 3-4 days.

    • Incubation and Staining:

      • Incubate the plates for 14 days at 37°C and 5% CO2, or until colonies are visible.

      • Stain the colonies with a solution of 0.005% Crystal Violet in methanol for 1 hour.

      • Wash the wells with PBS, and count the colonies using a microscope.

Immunoblotting

This protocol is for the detection of changes in protein expression levels following this compound treatment.[1][6]

  • Materials:

    • HCT116 or DLD-1 cells

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-TNIK, anti-phospho-TNIK, anti-AXIN2, anti-c-MYC, anti-LRP5, anti-LRP6, anti-γ-tubulin or anti-β-actin as a loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 4, 24, or 48 hours).[1]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

G cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Axin_APC_GSK3b Destruction Complex (Axin, APC, GSK3β) Dishevelled->Axin_APC_GSK3b Inhibits beta_catenin β-catenin Axin_APC_GSK3b->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Transcription (e.g., AXIN2, MYC) TCF_LEF->Target_Genes Promotes TNIK TNIK TNIK->TCF_LEF Phosphorylates & Activates NCB_0846 This compound NCB_0846->TNIK Inhibits

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

G cluster_assays Downstream Assays start Start: Seed Cells prep_compound Prepare this compound Dilutions start->prep_compound treatment Treat Cells with this compound or Vehicle Control prep_compound->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability colony Colony Formation Assay (Soft Agar) incubation->colony western Immunoblotting for Protein Expression incubation->western data_analysis Data Analysis and Interpretation viability->data_analysis colony->data_analysis western->data_analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: NCB-0846 Inhibition of HCT116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal use of NCB-0846, a potent and orally available small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), for inhibiting the growth and proliferation of HCT116 human colon cancer cells. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data interpretation.

Introduction

This compound is a selective inhibitor of TNIK, a serine-threonine kinase that plays a crucial role as a regulatory component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex in the canonical Wnt signaling pathway.[1][2] Constitutive activation of the Wnt pathway is a hallmark of over 90% of colorectal cancers, often due to mutations in genes like APC or CTNNB1 (β-catenin), as is the case in HCT116 cells which harbor a CTNNB1 mutation.[1][2] By targeting TNIK, this compound effectively suppresses Wnt signaling, leading to the inhibition of cancer cell growth, reduction of cancer stem cell (CSC) properties, and induction of apoptosis.[1][3][4]

Mechanism of Action

This compound binds to TNIK in an inactive conformation, which is essential for its inhibitory effect on the Wnt signaling pathway.[1][2] This inhibition prevents the phosphorylation of TCF4 by TNIK, a critical step for the transcriptional activation of Wnt target genes such as AXIN2, MYC, and CCND1.[1][3] The downstream effects include the downregulation of these target genes, a decrease in the expression of colorectal CSC markers (e.g., CD44, CD133), and the induction of apoptosis.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting TNIK and HCT116 cells.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTarget/Cell LineValueReference
IC₅₀ (Kinase Activity) TNIK21 nM[1][2][4]
Cell Growth Inhibition HCT116 (2D culture)6.8-fold higher activity than NCB-0970[3][5]
Colony Formation Inhibition HCT116 (Soft Agar)~20-fold higher activity than NCB-0970[3][5]

Table 2: Effective Concentrations of this compound in HCT116 Cellular Assays

AssayEffective Concentration RangeObserved EffectReference
TCF4 Phosphorylation Inhibition 0.1 - 0.3 µMInduction of faster migration of phosphorylated TCF4[1][3]
Complete TCF4 Phosphorylation Inhibition 3 µMComplete inhibition of TCF4 phosphorylation[1][3]
TNIK Auto-phosphorylation Inhibition 1 µMInhibition of TNIK auto-phosphorylation after 4 and 24 hours[3]
Gene Expression Analysis (RT-qPCR) Varies by experimentReduction in AXIN2 and MYC expression[3]
Protein Expression Analysis (Immunoblotting) 1 µMReduction in TNIK, AXIN2, and c-MYC protein levels[3]
Colony Formation Assay 1 µMSignificant inhibition of colony formation[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental validation.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled Wnt->Fzd Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Fzd->Destruction_Complex Inactivation LRP LRP5/6 beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC, etc.) TCF4->Wnt_Target_Genes Transcription TNIK TNIK TNIK->TCF4 Phosphorylation & Co-activation NCB0846 This compound NCB0846->TNIK Inhibition

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

Experimental_Workflow start Start: HCT116 Cell Culture treatment Treat with escalating doses of this compound start->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay ic50 Determine IC₅₀ viability_assay->ic50 downstream_assays Downstream Functional Assays ic50->downstream_assays colony_formation Colony Formation Assay downstream_assays->colony_formation western_blot Western Blot (TNIK, β-catenin, c-MYC) downstream_assays->western_blot rt_qpcr RT-qPCR (AXIN2, MYC) downstream_assays->rt_qpcr data_analysis Data Analysis and Interpretation colony_formation->data_analysis western_blot->data_analysis rt_qpcr->data_analysis

Caption: Experimental workflow for evaluating this compound in HCT116 cells.

Experimental Protocols

Cell Culture
  • Cell Line: HCT116 (human colorectal carcinoma)

  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (to determine IC₅₀)

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.[3][5]

  • Materials:

    • HCT116 cells

    • Complete growth medium

    • This compound (stock solution in DMSO)

    • 96-well opaque-walled microplates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Harvest HCT116 cells using trypsin and resuspend in complete growth medium.

    • Perform a cell count and adjust the cell suspension to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well opaque-walled plate.

    • Incubate the plate for 24 hours to allow cells to attach.

    • Prepare serial dilutions of this compound in complete growth medium. It is recommended to use a concentration range that brackets the expected IC₅₀ (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours.[3][5]

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Soft-Agar Colony Formation Assay

This assay assesses the ability of single cells to undergo anchorage-independent growth, a hallmark of carcinogenesis.

  • Materials:

    • HCT116 cells

    • Complete growth medium

    • Agar

    • 6-well plates

    • This compound

  • Procedure:

    • Prepare a base layer of 0.5% agar in complete growth medium and add 1 mL to each well of a 6-well plate. Allow it to solidify.

    • Harvest HCT116 cells and resuspend them in complete growth medium.

    • Prepare a top layer of 0.33% agar in complete growth medium containing 1.5 x 10⁴ HCT116 cells per mL.[3]

    • Add 1 mL of this cell-containing top agar layer onto the solidified base layer in each well.

    • After the top layer solidifies, add 1 mL of complete growth medium containing either this compound (e.g., 1 µM) or vehicle control (DMSO) to each well.[3]

    • Incubate the plates for 14 days, replacing the top medium with fresh medium containing the respective treatments every 3 days.[3]

    • After 14 days, stain the colonies with a solution such as crystal violet.

    • Count the number of colonies in each well.

Western Blot Analysis

This protocol allows for the detection of changes in protein expression levels following this compound treatment.

  • Materials:

    • HCT116 cells

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer membranes (e.g., PVDF)

    • Primary antibodies (e.g., anti-TNIK, anti-phospho-TNIK, anti-c-MYC, anti-AXIN2, anti-β-actin or anti-γ-tubulin as a loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound (e.g., 1 µM) or vehicle control for the desired time points (e.g., 4, 24, or 48 hours).[3]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a highly effective inhibitor of HCT116 cell proliferation and clonogenicity, primarily through its targeted inhibition of the TNIK/Wnt signaling pathway. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound, facilitating further studies into its therapeutic potential for colorectal cancer. The optimal concentration for inhibiting HCT116 cells will vary depending on the specific assay and endpoint being measured, with effective concentrations typically ranging from the nanomolar to the low micromolar range.

References

Application Notes and Protocols: Assessing Cancer Stemness using NCB-0846 in a Sphere Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are believed to drive tumor initiation, metastasis, and resistance to conventional therapies.[1][2][3] The sphere formation assay is a widely utilized in vitro method to enrich and quantify CSC populations.[1][3][4] This assay is based on the principle that CSCs, unlike differentiated cancer cells, can survive and proliferate in anchorage-independent, serum-free conditions, forming three-dimensional spherical colonies known as tumorspheres.[1][3][5]

NCB-0846 is a potent and orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[6][7][8] TNIK is a critical component of the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers and plays a pivotal role in maintaining cancer stemness.[9][10][11][12] By inhibiting TNIK, this compound effectively downregulates Wnt signaling, leading to a reduction in the expression of Wnt target genes and a subsequent decrease in the CSC population.[7][13][14] Preclinical studies have demonstrated that this compound can suppress the sphere-forming ability of colorectal cancer cells, highlighting its potential as a therapeutic agent targeting CSCs.[7][8][15]

These application notes provide a detailed protocol for utilizing the sphere formation assay to evaluate the efficacy of this compound in targeting the cancer stem cell population.

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., colorectal cancer cell line HCT116)

  • This compound (MedChemExpress, Selleck Chemicals, or other reputable supplier)

  • Dulbecco's Modified Eagle Medium/F12 (DMEM/F12)

  • B27 supplement (50X, vitamin A-free)

  • Human Epidermal Growth Factor (hEGF)

  • Basic Fibroblast Growth Factor (bFGF)

  • Penicillin-Streptomycin (100X)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment plates (e.g., Corning® Costar® Ultra-Low attachment multiwell plates)

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Sterile conical tubes and pipettes

Sphere Formation Media Preparation

To prepare 100 mL of complete Sphere Formation Media:

ComponentStock ConcentrationVolume to AddFinal Concentration
DMEM/F121X97 mL1X
B27 Supplement50X2 mL1X
hEGF100 µg/mL20 µL20 ng/mL
bFGF100 µg/mL20 µL20 ng/mL
Penicillin-Streptomycin100X1 mL1X

Note: Media should be freshly prepared. Some protocols suggest that the addition of heparin can enhance sphere formation.

Protocol for Sphere Formation Assay with this compound
  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line in standard serum-containing medium until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with serum-containing medium, collect the cells in a conical tube, and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in a small volume of serum-free Sphere Formation Media.

    • Perform a cell count using a hemocytometer or automated cell counter. Ensure a single-cell suspension by gently pipetting.

  • Seeding Cells for Sphere Formation:

    • Dilute the single-cell suspension in Sphere Formation Media to the desired seeding density. A typical starting density is 1,000 to 5,000 cells/mL, but this should be optimized for each cell line.[3]

    • Prepare serial dilutions of this compound in Sphere Formation Media at 2X the final desired concentrations.

    • In an ultra-low attachment plate, add equal volumes of the cell suspension and the 2X this compound solution to each well. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

    • For a 24-well plate, a final volume of 500 µL per well is common.[3]

  • Incubation and Sphere Formation:

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 7-14 days.[16]

    • Do not disturb the plate for the first 3-4 days to allow for initial sphere formation.

    • After the initial incubation, spheres can be monitored every 2-3 days using an inverted microscope.

    • If necessary, add 100-200 µL of fresh Sphere Formation Media with the appropriate concentration of this compound to each well every 3-4 days to prevent the media from evaporating and to replenish nutrients.

  • Quantification of Sphere Formation:

    • After the incubation period, count the number of spheres in each well. A sphere is typically defined as a spherical colony with a diameter of ≥ 50 µm.[3]

    • The Sphere Formation Efficiency (SFE) can be calculated using the following formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100 [3]

    • The size of the spheres can also be measured using an ocular micrometer or imaging software.

Data Presentation

The quantitative data from the sphere formation assay can be summarized in a table for clear comparison between different treatment groups.

Treatment GroupConcentration (µM)Number of Cells Seeded/wellNumber of Spheres/well (Mean ± SD)Sphere Formation Efficiency (%) (Mean ± SD)Average Sphere Diameter (µm) (Mean ± SD)
Vehicle Control (DMSO)0100052 ± 55.2 ± 0.5155 ± 12
This compound0.1100038 ± 43.8 ± 0.4121 ± 10
This compound1100015 ± 31.5 ± 0.385 ± 8
This compound1010004 ± 20.4 ± 0.260 ± 5

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits TNIK, a key regulator of the Wnt/β-catenin signaling pathway.

Experimental Workflow Diagram

G A 1. Prepare Single-Cell Suspension from Cultured Cancer Cells B 2. Seed Cells in Ultra-Low Attachment Plate A->B C 3. Treat with this compound (and Vehicle Control) B->C D 4. Incubate for 7-14 Days at 37°C, 5% CO2 C->D E 5. Image and Count Spheres (Diameter ≥ 50 µm) D->E F 6. Calculate Sphere Formation Efficiency (SFE) E->F G 7. Analyze and Compare SFE and Sphere Size F->G

Caption: Workflow for the sphere formation assay to assess the effect of this compound.

References

Application Notes and Protocols for In Vivo Administration of NCB-0846

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

NCB-0846 is a potent and orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1][2][3] By binding to TNIK in an inactive conformation, this compound effectively abrogates the canonical Wnt/β-catenin signaling pathway, which is constitutively activated in a majority of colorectal cancers.[3][4][5] This targeted inhibition leads to the suppression of cancer stem cell (CSC) activities and the growth of patient-derived colorectal cancer xenografts.[4][5] Additionally, this compound has been shown to block the TGF-β signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[1][6] These characteristics make this compound a valuable tool for preclinical research into therapies for colorectal and other cancers where Wnt or TGF-β signaling is implicated.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the serine/threonine kinase TNIK, a key regulatory component of the TCF4/β-catenin transcriptional complex.[3][4] This inhibition occurs downstream in the Wnt signaling cascade, making it effective even in cancer cells with mutations in the APC gene.[4] The suppression of Wnt signaling leads to reduced expression of target genes such as AXIN2, MYC, and CCND1.[1][7][8] Furthermore, this compound has demonstrated inhibitory effects on the TGF-β pathway, preventing the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[6]

Signaling Pathway

NCB_0846_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_tgfb TGF-β Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL DVL Frizzled->DVL LRP5_6 LRP5/6 LRP5_6->DVL GSK3B GSK3β DVL->GSK3B Beta_Catenin_cyto β-catenin (Cytoplasm) GSK3B->Beta_Catenin_cyto APC APC Axin Axin CK1 CK1 Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF4 TCF4 Beta_Catenin_nuc->TCF4 TNIK TNIK TCF4->TNIK Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC) TNIK->Wnt_Target_Genes Transcription NCB_0846 This compound NCB_0846->TNIK TGFB TGF-β TGFBR1_2 TGF-β Receptor (I/II) TGFB->TGFBR1_2 SMAD2_3 SMAD2/3 TGFBR1_2->SMAD2_3 Phosphorylation SMAD_Complex SMAD2/3/4 Complex SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex EMT Epithelial-Mesenchymal Transition (EMT) SMAD_Complex->EMT Transcription NCB_0846_tgf This compound NCB_0846_tgf->SMAD2_3 Inhibits Phosphorylation

Caption: Mechanism of action of this compound on the Wnt and TGF-β signaling pathways.

In Vivo Administration Data

The following tables summarize the dosing schedules for this compound used in various preclinical mouse models.

Table 1: Dosing for Tumor Growth Inhibition in Xenograft Models
Animal ModelCell LineAdministration RouteVehicleDosageDosing ScheduleStudy Duration
BALB/c-nu/nu miceHCT116Oral gavageDMSO/polyethylene glycol#400/30% 2-hydroxypropyl-β-cyclodextrin solution (10:45:45 v/v)40 mg/kg or 80 mg/kgTwice daily (BID)14 days
NOD/ShiJic-scid micePatient-derived xenografts (PDX)Oral gavageSterile water45 mg/kg or 90 mg/kgTwice daily (BID), 5 days on, 2 days offNot specified

Note: In some studies, the body weight of the mice initially decreased upon administration of this compound but gradually recovered.[2][8]

Table 2: Dosing for Pharmacodynamic and Tumorigenesis Studies
Animal ModelStudy TypeAdministration RouteVehicleDosageDosing ScheduleKey Findings
Mice with HCT116 xenograftsPharmacodynamicsSingle oral doseDistilled water90 mg/kg or 150 mg/kgSingle doseReduced expression of Wnt-target genes (AXIN2, MYC, CCND1) in xenografts.[7][8]
Apcmin/+ miceWnt-driven tumorigenesisOral gavageWater22.5, 45, or 90 mg/kgTwice daily (BID)Dose-dependently reduced the multiplicity and dimensions of tumors in the small intestine.[8]

Experimental Protocols

Protocol 1: Evaluation of In Vivo Antitumor Efficacy in a Colorectal Cancer Xenograft Model

Objective: To assess the effect of this compound on the growth of human colorectal cancer cell line xenografts in immunodeficient mice.

Materials:

  • This compound

  • Vehicle: DMSO, polyethylene glycol #400, 30% 2-hydroxypropyl-β-cyclodextrin solution

  • HCT116 human colorectal cancer cells

  • Matrigel

  • 9-week-old female BALB/c nude mice

  • Calipers for tumor measurement

  • Oral gavage needles

Procedure:

  • Cell Preparation and Implantation:

    • Culture HCT116 cells under standard conditions.

    • Harvest and resuspend cells in a medium containing 25% Matrigel.

    • Inject 5 million cells subcutaneously into the flank of each mouse.[9]

  • Tumor Growth and Group Randomization:

    • Allow tumors to grow to a volume of approximately 80 mm³.

    • Measure tumors with calipers and calculate volume using the formula: (length × width²) / 2.

    • Randomize mice into treatment and control groups (n=9 per group).[7][9]

  • Drug Preparation and Administration:

    • Prepare the this compound formulation by suspending it in a vehicle of DMSO/polyethylene glycol #400/30% 2-hydroxypropyl-β-cyclodextrin solution (10:45:45 v/v).[9]

    • Administer this compound orally via gavage at doses of 40 mg/kg and 80 mg/kg, twice daily (BID).[7][9]

    • Administer the vehicle alone to the control group.

  • Monitoring and Data Collection:

    • Monitor tumor growth by measuring tumor volume every 2-3 days.

    • Record the body weight of the mice regularly to assess toxicity.

    • Continue treatment for 14 days.[9]

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Compare tumor growth between the treated and control groups to determine the efficacy of this compound.

Protocol 2: Pharmacodynamic Analysis of Wnt Target Gene Expression

Objective: To determine the effect of a single dose of this compound on the expression of Wnt target genes in tumor tissue.

Materials:

  • This compound hydrochloride salt (water-soluble)

  • Distilled water (vehicle)

  • Mice bearing HCT116 xenografts (tumor volume ~650 mm³)

  • RNA extraction kits

  • qRT-PCR reagents and instrument

Procedure:

  • Animal and Treatment Groups:

    • Use mice with established HCT116 xenografts of approximately 650 mm³.[8]

    • Divide mice into a vehicle control group and treatment groups (n=4 per group).

  • Drug Administration:

    • Administer a single oral dose of this compound HCl at 90 mg/kg or 150 mg/kg.[8]

    • Administer distilled water to the control group.

  • Tissue Collection:

    • At a predetermined time point after administration (e.g., 4 or 24 hours), euthanize the mice.

    • Excise the tumors and snap-freeze them in liquid nitrogen or place them in an RNA stabilization solution.

  • Gene Expression Analysis:

    • Extract total RNA from the tumor samples.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of Wnt target genes (e.g., AXIN2, MYC, CCND1).

    • Normalize the expression levels to a housekeeping gene (e.g., ACTB).[7][8]

  • Data Analysis:

    • Compare the relative gene expression levels between the treated and vehicle control groups.

Experimental Workflow Visualization

Experimental_Workflow cluster_xenograft Xenograft Model Development cluster_treatment Treatment and Monitoring cluster_analysis Pharmacodynamic Analysis Cell_Culture 1. Culture HCT116 Cells Cell_Implantation 2. Subcutaneous Injection (5x10^6 cells in Matrigel) Cell_Culture->Cell_Implantation Tumor_Growth 3. Monitor Tumor Growth (to ~80 mm³) Cell_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Drug_Admin 5. Oral Gavage Administration (this compound or Vehicle, BID) Randomization->Drug_Admin PD_Dosing 5a. Single Oral Dose (90 or 150 mg/kg) Randomization->PD_Dosing Monitoring 6. Measure Tumor Volume and Body Weight Drug_Admin->Monitoring Endpoint 7. Euthanize and Excise Tumors (Day 14) Monitoring->Endpoint PD_Tissue 6a. Excise Tumors PD_Dosing->PD_Tissue PD_RNA 7a. RNA Extraction PD_Tissue->PD_RNA PD_qPCR 8a. qRT-PCR for Wnt Target Genes PD_RNA->PD_qPCR

Caption: General experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols: Utilizing NCB-0846 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing NCB-0846, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK), in combination with other chemotherapy agents and radiotherapy. The following protocols and data are intended to guide researchers in designing and executing studies to explore the synergistic potential of this compound in various cancer models.

Introduction to this compound

This compound is an orally bioavailable small molecule that inhibits TNIK, a serine/threonine kinase crucial for the canonical Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, and is implicated in tumor initiation, progression, and the maintenance of cancer stem cells (CSCs).[3][4] By targeting TNIK, this compound effectively downregulates the transcription of Wnt target genes, such as MYC and AXIN2, leading to the suppression of cancer cell growth and the eradication of CSCs.[3] Beyond the Wnt pathway, this compound has also been shown to modulate the TGF-β signaling pathway, suggesting a broader anti-cancer activity.[5] Preclinical studies have demonstrated the efficacy of this compound as a monotherapy in various cancer models, including colorectal, lung, and ovarian cancers.[1][6] This document focuses on its application in combination therapies to enhance anti-tumor efficacy and overcome drug resistance.

Combination Therapy Rationale

The primary rationale for combining this compound with other anti-cancer agents is to achieve synergistic or additive therapeutic effects through complementary mechanisms of action. Potential benefits include:

  • Overcoming Drug Resistance: The Wnt signaling pathway is a known driver of resistance to conventional chemotherapies, including platinum-based agents.[6][7] this compound, by inhibiting this pathway, can potentially re-sensitize resistant tumors to these agents.

  • Targeting Cancer Stem Cells: CSCs are often refractory to standard chemotherapy and radiotherapy, leading to tumor recurrence.[4] this compound has demonstrated potent anti-CSC activity and may work synergistically with cytotoxic agents that target the bulk of tumor cells.[4]

  • Enhancing Radiotherapy: Pre-treatment with this compound has been shown to potentiate the cytotoxic effects of ionizing radiation, suggesting a role as a radiosensitizer.[8]

  • Dual Pathway Inhibition: this compound's inhibitory effect on both Wnt and TGF-β signaling provides multiple avenues for synergistic interactions with drugs that target other critical cancer pathways.[5]

Preclinical Data on this compound Combination Therapies

The following tables summarize the available quantitative data from preclinical studies investigating this compound in combination with other anti-cancer agents.

Table 1: In Vitro Combination Efficacy of this compound
Cancer TypeCombination AgentCell LinesObserved EffectQuantitative MetricReference
Lung Squamous Cell CarcinomaCisplatinLK2, H520, SW900 (TNIK-high); LUDLU1, KNS62 (TNIK-low)AdditiveDrug synergy assays showed additive interactions at 120 hours post-treatment.[1]
Lung Squamous Cell CarcinomaEtoposideLK2, H520, SW900 (TNIK-high); LUDLU1, KNS62 (TNIK-low)AdditiveDrug synergy assays showed additive interactions at 120 hours post-treatment.[1]
Platinum-Resistant High-Grade Serous Ovarian CancerCisplatinPatient-Derived 3D Models and Platinum-Resistant Cell LinesSynergisticEnhanced cisplatin sensitivity; synergistic effects in reducing colony formation and cell viability.[6]
Lung Squamous Cell CarcinomaIonizing Radiation (IR)LK2, H520, SW900 (TNIK-high)SynergisticPre-treatment with this compound potentiated the cytotoxicity of IR in a TNIK-specific fashion.[8]
Table 2: In Vivo Combination Efficacy of this compound
Cancer TypeCombination AgentAnimal ModelThis compound DosageCombination RegimenObserved EffectReference
Lung Squamous Cell CarcinomaIonizing Radiation (IR)NOD-scid IL2Rgammanull mice with LK2 (TNIK-high) or KNS62 (TNIK-low) xenografts50 mg/kg, oral gavage, twice dailyPre-treatment with this compound prior to IRSignificantly enhanced efficacy of IR and caused elevated necrosis in TNIK-high tumors.[8]

Experimental Protocols

The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound combination therapies.

Protocol for In Vitro Combination of this compound and Radiotherapy

Objective: To assess the radiosensitizing effect of this compound on cancer cells in vitro.

Materials:

  • Cancer cell lines (e.g., LK2 for TNIK-high, KNS62 for TNIK-low)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well plates

  • CellTiter-Glo® 2.0 Assay (or similar viability assay)

  • X-ray irradiator

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • This compound Pre-treatment: 24 hours after seeding, treat the cells with varying concentrations of this compound or DMSO vehicle control. A typical concentration range for this compound is 10 nM to 10 µM.

  • Irradiation: 24 to 48 hours after this compound treatment, irradiate the cells with a single dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy). A non-irradiated control group for each drug concentration should be included.

  • Incubation: Return the plates to the incubator and culture for an additional 72 to 120 hours.

  • Viability Assessment: Measure cell viability using the CellTiter-Glo® 2.0 Assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the non-irradiated, vehicle-treated control. Plot dose-response curves and calculate IC50 values. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol for In Vivo Combination of this compound and Radiotherapy

Objective: To evaluate the in vivo efficacy of this compound as a radiosensitizer in a xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rgammanull)

  • Cancer cells for xenograft implantation (e.g., LK2)

  • Matrigel (optional, for subcutaneous injection)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Small animal irradiator

  • Calipers for tumor measurement

Procedure:

  • Xenograft Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 LK2 cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, IR alone, this compound + IR).

  • This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle by oral gavage twice daily.

  • Irradiation: After a pre-determined period of this compound pre-treatment (e.g., 3-5 days), irradiate the tumors with a clinically relevant dose of radiation (e.g., a single dose of 8 Gy or fractionated doses).

  • Continued Treatment and Monitoring: Continue this compound administration for the duration of the study. Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Tumors can be excised for histological and molecular analysis (e.g., assessment of necrosis, apoptosis, and target gene expression).

  • Data Analysis: Plot tumor growth curves for each treatment group. Statistical analysis (e.g., ANOVA) can be used to compare differences in tumor growth between groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the use of this compound in combination therapy.

Wnt_Signaling_Pathway cluster_destruction_complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex Dishevelled->Destruction_Complex Inhibits Axin Axin APC APC GSK3b GSK3β Beta_Catenin β-Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF_LEF->Wnt_Target_Genes Transcription TNIK TNIK TNIK->TCF_LEF Co-activates NCB_0846 This compound NCB_0846->TNIK Inhibits Proliferation Cell Proliferation, Stemness Wnt_Target_Genes->Proliferation Destruction_Complex->Beta_Catenin Phosphorylates for Degradation

Caption: this compound inhibits TNIK, a key co-activator of the Wnt signaling pathway.

Radiotherapy_Combination_Workflow Start Start: In Vivo Xenograft Study Implantation Implant Tumor Cells (e.g., LK2) in Mice Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into 4 Groups: 1. Vehicle 2. This compound 3. Radiotherapy (IR) 4. This compound + IR Tumor_Growth->Randomization Pretreatment Administer this compound (e.g., 50 mg/kg) or Vehicle for 3-5 days Randomization->Pretreatment Irradiation Irradiate Tumors (Groups 3 & 4) Pretreatment->Irradiation Continued_Treatment Continue this compound/Vehicle Administration & Monitor Tumor Volume and Body Weight Irradiation->Continued_Treatment Endpoint Endpoint: Analyze Tumor Growth Inhibition and Perform Histology Continued_Treatment->Endpoint

Caption: In vivo workflow for evaluating this compound as a radiosensitizer.

TNIK_CDK9_Axis Platinum_Chemo Platinum-based Chemotherapy HGSC High-Grade Serous Ovarian Cancer (HGSC) Platinum_Chemo->HGSC Resistance Development of Platinum Resistance HGSC->Resistance Wnt_Activity Increased Wnt Signaling Activity Resistance->Wnt_Activity TNIK TNIK Wnt_Activity->TNIK Mediated by CDK9 CDK9 Wnt_Activity->CDK9 Mediated by Cell_Viability Chemo-resistant Cell Viability TNIK->Cell_Viability Promotes CDK9->Cell_Viability Promotes NCB_0846 This compound NCB_0846->TNIK Inhibits NCB_0846->CDK9 Inhibits

Caption: this compound targets the TNIK-CDK9 axis in platinum-resistant ovarian cancer.

Future Directions and Considerations

While the combination of this compound with radiotherapy shows significant promise, further research is warranted in several areas:

  • Combination with Colorectal Cancer Chemotherapies: Despite the strong rationale, preclinical data on the combination of this compound with standard-of-care chemotherapies for colorectal cancer, such as 5-fluorouracil (5-FU) and irinotecan, is currently lacking. An in silico study has suggested a high binding affinity of irinotecan for TNIK, which warrants experimental validation of this combination.[1]

  • Exploring the TNIK-CDK9 Axis: The identification of a TNIK-CDK9 axis as a therapeutic target in platinum-resistant ovarian cancer opens up new avenues for combination studies with selective CDK9 inhibitors.[6][7] Further investigation is needed to elucidate the precise mechanisms of synergy and to establish optimal dosing and scheduling.

  • Biomarker Development: Identifying predictive biomarkers for response to this compound combination therapy will be crucial for clinical translation. TNIK expression levels have been shown to correlate with sensitivity to this compound in combination with radiotherapy.[8]

  • Toxicity Profiling: Comprehensive toxicity studies of this compound in combination with other agents are necessary to establish safe and effective dosing regimens for future clinical trials.

These application notes provide a foundation for further investigation into the promising role of this compound in combination cancer therapy. The provided protocols and preclinical data are intended to facilitate the design of robust studies aimed at translating these findings into clinical benefit.

References

Protocol for Assessing NCB-0846's Effect on Tumor-Initiating Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCB-0846 is an orally active, small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a critical component of the Wnt signaling pathway.[1][2][3] The Wnt pathway is frequently dysregulated in various cancers, particularly colorectal cancer, and plays a crucial role in the maintenance and function of tumor-initiating cells (TICs), also known as cancer stem cells (CSCs).[4][5][6] this compound has demonstrated potent anti-tumor and anti-CSC activities by inhibiting TNIK with an IC50 of 21 nM.[1][2][4] This document provides detailed protocols to assess the efficacy of this compound in targeting the tumor-initiating functions of cancer cells.

Mechanism of Action

This compound selectively binds to TNIK, inhibiting its kinase activity.[1][4] This inhibition disrupts the downstream signaling cascade of the Wnt pathway, leading to a reduction in the expression of Wnt target genes such as AXIN2, MYC, and CCND1.[1][7] By suppressing the Wnt pathway, this compound can effectively target the self-renewal and tumorigenic capacity of TICs.[4][8]

Data Presentation

The following tables provide a structured summary of expected quantitative data from the described experimental protocols.

Table 1: Effect of this compound on Sphere Formation Efficiency

Treatment GroupThis compound Concentration (µM)Number of Spheres (>50 µm) per Well (Mean ± SD)Sphere Formation Efficiency (%)
Vehicle Control (DMSO)0
This compound0.1
This compound1
This compound10

Table 2: Effect of this compound on Anchorage-Independent Growth

Treatment GroupThis compound Concentration (µM)Number of Colonies per Well (Mean ± SD)Colony Formation Inhibition (%)
Vehicle Control (DMSO)0
This compound0.1
This compound1
This compound10

Table 3: Effect of this compound on Cancer Stem Cell Marker Expression

| Treatment Group | this compound Concentration (µM) | % CD44+ Cells (Mean ± SD) | % CD133+ Cells (Mean ± SD) | % ALDH1+ Cells (Mean ± SD) | |---|---|---|---| | Vehicle Control (DMSO) | 0 | | | | this compound | 1 | | | | this compound | 10 | | |

Table 4: Effect of this compound on In Vivo Tumorigenicity

Treatment GroupThis compound Dose (mg/kg)Number of Tumors Formed / Number of Mice InjectedTumor Volume (mm³) at Day X (Mean ± SD)
Vehicle Control0
This compound50
This compound100

Experimental Protocols

Sphere Formation Assay

This assay assesses the self-renewal capacity of TICs, a hallmark of their function.

Materials:

  • Cancer cell line of interest

  • Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment plates

  • This compound

  • DMSO (vehicle control)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture cancer cells to 70-80% confluency.

  • Harvest cells using Trypsin-EDTA and prepare a single-cell suspension.

  • Count viable cells using a hemocytometer or automated cell counter.

  • Resuspend cells in sphere formation medium at a density of 1,000-5,000 cells/mL.

  • Plate 1 mL of the cell suspension into each well of a 24-well ultra-low attachment plate.

  • Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control to the wells.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • Monitor sphere formation under a microscope.

  • After the incubation period, count the number of spheres with a diameter greater than 50 µm.

  • Calculate the sphere formation efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.

Soft Agar Colony Formation Assay

This assay measures the anchorage-independent growth ability of cancer cells, a characteristic of transformed cells and TICs.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Agar (Noble agar or equivalent)

  • This compound

  • DMSO

  • 6-well plates

Protocol:

  • Prepare the bottom agar layer:

    • Prepare a 1.2% agar solution in complete medium.

    • Add 1.5 mL of the agar solution to each well of a 6-well plate and allow it to solidify at room temperature.

  • Prepare the top agar layer with cells:

    • Harvest and count the cells as described in the sphere formation assay.

    • Prepare a 0.7% agar solution in complete medium and cool it to 40°C.

    • Resuspend the cells in complete medium at a density of 1 x 10^4 cells/mL.

    • Mix the cell suspension with the 0.7% agar solution at a 1:1 ratio.

    • Immediately add 1.5 mL of this cell-agar mixture on top of the solidified bottom agar layer.

  • Treatment:

    • After the top layer solidifies, add 1 mL of complete medium containing the desired concentrations of this compound or DMSO to each well.

  • Incubation and Analysis:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.

    • Feed the cells twice a week by adding fresh medium with the respective treatments.

    • After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies using a microscope.

Flow Cytometry for Cancer Stem Cell Markers

This protocol is for the identification and quantification of cells expressing specific TIC markers such as CD44, CD133, and ALDH1.

Materials:

  • Cancer cell line of interest

  • This compound

  • DMSO

  • Fluorescently conjugated antibodies against CD44 and CD133

  • ALDEFLUOR™ Assay Kit (for ALDH1 activity)

  • Flow cytometer

  • FACS buffer (PBS with 2% FBS)

Protocol:

  • Treat cancer cells with this compound or DMSO for a specified period (e.g., 48-72 hours).

  • Harvest and wash the cells with PBS.

  • For CD44 and CD133 staining:

    • Resuspend approximately 1 x 10^6 cells in 100 µL of FACS buffer.

    • Add the fluorescently conjugated anti-CD44 and anti-CD133 antibodies.

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

  • For ALDH1 activity assay:

    • Follow the manufacturer's protocol for the ALDEFLUOR™ Assay Kit. This typically involves incubating the cells with the ALDH substrate and a specific inhibitor as a negative control.

  • Data Acquisition and Analysis:

    • Resuspend the stained cells in FACS buffer.

    • Analyze the cells using a flow cytometer.

    • Gate the cell populations based on fluorescence intensity to determine the percentage of CD44+, CD133+, and ALDH1+ cells.

In Vivo Tumorigenicity Assay

This assay is the gold standard for assessing the tumor-initiating capacity of cancer cells in an animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell line of interest, potentially pre-treated with this compound or vehicle

  • Matrigel (optional, can enhance tumor formation)

  • This compound formulated for in vivo administration

  • Vehicle control for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Harvest and prepare a single-cell suspension of cancer cells.

  • Resuspend the cells in a mixture of PBS and Matrigel (if used).

  • Subcutaneously inject a limiting dilution series of cells (e.g., 10^5, 10^4, 10^3 cells) into the flanks of the mice.

  • Once tumors are palpable, randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).

  • Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • The effect of this compound on tumor-initiating function is determined by the delay in tumor onset, reduction in tumor growth rate, and a decrease in the number of tumors formed from a given number of injected cells.

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_receptor Cell Membrane Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Axin_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Axin_Complex Inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) Axin_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin_cyto->Proteasome Degradation Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC, CCND1) TCF_LEF->Wnt_Target_Genes Transcription TNIK TNIK TNIK->TCF_LEF Co-activator NCB_0846 This compound NCB_0846->TNIK Inhibits

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay start Start: Cancer Cell Culture treatment Treat with this compound or Vehicle (DMSO) start->treatment sphere Sphere Formation Assay (Self-Renewal) treatment->sphere soft_agar Soft Agar Assay (Anchorage-Independent Growth) treatment->soft_agar flow Flow Cytometry (CSC Marker Expression) treatment->flow xenograft Xenograft Tumorigenicity Assay (Tumor Initiation & Growth) treatment->xenograft end End: Assess Effect on Tumor-Initiating Function sphere->end soft_agar->end flow->end xenograft->end

Caption: Workflow for assessing this compound's effect on tumor-initiating cells.

References

Application Notes and Protocols for Oral Administration of NCB-0846 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and oral administration of the selective Wnt inhibitor, NCB-0846, to mice for preclinical research. The protocols outlined below are based on established methodologies for in vivo studies and aim to ensure consistent and reliable drug delivery.

This compound is a potent and orally active inhibitor of Traf2- and NCK-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.[1][2] It has demonstrated efficacy in suppressing tumor growth in mouse xenograft models.[1][3][4] Due to its low aqueous solubility, proper formulation is critical for achieving desired exposure and pharmacological effects in vivo.[5]

Compound Information
PropertyValueReference
Molecular Formula C₂₁H₂₁N₅O₂[3]
Molecular Weight 375.4 g/mol [3]
IC₅₀ for TNIK 21 nM[1][2]
Solubility DMSO: ≥ 30 mg/mL[6]
DMF: 1 mg/mL[3]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a suspension of this compound suitable for oral administration in mice. Two primary formulation strategies have been reported: a suspension in a vehicle containing DMSO, polyethylene glycol, and cyclodextrin, and the use of a water-soluble hydrochloride salt.

Method 1: Suspension Formulation

This method is adapted from a published study that successfully used this compound in a mouse xenograft model.[1][7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG400)

  • 30% (w/v) 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Vehicle Composition:

ComponentVolume Ratio (%)
DMSO10
PEG40045
30% HP-β-CD45

Protocol:

  • Calculate the required amount of this compound: Determine the total volume of the formulation needed based on the number of mice, the dose, and the dosing volume. For example, for a 40 mg/kg dose in a 20 g mouse with a dosing volume of 100 µL, you would need 0.8 mg of this compound per mouse. It is advisable to prepare a slight excess (e.g., 10-20%) to account for any loss during preparation and administration.

  • Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the required volume of DMSO (10% of the final volume) to the tube.

  • Vortex thoroughly: Vortex the mixture at high speed until the this compound is completely dissolved in the DMSO. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but avoid excessive heat.

  • Add PEG400: To the DMSO solution, add the required volume of PEG400 (45% of the final volume).

  • Vortex again: Vortex the mixture thoroughly to ensure homogeneity.

  • Add HP-β-CD solution: Add the required volume of the 30% HP-β-CD solution (45% of the final volume).

  • Final mixing: Vortex the final suspension vigorously for at least 1-2 minutes to ensure a uniform and fine suspension. If available, sonication for 5-10 minutes can further improve the homogeneity of the suspension.

  • Storage and Handling: It is recommended to prepare this formulation fresh on the day of administration. If short-term storage is necessary, keep it at 4°C and protected from light. Before each administration, vortex the suspension thoroughly to ensure uniformity.

Method 2: Hydrochloride Salt Formulation

For some studies, a water-soluble hydrochloride salt of this compound has been used for oral administration.[8] This can simplify the formulation process.

Materials:

  • This compound hydrochloride salt

  • Sterile water or saline

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

Protocol:

  • Calculate the required amount of this compound HCl: As with the suspension, calculate the necessary amount of the compound based on the desired dose, number of animals, and dosing volume.

  • Dissolve in vehicle: In a sterile microcentrifuge tube, add the calculated amount of this compound HCl powder. Add the required volume of sterile water or saline.

  • Vortex to dissolve: Vortex the mixture until the compound is completely dissolved.

  • Storage and Handling: Prepare the solution fresh daily. Store at 4°C and protect from light if not used immediately.

Oral Administration to Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)

  • 1 mL syringes

  • Animal scale

Protocol:

  • Animal Handling: Acclimatize the mice to handling and the gavage procedure for a few days prior to the experiment to minimize stress.

  • Dose Calculation: Weigh each mouse immediately before dosing to accurately calculate the volume of the formulation to be administered.

  • Preparation for Gavage: Ensure the this compound formulation is at room temperature and well-mixed (vortex immediately before drawing into the syringe).

  • Administration:

    • Securely restrain the mouse.

    • Gently insert the gavage needle into the esophagus and down into the stomach. Be careful to avoid entry into the trachea.

    • Slowly dispense the calculated volume of the formulation.

    • Carefully withdraw the gavage needle.

  • Monitoring: Monitor the mice for any signs of distress or adverse reactions immediately after dosing and at regular intervals throughout the study.

Signaling Pathway

This compound primarily targets the Wnt signaling pathway by inhibiting TNIK. TNIK is a serine/threonine kinase that acts as a downstream coactivator of the TCF4/β-catenin complex, which is crucial for the transcription of Wnt target genes.[5][9] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, thereby suppressing the expression of genes involved in cell proliferation and stemness, such as AXIN2, MYC, and CCND1.[1][2] Additionally, this compound has been shown to block TGF-β signaling by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[1][10]

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation Beta_Catenin_P p-β-catenin Beta_Catenin->Beta_Catenin_P Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocation Proteasome Proteasome Beta_Catenin_P->Proteasome degradation TNIK TNIK TCF_LEF TCF/LEF TNIK->TCF_LEF co-activation NCB_0846 This compound NCB_0846->TNIK inhibition Beta_Catenin_N->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes transcription experimental_workflow cluster_preparation Preparation Phase cluster_dosing Dosing Phase cluster_analysis Analysis Phase A Acclimatize Mice C Randomize Mice into Groups A->C B Prepare this compound Formulation E Administer this compound by Oral Gavage B->E D Weigh Mice and Calculate Dose C->D D->E F Daily Dosing and Monitoring E->F G Monitor Tumor Growth and Body Weight F->G H Collect Tissues/Tumors at Endpoint G->H I Pharmacodynamic/Efficacy Analysis H->I

References

Application Note: Immunohistochemical Analysis of Wnt Pathway Modulation by NCB-0846 in Tumor Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and stemness.[1][2] Its aberrant activation, often due to mutations in components like the Adenomatous Polyposis Coli (APC) gene, is a key driver in the development and progression of numerous cancers, including over 90% of colorectal cancers.[3][4][5] A central event in this pathway is the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate target genes such as MYC.[1][6]

NCB-0846 is a novel, orally available small-molecule inhibitor that targets Traf2- and Nck-interacting kinase (TNIK).[4][7] TNIK is an essential regulatory component of the TCF4/β-catenin transcriptional complex.[4][8][9] By inhibiting TNIK, this compound effectively suppresses Wnt signaling at a downstream node, making it a promising therapeutic agent for Wnt-driven cancers.[3][4][10][11] Preclinical studies have shown that this compound reduces the expression of Wnt target genes, suppresses tumor growth, and inhibits cancer stem cell (CSC) activities.[3][7][10]

This application note provides detailed protocols for using immunohistochemistry (IHC) to detect and quantify the pharmacodynamic effects of this compound treatment on key Wnt pathway markers in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. The primary markers discussed are β-catenin (total and localization) and c-Myc.

Principle of the Method

IHC allows for the visualization of protein expression and subcellular localization within the morphological context of the tissue. Following treatment with this compound, changes in the Wnt signaling pathway can be assessed by observing:

  • β-catenin: In untreated tumors with active Wnt signaling, β-catenin staining is typically strong in the cytoplasm and nucleus.[1][5] this compound treatment is expected to decrease nuclear and cytoplasmic β-catenin, with a corresponding restoration of its localization to the cell membrane, indicative of pathway inhibition.[6]

  • c-Myc: As a downstream target of Wnt signaling, the nuclear protein c-Myc is expected to be highly expressed in untreated tumors.[12] this compound treatment is anticipated to significantly reduce the percentage and intensity of c-Myc positive nuclei.[8]

These changes serve as key pharmacodynamic biomarkers to confirm the on-target activity of this compound in a preclinical or clinical setting.

Wnt Signaling Pathway and this compound Mechanism of Action

The following diagram illustrates the canonical Wnt signaling pathway and the specific point of inhibition by this compound.

Wnt_Pathway_NCB0846 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled DVL Dishevelled Frizzled->DVL LRP LRP5/6 LRP->DVL DestructionComplex Destruction Complex (APC, Axin, GSK-3β) DVL->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Ubiquitination BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation TargetGenes Target Gene Transcription (e.g., c-Myc) BetaCatenin_nuc->TargetGenes TCF_LEF TCF/LEF TCF_LEF->TargetGenes TNIK TNIK TNIK->TCF_LEF Coactivator NCB0846 This compound NCB0846->TNIK

Caption: Canonical Wnt pathway and inhibition by this compound.

Expected Immunohistochemical Staining Patterns

The following table summarizes the anticipated changes in IHC staining for key Wnt pathway markers in tumor tissues following effective treatment with this compound.

MarkerUntreated Control (High Wnt Activity)This compound Treated (Wnt Inhibition)
β-catenin Strong cytoplasmic and/or nuclear accumulation. Weak or discontinuous membranous staining.Predominantly membranous staining. Significant reduction in cytoplasmic and nuclear signal.
c-Myc Strong, diffuse nuclear staining in a high percentage of tumor cells.Weak to negative nuclear staining. A significant decrease in the percentage of positive cells.

Detailed Immunohistochemistry Protocol

This protocol provides a general framework for FFPE tissues. Optimization, particularly for primary antibody concentrations and antigen retrieval times, may be required for specific tissues and antibodies.[13]

Materials and Reagents
  • Positively charged microscope slides

  • Xylene or xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)[14]

  • Peroxidase/Phosphatase Blocking Reagent (e.g., 3% Hydrogen Peroxide)

  • Protein Blocking Solution (e.g., Normal Goat Serum)[14]

  • Primary Antibodies:

    • Rabbit or Mouse Anti-β-catenin

    • Rabbit or Mouse Anti-c-Myc (e.g., clone 9E10)[15]

  • Antibody Diluent

  • Polymer-based HRP-conjugated Secondary Antibody System

  • Chromogen Substrate (e.g., DAB - 3,3'-Diaminobenzidine)

  • Counterstain (e.g., Hematoxylin)

  • Bluing Reagent (e.g., Scott's Tap Water Substitute)

  • Dehydration Reagents (Ethanol series, Xylene)

  • Mounting Medium and Coverslips

  • Positive and negative control tissue sections[6]

Experimental Workflow Diagram

IHC_Workflow start Start: FFPE Tissue Block sectioning 1. Sectioning (4-5 µm) start->sectioning deparaffinization 2. Deparaffinization & Rehydration sectioning->deparaffinization retrieval 3. Antigen Retrieval (Heat-Induced) deparaffinization->retrieval blocking_perox 4. Peroxidase Block retrieval->blocking_perox blocking_protein 5. Protein Block blocking_perox->blocking_protein primary_ab 6. Primary Antibody Incubation blocking_protein->primary_ab secondary_ab 7. Secondary Antibody (HRP Polymer) Incubation primary_ab->secondary_ab detection 8. Chromogen (DAB) Detection secondary_ab->detection counterstain 9. Counterstaining (Hematoxylin) detection->counterstain dehydration 10. Dehydration & Clearing counterstain->dehydration mounting 11. Coverslipping dehydration->mounting analysis End: Microscopic Analysis & Scoring mounting->analysis

References

Application Notes and Protocols: Luciferase Reporter Assay for Wnt Signaling Inhibition by NCB-0846

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, notably cancer. NCB-0846 has been identified as a potent inhibitor of this pathway, targeting the Traf2- and Nck-interacting kinase (TNIK). This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantify the inhibitory effect of this compound on Wnt signaling.

Introduction

The Wnt signaling cascade culminates in the nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate target gene expression. A common and effective method to measure the activity of this pathway is the use of a luciferase reporter assay. This assay employs a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPFlash). Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. Conversely, inhibitors of the pathway will reduce luciferase expression.

This compound is a small molecule inhibitor that targets TNIK, a kinase essential for the transcriptional activity of the TCF4/β-catenin complex.[1][2] By inhibiting TNIK, this compound effectively blocks Wnt signaling downstream, even in cancer cells with mutations in upstream components like APC.[1][2] This makes the luciferase reporter assay an ideal tool to characterize the dose-dependent inhibitory activity of this compound.

Mechanism of Action of this compound

This compound is an orally active and selective inhibitor of TNIK with an IC50 value of 21 nM in cell-free assays.[1][3][4] It binds to TNIK in an inactive conformation, which is crucial for its Wnt inhibitory function.[1][3][5] Inhibition of TNIK by this compound leads to several downstream effects, including:

  • Inhibition of TCF4 phosphorylation: this compound inhibits the TNIK-mediated phosphorylation of TCF4.[2][3]

  • Suppression of TCF/LEF transcriptional activity: Consequently, the transcriptional activity of the TCF/LEF-β-catenin complex is reduced.[2][3]

  • Downregulation of Wnt target genes: The expression of Wnt target genes such as AXIN2 and MYC is decreased at both the mRNA and protein levels.[2][3][6]

  • Reduction of cancer stem cell markers: this compound has been shown to downregulate the expression of colorectal cancer stem cell markers like CD44, CD133, and ALDH1.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line / ConditionReference
TNIK IC50 21 nMCell-free assay[1][3][4]
TCF/LEF Transcriptional Activity Inhibition observedWnt3a-treated HEK293, HCT116, DLD-1[2][3]
HCT116 Cell Growth Inhibition (2D culture) ~6.8-fold higher than NCB-0970 (inactive diastereomer)HCT116[2]
HCT116 Colony Formation Inhibition (soft agar) ~20-fold higher than NCB-0970HCT116[2]

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibits GSK3b GSK3β Axin Axin APC APC CK1 CK1 Beta_Catenin β-catenin Ub Ubiquitination & Degradation Beta_Catenin->Ub Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc translocates Destruction_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds TNIK TNIK TCF_LEF->TNIK complexes with Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TNIK->Wnt_Target_Genes activates transcription NCB_0846 This compound NCB_0846->TNIK inhibits

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.

Luciferase_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection cluster_treatment Day 3: Treatment cluster_assay Day 4: Luciferase Assay cluster_analysis Data Analysis Seed_Cells Seed cells (e.g., HEK293, HCT116) in a 96-well plate Transfect_Plasmids Co-transfect with TOPFlash and Renilla luciferase (control) plasmids Seed_Cells->Transfect_Plasmids Add_Wnt_NCB Add Wnt3a (or other agonist) and varying concentrations of this compound Transfect_Plasmids->Add_Wnt_NCB Lyse_Cells Lyse cells Add_Wnt_NCB->Lyse_Cells Measure_Luciferase Measure Firefly (TOPFlash) and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Normalize_Data Normalize TOPFlash activity to Renilla activity (TOP/FOP ratio) Measure_Luciferase->Normalize_Data Analyze_Results Analyze dose-response and calculate IC50 Normalize_Data->Analyze_Results

Caption: Experimental workflow for the Luciferase Reporter Assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines: HEK293, HCT116, or DLD-1 cells.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reporter Plasmids:

    • TOPFlash (contains TCF/LEF binding sites driving firefly luciferase).

    • FOPFlash (contains mutated TCF/LEF binding sites, serves as a negative control).

    • Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency.

  • Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.

  • Wnt Agonist: Recombinant Wnt3a protein or Wnt3a-conditioned medium.

  • Inhibitor: this compound (dissolved in DMSO).

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or a similar kit.

  • Luminometer: Plate-reading luminometer.

  • 96-well white, clear-bottom tissue culture plates.

Cell Culture
  • Maintain the chosen cell line in the appropriate culture medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells regularly to maintain them in the exponential growth phase.

Luciferase Reporter Assay Protocol

Day 1: Cell Seeding

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate overnight at 37°C with 5% CO₂.

Day 2: Transfection

  • Prepare the transfection mix according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical ratio is 100 ng of TOPFlash (or FOPFlash) and 10 ng of Renilla luciferase plasmid.

  • Carefully add the transfection mix to each well.

  • Incubate for 24 hours at 37°C with 5% CO₂.

Day 3: Treatment

  • Gently remove the medium containing the transfection mix.

  • Add fresh medium containing the Wnt3a agonist at a predetermined optimal concentration.

  • Add varying concentrations of this compound to the designated wells. Include a vehicle control (DMSO) and a positive control (Wnt3a alone).

  • Incubate for 16-24 hours at 37°C with 5% CO₂.

Day 4: Luciferase Assay

  • Carefully aspirate the medium from the wells.

  • Wash the cells once with 100 µL of PBS.

  • Lyse the cells by adding the passive lysis buffer provided with the luciferase assay kit (e.g., 20 µL per well) and incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the firefly luciferase activity according to the manufacturer's instructions.

  • Measure the Renilla luciferase activity in the same wells.

Data Analysis
  • Normalization: For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity. This normalizes for differences in transfection efficiency and cell number.

  • TOP/FOP Ratio: To determine the specific Wnt-dependent transcriptional activity, calculate the ratio of the normalized TOPFlash activity to the normalized FOPFlash activity for each condition.[2]

  • Dose-Response Curve: Plot the normalized luciferase activity (or TOP/FOP ratio) against the logarithm of the this compound concentration.

  • IC50 Calculation: Use a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of Wnt signaling.

Troubleshooting

  • Low Luciferase Signal:

    • Optimize cell density and transfection efficiency.

    • Ensure the Wnt agonist is active and used at an optimal concentration.

    • Check the expiration date and storage of the luciferase assay reagents.

  • High Variability between Replicates:

    • Ensure accurate and consistent pipetting.

    • Mix cell suspensions thoroughly before seeding.

    • Ensure even distribution of transfection mix and treatments.

  • High Background Signal (FOPFlash):

    • Some cell lines may have a higher basal level of Wnt-independent transcription.

    • Ensure the FOPFlash plasmid has not acquired mutations.

Conclusion

The luciferase reporter assay is a robust and quantitative method for evaluating the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway. By following the detailed protocols outlined in these application notes, researchers can accurately determine the potency of this compound and further investigate its therapeutic potential in Wnt-driven diseases.

References

Application of NCB-0846 in Patient-Derived Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCB-0846 is a potent and orally available small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.[1][2][3][4][5] The Wnt pathway is frequently dysregulated in various cancers, particularly colorectal cancer (CRC), where it plays a crucial role in the maintenance of cancer stem cells (CSCs).[1][6] CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities, and they are often implicated in therapy resistance and tumor recurrence. This compound has demonstrated preclinical efficacy in suppressing CSC activities and the growth of patient-derived colorectal cancer xenografts, making it a promising therapeutic candidate.[1][6]

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original patient's tumor.[7][8] As such, PDOs represent a more clinically relevant model for preclinical drug evaluation compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the utilization of this compound in patient-derived organoid models, with a focus on colorectal cancer.

Mechanism of Action

This compound primarily functions by inhibiting the kinase activity of TNIK.[1][2] TNIK is a serine-threonine kinase that acts as a downstream component of the Wnt signaling pathway. In cancers with aberrant Wnt signaling (e.g., due to APC mutations), TNIK is essential for the transcriptional activity of the β-catenin/T-cell factor 4 (TCF4) complex. By binding to the ATP-binding pocket of TNIK, this compound prevents the phosphorylation of TCF4, thereby inhibiting the expression of Wnt target genes such as AXIN2 and MYC.[2][4] This ultimately leads to the suppression of cancer cell proliferation and the abrogation of cancer stemness.[1][3] Additionally, this compound has been shown to modulate the TGF-β signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[5][9][10]

Signaling Pathway Diagram

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Frizzled->LRP Axin Axin LRP->Axin Inhibition beta_catenin β-catenin Axin->beta_catenin Phosphorylation & Degradation APC APC GSK3b GSK3β CK1 CK1 beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TNIK_cyto TNIK TNIK_nuc TNIK TNIK_cyto->TNIK_nuc NCB0846 This compound NCB0846->TNIK_cyto Inhibition NCB0846->TNIK_nuc Inhibition TCF4 TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF4->Wnt_Target_Genes Transcription beta_catenin_nuc->TCF4 TNIK_nuc->TCF4 Phosphorylation

Caption: Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound.

Table 1: Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)Reference
TNIK21[2][4][5]

Table 2: Off-Target Kinase Inhibition of this compound (>80% inhibition at 0.1 µM)

Kinase
FLT3
JAK3
PDGFRα
TRKA
CDK2/CycA2
HGK
Source:[2][4]

Table 3: Effect of this compound on Wnt Signaling and Cancer Stem Cell Markers

Cell LineAssayEffectConcentrationReference
HCT116TCF/LEF Transcriptional ActivityInhibitionNot specified[2][4]
DLD-1TCF/LEF Transcriptional ActivityInhibitionNot specified[2][4]
HCT116AXIN2, MYC Gene ExpressionReductionNot specified[2][4]
HCT116CD44, CD133, ALDH1 ExpressionDownregulationNot specified[2]
HCT116Colony Formation in Soft AgarInhibition (~20-fold higher than NCB-0970)1 µM[11][12]

Experimental Protocols

Establishment and Culture of Colorectal Cancer Patient-Derived Organoids

This protocol is adapted from established methods for generating PDOs from colorectal cancer tissues.[1][3][13][14][15]

Materials:

  • Fresh colorectal cancer tissue

  • Gentle Cell Dissociation Reagent

  • Advanced DMEM/F-12

  • Matrigel® or other basement membrane extract (BME)

  • Human Colorectal Cancer Organoid Culture Medium

  • 24-well tissue culture plates

  • 15 mL conical tubes

  • Cell strainers (100 µm)

Procedure:

  • Obtain fresh colorectal cancer tissue in a sterile collection tube on ice.

  • In a biological safety cabinet, wash the tissue with ice-cold PBS.

  • Mince the tissue into small fragments (~1-3 mm³).

  • Digest the tissue fragments with Gentle Cell Dissociation Reagent at 37°C for 10-15 minutes.

  • Neutralize the dissociation reagent with Advanced DMEM/F-12 and filter the cell suspension through a 100 µm cell strainer.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in Matrigel® on ice.

  • Plate 25 µL domes of the Matrigel®/cell suspension mixture into a pre-warmed 24-well plate.

  • Allow the Matrigel® to solidify at 37°C for 15-20 minutes.

  • Add 500 µL of Human Colorectal Cancer Organoid Culture Medium to each well.

  • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Passage the organoids every 7-10 days by mechanically disrupting the Matrigel® and replating.

Drug Efficacy Testing in PDOs using CellTiter-Glo® 3D Assay

This protocol outlines the assessment of PDO viability after treatment with this compound using the CellTiter-Glo® 3D assay.[10][16][17][18][19]

Materials:

  • Established colorectal cancer PDOs

  • This compound (solubilized in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® 3D Reagent

  • Luminometer

Procedure:

  • Harvest and dissociate established PDOs into small fragments.

  • Seed the organoid fragments in Matrigel® domes in a 96-well opaque-walled plate.

  • After 24-48 hours of culture, treat the organoids with a serial dilution of this compound (e.g., 0.01 µM to 10 µM). Include a DMSO vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.

  • Mix vigorously on a plate shaker for 5 minutes to induce cell lysis.

  • Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate IC50 values using a four-parameter dose-response curve.

Analysis of Cancer Stem Cell Markers by Flow Cytometry

This protocol describes the analysis of CSC markers in PDOs treated with this compound.

Materials:

  • Treated and untreated PDOs

  • Cell recovery solution (e.g., dispase or similar)

  • Trypsin-EDTA

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against CSC markers (e.g., CD44, CD133, EpCAM)

  • Flow cytometer

Procedure:

  • Treat established PDOs with this compound (e.g., 1 µM) or DMSO for 48-72 hours.

  • Harvest the organoids and incubate with a cell recovery solution to dissolve the Matrigel®.

  • Dissociate the organoids into a single-cell suspension using Trypsin-EDTA.

  • Wash the cells with FACS buffer and resuspend at a concentration of 1x10^6 cells/mL.

  • Incubate the cells with fluorochrome-conjugated antibodies against CSC markers for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and analyze using a flow cytometer.

  • Quantify the percentage of cells expressing the CSC markers in the treated versus untreated populations.

Experimental Workflow Diagram

Experimental_Workflow cluster_pdo_establishment PDO Establishment & Culture cluster_drug_treatment Drug Treatment & Viability Assay cluster_csc_analysis Cancer Stem Cell Analysis patient_tissue Patient Tumor Tissue digestion Mechanical & Enzymatic Digestion patient_tissue->digestion plating Plating in Matrigel digestion->plating culture 3D Organoid Culture plating->culture seeding Seed Organoids in 96-well Plate culture->seeding csc_treatment Treat Organoids with this compound (1 µM) culture->csc_treatment treatment Treat with this compound (Dose-Response) seeding->treatment incubation Incubate for 72h treatment->incubation viability_assay CellTiter-Glo 3D Assay incubation->viability_assay data_analysis IC50 Determination viability_assay->data_analysis dissociation Dissociate to Single Cells csc_treatment->dissociation staining Antibody Staining (CD44, CD133) dissociation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry csc_quantification Quantify CSC Population flow_cytometry->csc_quantification

Caption: Experimental workflow for evaluating this compound in PDOs.

Conclusion

The use of patient-derived organoids provides a robust and clinically relevant platform for evaluating the efficacy of targeted therapies like this compound. The protocols outlined in this document offer a framework for assessing the impact of this compound on PDO viability and the cancer stem cell population. These studies will be instrumental in furthering our understanding of this compound's therapeutic potential and in identifying patient populations that are most likely to benefit from this novel Wnt pathway inhibitor.

References

Application Note: Evaluating Anti-Cancer Stem Cell Properties of NCB-0846 using a Soft Agar Colony Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[1][2][3] This constitutive activation often leads to the emergence of cancer stem cells (CSCs), a subpopulation of tumor cells that are resistant to conventional therapies and are responsible for tumor initiation, metastasis, and relapse.[1] Traf2- and Nck-interacting kinase (TNIK) has been identified as an essential component of the T-cell factor-4 (TCF4) and β-catenin transcription complex, which acts at the most downstream point of the Wnt pathway.[1][2][3]

NCB-0846 is a novel, orally available small-molecule inhibitor that specifically targets TNIK.[1][4][5] By binding to TNIK in an inactive conformation, this compound effectively blocks Wnt signaling, even in cancer cells with mutations in upstream components like the APC gene.[2][6] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on anchorage-independent growth, a key characteristic of malignant transformation and cancer stemness, using the soft agar colony formation assay.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by inhibiting the kinase activity of TNIK, which has an IC50 value of 21 nM in cell-free assays.[1][6] This inhibition prevents the phosphorylation of TCF4, a crucial step for the activation of Wnt target genes such as AXIN2, MYC, and CCND1.[6][7] Consequently, this compound suppresses the transcriptional program that drives the proliferation and self-renewal of colorectal cancer stem cells.[1][2] In addition to its primary effect on the Wnt pathway, this compound has also been shown to block the TGF-β signaling pathway by downregulating the expression of the TGFβ receptor type-I (TGFBRI).[4][8]

G This compound Mechanism of Action in Wnt Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled/LRP Frizzled/LRP Destruction_Complex Axin/APC/GSK3β (Destruction Complex) Frizzled/LRP->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for Degradation TNIK TNIK beta_Catenin->TNIK Translocates to Nucleus & Binds TCF4 TCF4 TNIK->TCF4 Phosphorylates & Activates Wnt_Target_Genes Wnt Target Genes (AXIN2, MYC) TCF4->Wnt_Target_Genes Activates Transcription Proliferation Proliferation Wnt_Target_Genes->Proliferation Promotes NCB_0846 This compound NCB_0846->TNIK Inhibits Wnt_Ligand Wnt Ligand Wnt_Ligand->Frizzled/LRP Binds

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

Quantitative Data Summary

This compound has demonstrated potent inhibitory activity in both enzymatic and cell-based assays. Its effect on anchorage-independent growth is particularly pronounced, highlighting its potential to target cancer stem-like cells.

Assay TypeCell LineParameterThis compoundComparator (NCB-0970)Reference
Enzymatic Assay Cell-freeTNIK Inhibition (IC₅₀)21 nM-[1][6]
2D Cell Viability HCT116Cell Growth Inhibition6.8-fold higher activity-[7][9]
Soft Agar Assay HCT116Colony Formation Inhibition~20-fold higher activity1x[7][9][10]

Detailed Protocol: Soft Agar Colony Formation Assay with this compound

This protocol describes a method to evaluate the effect of this compound on the anchorage-independent growth of cancer cells. The procedure involves embedding cells in a soft agar matrix and monitoring colony formation over time.

Materials and Reagents
  • Cells: Cancer cell line of interest (e.g., HCT116 colorectal cancer cells).

  • Culture Medium: Appropriate complete medium for the cell line (e.g., DMEM/F12), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Agar: High-quality, DNA-grade agar or agarose.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: 0.25% or 0.05% solution.[11]

  • Crystal Violet Staining Solution: 0.005% Crystal Violet in a methanol/water solution.[12]

  • Equipment: 6-well tissue culture plates, sterile tubes, water baths, humidified incubator (37°C, 5% CO₂), microscope.

Experimental Workflow

G cluster_prep Preparation cluster_seeding Cell Seeding & Treatment cluster_analysis Incubation & Analysis A 1. Prepare 1% Base Agar Solution C 3. Plate Base Agar (0.5%) in 6-well plates. Let solidify. A->C B 2. Prepare 0.7% Top Agar Solution E 5. Mix cells with Top Agar (final 0.33%). B->E F 6. Layer cell/agar mix onto base agar. C->F D 4. Prepare single-cell suspension (e.g., 1.5x10⁴ cells). D->E E->F G 7. Add medium containing This compound or vehicle. F->G H 8. Incubate for 14-21 days. Replace medium with treatment every 3 days. G->H I 9. Stain colonies with Crystal Violet. H->I J 10. Count colonies (>50 cells) and analyze. I->J

Caption: Workflow for the soft agar colony formation assay with this compound.
Step-by-Step Procedure

1. Preparation of Agar Solutions (Day 0)

  • Base Agar (1%): Dissolve 1 g of agar in 100 mL of sterile, deionized water. Autoclave to sterilize.[12]

  • Top Agar (0.7%): Dissolve 0.7 g of agar in 100 mL of sterile, deionized water. Autoclave to sterilize.[12]

  • Equilibration: Before use, melt both agar solutions in a microwave and place them in a 40°C water bath to cool and equilibrate. It is critical not to exceed 40°C to avoid cell death.[12] Also, warm the 2x concentrated culture medium to 40°C.

2. Preparation of the Base Layer (Day 0)

  • In a sterile tube, mix equal volumes of the 1% base agar solution and pre-warmed 2x complete medium to create a final concentration of 0.5% agar in 1x medium.[12]

  • Dispense 1.5 mL of this mixture into each well of a 6-well plate.[12]

  • Allow the base layer to solidify at room temperature in a sterile hood for at least 30 minutes.

3. Preparation of the Cell Layer and Plating (Day 0)

  • Harvest cells using trypsin and prepare a single-cell suspension. Count the cells to determine the concentration.[11]

  • In a sterile tube, mix the required number of cells (e.g., 1.5 x 10⁴ cells) with pre-warmed 2x complete medium.[9]

  • Add the pre-warmed 0.7% top agar solution to the cell suspension to achieve a final agar concentration of ~0.33-0.35%. Mix gently by pipetting to avoid bubbles.[9]

  • Immediately overlay 1 mL of the cell/agar mixture onto the solidified base layer in each well.[9]

  • Allow the top layer to solidify at room temperature for 30-60 minutes.

4. This compound Treatment

  • Prepare dilutions of this compound in complete culture medium from a DMSO stock. A vehicle control (DMSO only) must be included. A typical final concentration for potent inhibition is 1 µM.[7][9]

  • Carefully add 1-2 mL of the medium containing the appropriate concentration of this compound or vehicle control on top of the solidified cell layer. This prevents the agar from drying out.

  • Incubate the plates at 37°C in a humidified 5% CO₂ incubator.

5. Maintenance and Incubation

  • Monitor the plates for colony growth every few days.

  • Replace the top medium with fresh medium containing this compound or vehicle every 3 days to ensure a consistent drug concentration.[9]

  • Continue incubation for 14-21 days, or until colonies in the control wells are of a suitable size for counting.[7][13]

6. Staining and Quantification

  • After the incubation period, carefully remove the medium from each well.

  • Add 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for at least 1 hour at room temperature.[12]

  • Gently wash the wells with PBS to remove excess stain.

  • Count the number of colonies in each well using a dissecting microscope. A cluster of ≥50 cells is typically considered a colony.[11]

Data Analysis and Interpretation

The primary endpoint is the number of colonies formed in the this compound-treated wells compared to the vehicle-treated control wells. The results can be expressed as a percentage of inhibition or as the absolute number of colonies. A significant reduction in the number and size of colonies in the presence of this compound indicates that the compound effectively inhibits anchorage-independent growth and may have activity against cancer stem-like cells.[4][7] This assay provides strong preclinical evidence for the therapeutic potential of targeting the TNIK/Wnt signaling axis in cancer.

References

Troubleshooting & Optimization

NCB-0846 solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of NCB-0846. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is highly soluble in DMSO, with concentrations of up to 75 mg/mL having been reported.[3] For optimal results, use fresh, moisture-free DMSO.[3]

Q2: Is this compound soluble in aqueous solutions?

A2: this compound is reported to be insoluble in water.[3] However, the hydrochloride salt of this compound has been described as water-soluble and has been used for oral administration in research settings.[4] For in vivo studies, specific formulations using co-solvents are typically required.[1][2]

Q3: How should I store this compound powder and stock solutions?

A3: The solid powder form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[2][3] Stock solutions in a solvent should be stored at -80°C for up to one year.[2][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[3]

Q4: What is the mechanism of action of this compound?

A4: this compound is an inhibitor of Traf2- and Nck-interacting kinase (TNIK).[6][7] By inhibiting TNIK, this compound disrupts the Wnt/β-catenin signaling pathway, which is crucial in many cellular processes and is often dysregulated in cancer.[4][6][7] It has been shown to block the phosphorylation of SMAD2/3 and their nuclear translocation, which is implicated in the TGF-β signaling pathway as well.[8]

Troubleshooting Guides

Solubility Issues

Problem: this compound is not dissolving in my chosen solvent.

Possible Cause Troubleshooting Step
Incorrect Solvent Choice This compound has limited solubility in many common solvents. Refer to the solubility data table below. For aqueous-based assays, consider using a co-solvent system or preparing the hydrochloride salt form if available.
Low-Quality Solvent Ensure the solvent is of high purity and anhydrous, especially for organic solvents like DMSO, as absorbed moisture can reduce solubility.[3]
Insufficient Mixing Vortex or sonicate the solution to aid dissolution. Gentle heating may also be applied, but be cautious of potential degradation.
Precipitation from Stock Solution If diluting a DMSO stock solution into an aqueous buffer, precipitation can occur. To mitigate this, ensure the final concentration of DMSO is kept low (typically <1%) and add the stock solution to the buffer with vigorous mixing.
Stability Concerns

Problem: I am observing a loss of activity of my this compound solution over time.

Possible Cause Troubleshooting Step
Improper Storage Stock solutions should be stored at -80°C for long-term stability.[2][5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Degradation in Experimental Conditions The stability of this compound under specific experimental conditions (e.g., extreme pH, high temperature, prolonged light exposure) may be limited. It is advisable to prepare fresh working solutions from a frozen stock for each experiment.
Interaction with Other Components Be aware of potential interactions with other components in your experimental setup that could lead to degradation.

Data Presentation

This compound Solubility Data
SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO ≥ 30 - 75[1][3]≥ 79.91 - 199.77[1][3]Recommended for stock solutions.
Ethanol 2[3]5.33
Water Insoluble[3]-The hydrochloride salt is reported to be water-soluble.[4]
In Vivo Formulation 1 ≥ 2.25[1]≥ 5.99[1]10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1]
In Vivo Formulation 2 ≥ 2.25[1]≥ 5.99[1]10% DMSO, 90% corn oil.[1]

Experimental Protocols

General Protocol for Determining Kinetic Solubility

This protocol is a general guideline and may need to be optimized for your specific experimental setup.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small, fixed volume of each DMSO concentration to a larger volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. Ensure the final DMSO concentration is low (e.g., 1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

General Protocol for Assessing Chemical Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound under various conditions.

  • Preparation of Test Solutions: Prepare solutions of this compound in the desired buffers (e.g., pH 3, 7, 9) or under specific stress conditions (e.g., elevated temperature, exposure to light).

  • Incubation: Store the test solutions under the specified conditions for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point. The percentage of this compound remaining relative to the initial time point (t=0) is a measure of its stability under those conditions.

Visualizations

G Experimental Workflow for Solubility and Stability Testing cluster_solubility Solubility Assessment cluster_stability Stability Assessment Sol_Start Prepare this compound Stock (e.g., 10 mM in DMSO) Sol_Dilute Serial Dilution in DMSO Sol_Start->Sol_Dilute Sol_Add Add to Aqueous Buffer Sol_Dilute->Sol_Add Sol_Incubate Incubate (e.g., 2h at 25°C) Sol_Add->Sol_Incubate Sol_Measure Measure Turbidity Sol_Incubate->Sol_Measure Sol_End Determine Kinetic Solubility Sol_Measure->Sol_End Stab_Start Prepare this compound Solutions in Test Conditions Stab_Incubate Incubate at Various Time Points Stab_Start->Stab_Incubate Stab_Analyze Analyze by HPLC Stab_Incubate->Stab_Analyze Stab_Quantify Quantify Remaining this compound Stab_Analyze->Stab_Quantify Stab_End Determine Stability Profile Stab_Quantify->Stab_End

Caption: A generalized workflow for determining the kinetic solubility and chemical stability of this compound.

Wnt_Signaling_Pathway Simplified Wnt Signaling Pathway and Inhibition by this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl Axin_GSK3_APC Destruction Complex (Axin, GSK3, APC) Dvl->Axin_GSK3_APC inhibits BetaCatenin β-catenin Axin_GSK3_APC->BetaCatenin phosphorylates for TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates Ub Ubiquitination & Degradation BetaCatenin->Ub TNIK TNIK TCF_LEF->TNIK recruits GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription TNIK->GeneTranscription activates NCB0846 This compound NCB0846->TNIK inhibits

Caption: this compound inhibits the Wnt signaling pathway by targeting the kinase activity of TNIK.

References

Technical Support Center: Overcoming Resistance to NCB-0846 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCB-0846. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). [1][2][3]TNIK is a critical regulatory component of the T-cell factor 4 (TCF4)/β-catenin transcriptional complex in the canonical Wnt signaling pathway. [4][5][6]this compound binds to TNIK in an inactive conformation, which is essential for the inhibition of Wnt signaling. [1][4][7]By inhibiting TNIK, this compound blocks the transcription of Wnt target genes, such as AXIN2 and MYC, leading to anti-tumor and anti-cancer stem cell (CSC) activities. [1][8] Q2: What are the known downstream effects of this compound treatment in sensitive cancer cell lines?

A2: In sensitive cancer cell lines, this compound treatment has been shown to:

  • Inhibit the kinase activity of TNIK with an IC50 of 21 nM. [7]* Reduce the expression of Wnt target genes, including AXIN2 and MYC. [1][9]* Decrease the protein levels of TNIK, AXIN2, and cMYC. [1][9]* Downregulate the Wnt co-receptors LRP5 and LRP6. [1][9]* Induce a sub-G1 cell cycle arrest and apoptosis, as indicated by cleavage of poly (ADP-ribose) polymerase 1 (PARP-1). [9][10]* Downregulate putative colorectal CSC markers such as CD44, CD133, and ALDH1. [1]* Reduce the expression of mesenchymal markers like Slug, Snail, Twist, and Vimentin. [1]* Block the TGF-β signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation. [2] Q3: Does this compound have off-target effects?

A3: Yes, in addition to inhibiting TNIK, this compound has been shown to inhibit other kinases at higher concentrations, including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK. [1][2]

Troubleshooting Guide

This guide is designed to help researchers identify and address potential reasons for observing resistance to this compound in their cancer cell line models. Resistance can be categorized as either primary (intrinsic) or acquired.

Primary Resistance: Cell lines do not respond to this compound treatment.

Q4: My cancer cell line is not responding to this compound. What are the potential reasons and how can I investigate them?

A4: If your cell line shows no or a weak response to this compound, consider the following factors:

  • Low TNIK Expression: The target of this compound, TNIK, may not be expressed at sufficient levels in your cell line.

    • Troubleshooting Protocol: Assess TNIK protein levels by Western blot and mRNA levels by RT-qPCR. Compare these levels to a known this compound-sensitive cell line (e.g., HCT116).

  • Wnt Pathway Independence: The cancer cell line's growth and survival may not be dependent on the canonical Wnt signaling pathway. Over 90% of colorectal cancers have mutations in Wnt signaling components, making them potentially sensitive. [7]However, other cancer types may have different driving pathways.

    • Troubleshooting Protocol: Confirm the activation of the Wnt pathway in your cell line by measuring the expression of known Wnt target genes like AXIN2 and MYC using RT-qPCR. You can also perform a TCF/LEF reporter assay to directly measure Wnt-dependent transcriptional activity.

  • Biomarkers of Resistance: Certain molecular markers have been associated with sensitivity or resistance to this compound.

    • High cMYC Expression (Sensitivity Marker): SCLC cell lines with high levels of cMYC have shown greater sensitivity to this compound. [9] * High TTF-1 Expression (Resistance Marker): SCLC cell lines with high expression of TTF-1 have been found to be more resistant. [9] * Troubleshooting Protocol: Evaluate the protein and mRNA expression levels of cMYC and TTF-1 in your cell line using Western blot and RT-qPCR, respectively.

Quantitative Data on this compound IC50 Values

Cell LineCancer TypeIC50 (µM)Notes
HCT116Colorectal Cancer~0.1 - 0.3Sensitive
DLD-1Colorectal CancerNot specifiedSensitive to TCF/LEF inhibition
TPC-1Papillary Thyroid CarcinomaNot specifiedSensitive
KTC-1Papillary Thyroid CarcinomaNot specifiedSensitive
MDA-MB-231Triple-Negative Breast CancerDose-dependent cytotoxicitySensitive
MCF-7Breast Cancer1-3Significant decrease in viability
LK2Lung Squamous Cell CarcinomaSensitiveHigh TNIK expression
KNS62Lung Squamous Cell CarcinomaResistantLow TNIK expression

This table summarizes data from multiple sources. [1][11][12]IC50 values can vary depending on the assay conditions.

Acquired Resistance: Cell lines initially respond to this compound but develop resistance over time.

Q5: My cancer cell line was initially sensitive to this compound but has now become resistant. What are the possible mechanisms and how can I test for them?

A5: Acquired resistance to kinase inhibitors like this compound typically arises from two main mechanisms: on-target alterations or the activation of bypass signaling pathways.

  • On-Target Mutations in TNIK: The development of mutations in the TNIK gene can prevent this compound from binding effectively.

    • Troubleshooting Protocol: Sequence the TNIK gene in both the parental sensitive and the acquired resistant cell lines to identify any potential mutations in the kinase domain.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating another that promotes survival and proliferation. Potential bypass pathways in the context of Wnt inhibition include:

    • PI3K/Akt Pathway: Activation of the PI3K/Akt pathway is a known mechanism of resistance to various targeted therapies.

    • MAPK/ERK Pathway: The MAPK/ERK pathway can also be activated to overcome the effects of Wnt inhibition.

    • Troubleshooting Protocol:

      • Assess Pathway Activation: Use Western blot to compare the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) and the MAPK/ERK pathway (e.g., p-ERK, p-MEK) between the parental and resistant cell lines.

      • Test with Combination Therapy: Treat the resistant cells with a combination of this compound and a PI3K inhibitor (e.g., LY294002) or a MEK inhibitor (e.g., U0126) to see if sensitivity can be restored.

  • Mutations in Other Wnt Pathway Components: Mutations in genes downstream of TNIK or in genes that regulate parallel pathways could confer resistance. For instance, mutations in FBXW7 have been shown to cause resistance to other Wnt inhibitors.

    • Troubleshooting Protocol: Perform whole-exome sequencing on the parental and resistant cell lines to identify mutations in genes associated with the Wnt pathway and other cancer-related signaling pathways.

Experimental Protocols

Western Blot for Protein Expression and Phosphorylation

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies (e.g., anti-TNIK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cMYC, anti-TTF-1, anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

RT-qPCR for Gene Expression

  • Isolate total RNA from cells using a suitable kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using SYBR Green or TaqMan probes for your genes of interest (e.g., TNIK, AXIN2, MYC, TTF1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the data using the ΔΔCt method to determine relative gene expression.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to attach overnight.

  • Treat cells with a range of concentrations of this compound (and/or a combination agent) for 48-72 hours.

  • For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.

  • For CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and measure luminescence.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF WntTargetGenes Wnt Target Genes (AXIN2, MYC) TCF_LEF->WntTargetGenes Activates Transcription TNIK TNIK TNIK->TCF_LEF Co-activator NCB0846 This compound NCB0846->TNIK Inhibits

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Resistance_Workflow cluster_primary Primary Resistance Investigation cluster_acquired Acquired Resistance Investigation cluster_solutions Potential Solutions start Start: Cancer Cell Line Shows Resistance to this compound check_tnik 1. Assess TNIK Expression (Western Blot, RT-qPCR) start->check_tnik sequence_tnik 1. Sequence TNIK Gene start->sequence_tnik check_wnt 2. Confirm Wnt Pathway Activation (TCF/LEF Assay) check_tnik->check_wnt check_biomarkers 3. Evaluate Biomarkers (cMYC, TTF-1) check_wnt->check_biomarkers alternative_target Consider Alternative Therapeutic Targets check_biomarkers->alternative_target check_bypass 2. Investigate Bypass Pathways (p-Akt, p-ERK Western Blot) sequence_tnik->check_bypass wes 3. Whole Exome Sequencing check_bypass->wes combination_therapy Combination Therapy (e.g., with PI3K/MEK inhibitors, Cisplatin, or Radiotherapy) check_bypass->combination_therapy wes->combination_therapy

Caption: Experimental workflow for investigating resistance to this compound.

Troubleshooting_Logic start Cell line resistant to this compound? is_primary Is it primary resistance? start->is_primary Yes is_acquired Is it acquired resistance? start->is_acquired No primary_actions Check: - TNIK expression - Wnt pathway activity - cMYC/TTF-1 levels is_primary->primary_actions acquired_actions Check: - TNIK mutations - Bypass pathway activation (p-Akt, p-ERK) is_acquired->acquired_actions outcome_primary_negative Low TNIK or Wnt inactive: Consider alternative therapy primary_actions->outcome_primary_negative Negative results outcome_primary_positive High TTF-1: Consider combination therapy primary_actions->outcome_primary_positive Positive results outcome_acquired_mutation TNIK mutation found: Consider 2nd gen. inhibitor or alternative therapy acquired_actions->outcome_acquired_mutation Mutation found outcome_acquired_bypass Bypass pathway active: Combine this compound with pathway inhibitor acquired_actions->outcome_acquired_bypass Bypass active

Caption: Logical troubleshooting guide for diagnosing this compound resistance.

References

Technical Support Center: Interpreting Off-Target Effects of NCB-0846

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret experimental results involving the TNIK inhibitor, NCB-0846. Understanding the off-target effects of this compound is crucial for accurate data interpretation and experimental design.

Frequently Asked Questions (FAQs)

Q1: My experimental results show inhibition of cellular processes not directly related to the Wnt signaling pathway after treatment with this compound. Is this expected?

A1: Yes, this is plausible. While this compound is a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK) and consequently the Wnt signaling pathway, it is known to have off-target effects.[1][2][3] Published data indicates that this compound can also inhibit other kinases, including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK.[2][3] Therefore, observed phenotypes may be a composite of both on-target (anti-Wnt) and off-target activities.

Q2: I am observing a significant impact on TGF-β signaling in my experiments with this compound. What is the mechanism behind this?

A2: this compound has been demonstrated to block the TGF-β signaling pathway.[1][4][5][6] This occurs through the inhibition of SMAD2/3 phosphorylation and their subsequent nuclear translocation.[1][4][5][6] This can lead to the suppression of epithelial-to-mesenchymal transition (EMT) and metastasis in certain cancer models.[4][5][6]

Q3: We've seen a response to this compound in a cancer model that isn't primarily driven by Wnt signaling. What could be the reason?

A3: Recent studies have identified Cyclin-Dependent Kinase 9 (CDK9) as a key off-target of this compound that contributes to its anti-cancer efficacy, particularly in platinum-resistant ovarian cancer.[7][8] The combined inhibition of TNIK and CDK9 can diminish downstream Wnt targets and reduce cancer cell viability.[7][8] This dual activity could explain its effectiveness in tumors not solely dependent on the Wnt pathway.

Q4: Are there any known effects of this compound on inflammatory signaling pathways?

A4: Yes, studies in breast cancer cell lines have shown that this compound can modulate inflammatory signaling. Specifically, it has been observed to increase the mRNA levels of NFKB1 and decrease the levels of TNFA, both of which are associated with the NF-κB signaling pathway.[9][10]

Q5: How can I confirm that the observed effects in my experiment are due to on-target TNIK inhibition versus off-target effects?

A5: A key strategy is to use a control compound, such as the diastereomer NCB-0970, which is structurally similar to this compound but has significantly reduced inhibitory activity against TNIK.[3] Comparing the results of this compound with NCB-0970 can help differentiate on-target from off-target effects. Additionally, siRNA-mediated knockdown of TNIK can be used to mimic the on-target effects of the drug.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in cell cycle progression.Inhibition of CDK2/CycA2.[2][3]Analyze cell cycle distribution using flow cytometry and assess the expression and activity of key cell cycle regulators.
Altered cell migration and invasion unrelated to Wnt target gene expression.Inhibition of the TGF-β pathway via SMAD2/3.[1][4][5][6]Perform wound healing or transwell migration assays and analyze the phosphorylation status of SMAD2/3.
Apoptosis induction in cell lines with low Wnt pathway activation.Inhibition of other survival kinases like FLT3, JAK3, or PDGFRα.[2][3]Profile the activity of various survival signaling pathways using phospho-kinase arrays.
Discrepancy between the effects of this compound and TNIK knockdown.Involvement of other targets like CDK9.[7][8]Investigate the role of CDK9 in your model system using a specific CDK9 inhibitor or siRNA.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Reference
On-Target
TNIK21[1][2][11]
Off-Targets (Kinases with >80% inhibition at 0.1 µM)
FLT3Not specified[2][3]
JAK3Not specified[2][3]
PDGFRαNot specified[2][3]
TRKANot specified[2][3]
CDK2/CycA2Not specified[2][3]
HGKNot specified[2][3]
CDK9Not specified[7][8]

Experimental Protocols

Protocol 1: Western Blot for Assessing Wnt Pathway Inhibition

  • Cell Treatment: Culture colorectal cancer cells (e.g., HCT116) and treat with varying concentrations of this compound (e.g., 0.1 µM to 3 µM) or DMSO as a vehicle control for 24-48 hours.

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against TNIK, AXIN2, c-MYC, and a loading control (e.g., β-actin or γ-tubulin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the expression of AXIN2 and c-MYC indicates Wnt pathway inhibition.[3]

Protocol 2: Immunofluorescence for SMAD2/3 Nuclear Translocation

  • Cell Culture and Treatment: Seed lung cancer cells (e.g., A549) on coverslips. Treat with TGF-β1 to induce EMT, with or without pre-treatment with this compound.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking and Antibody Staining: Block with 5% BSA and incubate with a primary antibody against SMAD2/3. Follow with a fluorescently-labeled secondary antibody.

  • Nuclear Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the subcellular localization of SMAD2/3 using a fluorescence microscope. Inhibition of TGF-β1-induced nuclear translocation of SMAD2/3 by this compound indicates an off-target effect on this pathway.[4][5]

Visualizations

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits LRP5_6->Destruction_Complex Inhibits Beta_Catenin_P β-catenin-P Destruction_Complex->Beta_Catenin_P Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation Beta_Catenin_P->Ubiquitination & Degradation Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds TNIK TNIK NCB_0846 This compound NCB_0846->TNIK Inhibits TCF_LEF->TNIK Interacts with Wnt_Target_Genes Wnt Target Genes (e.g., c-MYC, AXIN2) TCF_LEF->Wnt_Target_Genes Activates Off_Target_Pathways cluster_pathways Potential Off-Target Pathways cluster_outcomes Observed Experimental Outcomes NCB_0846 This compound TGF_beta TGF-β Signaling NCB_0846->TGF_beta Inhibits SMAD2/3 phosphorylation CDK9_path CDK9-mediated Transcription NCB_0846->CDK9_path Inhibits Other_Kinases Other Kinases (FLT3, JAK3, PDGFRα, etc.) NCB_0846->Other_Kinases Inhibits NF_kB NF-κB Signaling NCB_0846->NF_kB Modulates EMT_Inhibition EMT Inhibition TGF_beta->EMT_Inhibition Cell_Viability_Reduction Reduced Cell Viability CDK9_path->Cell_Viability_Reduction Altered_Survival Altered Survival Signals Other_Kinases->Altered_Survival Inflammation_Modulation Modulation of Inflammation NF_kB->Inflammation_Modulation Experimental_Workflow cluster_investigation Off-Target Investigation start Start with Unexpected Experimental Result question1 Is the effect observed with NCB-0970 (negative control)? start->question1 on_target Likely On-Target (TNIK/Wnt) question1->on_target No off_target Potential Off-Target Effect question1->off_target Yes check_tgf Assess TGF-β Pathway (pSMAD2/3) off_target->check_tgf check_cdk9 Assess CDK9 Activity off_target->check_cdk9 check_nfkb Assess NF-κB Targets (NFKB1, TNFA) off_target->check_nfkb check_other Profile Other Kinases off_target->check_other conclusion Interpret Results in Context of On- and Off-Target Activities check_tgf->conclusion check_cdk9->conclusion check_nfkb->conclusion check_other->conclusion

References

Technical Support Center: NCB-0846 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of NCB-0846 to minimize toxicity in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active, selective inhibitor of Traf2- and Nck-interacting kinase (TNIK), with an IC50 of 21 nM.[1][2][3] By inhibiting TNIK, this compound effectively blocks the Wnt and TGF-β signaling pathways.[1][4] Specifically, it has been shown to inhibit SMAD2/3 phosphorylation and nuclear translocation in the TGF-β pathway.[1][4]

Q2: What are the potential in vivo toxicities associated with this compound?

While specific toxicology studies for this compound are not extensively published, potential toxicities can be inferred from its mechanism of action and preclinical observations. Inhibition of the Wnt and TGF-β pathways, which are crucial for tissue homeostasis, may lead to adverse effects. One computational study predicted that this compound may have hepatotoxicity.[5] In a study with immunodeficient mice, initial body weight loss was observed at the beginning of this compound administration, which gradually recovered.[2][6] Given that this compound is a small molecule kinase inhibitor that affects the TGF-β pathway, there is a potential for cardiovascular toxicity.[2]

Q3: What are the reported effective doses of this compound in preclinical models?

In a study using a colorectal cancer xenograft model in immunodeficient mice, this compound was administered orally at doses of 22.5 mg/kg, 45 mg/kg, and 90 mg/kg, all of which were shown to suppress tumor growth.[7] Another study in a similar model used oral doses of 90 mg/kg and 150 mg/kg to demonstrate the effect on Wnt-target gene expression.[7]

Troubleshooting Guide

Issue 1: Observed weight loss and poor general appearance in mice after this compound administration.

  • Possible Cause: The administered dose may be approaching or exceeding the Maximum Tolerated Dose (MTD).

  • Troubleshooting Steps:

    • Monitor Closely: Weigh the animals daily and record clinical observations (e.g., changes in posture, fur, activity).

    • Dose Reduction: If weight loss exceeds 15-20% of the initial body weight, consider reducing the dose for subsequent administrations.

    • Staggered Dosing: If a high dose is required for efficacy, consider an intermittent dosing schedule (e.g., every other day) to allow for recovery between doses.

    • Supportive Care: Ensure easy access to food and water. A hydrogel or supplemented diet can help with hydration and nutrition.

    • MTD Study: If you have not already, perform a formal MTD study to determine the optimal dose for your specific animal model and strain.

Issue 2: Suspected organ toxicity (e.g., liver or cardiac).

  • Possible Cause: this compound's inhibition of TNIK and downstream pathways may lead to organ-specific toxicities. Hepatotoxicity has been predicted for this compound.[5] Inhibition of the TGF-β pathway by small molecules has been associated with cardiovascular toxicity.[2]

  • Troubleshooting Steps:

    • Blood Biochemistry: At the end of the study (or at interim time points if possible), collect blood samples for analysis of liver enzymes (e.g., ALT, AST) and cardiac markers (e.g., troponins).

    • Histopathology: Perform a full histopathological examination of major organs (liver, heart, kidneys, etc.) at the study endpoint to identify any treatment-related changes.

    • Dose-Response Assessment: Correlate the severity of any observed toxicity with the administered dose to establish a dose-response relationship.

    • Consult Literature: Review literature on the toxicities of other TNIK, Wnt, or TGF-β inhibitors for insights into potential mechanisms and monitoring strategies.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data for this compound in a Colorectal Cancer Xenograft Model

Dose (Oral)Animal ModelEfficacy OutcomeCitation
22.5 mg/kgImmunodeficient mice with HCT116 xenograftsSuppression of tumor growth[7]
45 mg/kgImmunodeficient mice with HCT116 xenograftsSuppression of tumor growth[7]
90 mg/kgImmunodeficient mice with HCT116 xenograftsSuppression of tumor growth[7]
90 mg/kgImmunodeficient mice with HCT116 xenograftsReduced expression of Wnt-target genes (AXIN2, MYC, CCND1)[7]
150 mg/kgImmunodeficient mice with HCT116 xenograftsReduced expression of Wnt-target genes (AXIN2, MYC, CCND1)[7]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice

  • Animal Model: Use the same mouse strain, age, and sex as planned for the efficacy studies. A common starting point is 6-8 week old female BALB/c or athymic nude mice.

  • Dose Selection: Based on published data, a starting dose of 10 mg/kg can be selected. Subsequent dose levels can be escalated using a modified Fibonacci sequence (e.g., 10, 20, 40, 80, 160 mg/kg).

  • Dosing Regimen: Administer this compound orally once daily for 5-14 consecutive days.

  • Group Size: Use a small group of animals for each dose cohort (n=3-5 mice per group).

  • Monitoring:

    • Mortality: Check animals at least twice daily.

    • Clinical Observations: Record signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea) daily.

    • Body Weight: Measure and record the body weight of each animal daily.

  • MTD Definition: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a mean body weight loss of more than 20%.

  • Dose Escalation: If the MTD is not reached in a cohort, escalate to the next dose level in a new cohort of animals.

  • Data Analysis: Plot the mean body weight change for each dose group over time.

  • Refinement: Once the MTD is identified, a larger group of animals can be treated at that dose to confirm the findings before proceeding to efficacy studies.

Visualizations

NCB_0846_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_tgf TGF-β Signaling Pathway Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Dishevelled Dishevelled Frizzled/LRP5/6->Dishevelled GSK3b/Axin/APC GSK3β/Axin/APC (Destruction Complex) Dishevelled->GSK3b/Axin/APC inhibition beta_catenin β-catenin GSK3b/Axin/APC->beta_catenin degradation TCF/LEF TCF/LEF beta_catenin->TCF/LEF Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC, CCND1) TCF/LEF->Wnt_Target_Genes activation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 phosphorylation SMAD4 SMAD4 SMAD23->SMAD4 binding TGFb_Target_Genes TGF-β Target Genes SMAD23->TGFb_Target_Genes activation NCB0846 This compound TNIK TNIK NCB0846->TNIK inhibition TNIK->TCF/LEF co-activation TNIK->SMAD23 indirect inhibition

Caption: Mechanism of action of this compound.

MTD_Workflow start Start MTD Study select_dose Select Starting Dose (e.g., 10 mg/kg) start->select_dose treat_cohort Treat Cohort 1 (n=3-5 mice) Daily Oral Dosing (5-14 days) select_dose->treat_cohort monitor Daily Monitoring: - Body Weight - Clinical Signs - Mortality treat_cohort->monitor toxicity_check Toxicity Observed? (>20% weight loss or severe signs) monitor->toxicity_check mtd_found MTD Determined toxicity_check->mtd_found Yes escalate_dose Escalate Dose (e.g., to 20 mg/kg) toxicity_check->escalate_dose No treat_next_cohort Treat Next Cohort escalate_dose->treat_next_cohort treat_next_cohort->monitor

Caption: Workflow for MTD determination.

Toxicity_Troubleshooting start In Vivo Experiment with this compound observe_toxicity Observe Adverse Effects (e.g., weight loss, lethargy) start->observe_toxicity no_toxicity Continue Experiment with Monitoring observe_toxicity->no_toxicity No assess_severity Assess Severity observe_toxicity->assess_severity Yes mild_moderate Mild to Moderate Toxicity (<20% weight loss) assess_severity->mild_moderate severe Severe Toxicity (>20% weight loss, moribund) mild_moderate->severe No reduce_dose Reduce Dose mild_moderate->reduce_dose Yes stop_treatment Stop Treatment Euthanize if Necessary severe->stop_treatment supportive_care Provide Supportive Care reduce_dose->supportive_care intermittent_dosing Consider Intermittent Dosing intermittent_dosing->supportive_care necropsy Perform Necropsy and Histopathology/Blood Work supportive_care->necropsy stop_treatment->necropsy

References

Technical Support Center: Controlling for Diastereomers in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the diastereomer of your target compound, referred to here as NCB-0970, in experimental settings. Since specific information on NCB-0970 is not publicly available, this guide offers general principles and methodologies for diastereomer control that can be adapted to your specific compound.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to control for diastereomers in our experiments?

Q2: What are the common methods for separating and quantifying diastereomers?

The most common and effective method for separating diastereomers is High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase.[1][2] Other techniques include:

  • Gas Chromatography (GC): Can be used for volatile and thermally stable compounds.

  • Supercritical Fluid Chromatography (SFC): Offers rapid separation and is a greener alternative to normal-phase HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to distinguish between diastereomers, often with the aid of chiral resolving agents.[3]

  • Thin Layer Chromatography (TLC): A simpler method that can be effective for monitoring reactions and assessing purity.[3]

Q3: At what stages of our research should we be concerned about diastereomer control?

Diastereomer control should be a consideration throughout the entire research and development process, including:

  • Synthesis: Optimizing reaction conditions to favor the formation of the desired diastereomer.

  • Purification: Employing appropriate techniques to separate the desired diastereomer from unwanted ones.

  • In vitro and in vivo studies: Ensuring that the material used is of a defined and consistent diastereomeric purity.

  • Formulation development: Assessing the stability of the desired diastereomer in the final formulation.

Troubleshooting Guides

Issue 1: Poor separation of diastereomers by HPLC.

Possible Cause Troubleshooting Step
Inappropriate column chemistry Screen different stationary phases (e.g., C18, phenyl, cyano) and consider a chiral stationary phase specifically designed for stereoisomer separations.[1][2]
Suboptimal mobile phase composition Systematically vary the solvent ratio, try different organic modifiers (e.g., acetonitrile, methanol), and adjust the pH.[1]
Incorrect flow rate or temperature Optimize the flow rate to improve resolution and adjust the column temperature to enhance separation efficiency.
Co-elution with impurities Ensure the sample is free from other impurities that might interfere with the separation.

Issue 2: Inconsistent quantification of diastereomers.

Possible Cause Troubleshooting Step
Non-linear detector response Generate a calibration curve for each diastereomer to ensure a linear response over the concentration range of interest.
Differences in molar absorptivity If using UV detection, determine the molar absorptivity of each diastereomer at the chosen wavelength and apply a correction factor if necessary.
Degradation of one diastereomer Assess the stability of each diastereomer under the analytical conditions.

Experimental Protocols

Protocol 1: Baseline Separation of NCB-0970 and its Diastereomer by HPLC

This protocol provides a starting point for developing an HPLC method for separating your target compound and its diastereomer.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample of NCB-0970 containing the diastereomer

  • Volumetric flasks and pipettes

Method:

  • Sample Preparation: Dissolve a known amount of the NCB-0970 sample in the initial mobile phase composition to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010
  • Data Analysis: Integrate the peak areas for NCB-0970 and its diastereomer to determine their relative percentages.

Protocol 2: Quantification of Diastereomeric Purity by NMR

This protocol describes a general approach for determining diastereomeric purity using ¹H NMR.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample of NCB-0970

  • Internal standard (optional)

Method:

  • Sample Preparation: Accurately weigh and dissolve the NCB-0970 sample in the chosen deuterated solvent.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify well-resolved signals that are unique to each diastereomer.

    • Integrate the areas of these signals.

    • Calculate the diastereomeric ratio by comparing the integration values.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Diastereomer Analysis cluster_testing Biological Testing cluster_decision Decision Point Synthesis Chemical Synthesis Purification Crude Purification Synthesis->Purification HPLC_Screening HPLC Method Development Purification->HPLC_Screening Quantification Diastereomer Quantification HPLC_Screening->Quantification In_Vitro In Vitro Assays Quantification->In_Vitro In_Vivo In Vivo Models In_Vitro->In_Vivo Proceed Proceed with Pure Diastereomer In_Vivo->Proceed

Caption: Experimental workflow for diastereomer control.

signaling_pathway NCB_0970 NCB-0970 Receptor Target Receptor NCB_0970->Receptor Binds Diastereomer NCB-0970 Diastereomer Diastereomer->Receptor Binds (Lower Affinity) Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Receptor->Kinase_B Weakly Activates Effector Downstream Effector Kinase_A->Effector Phosphorylates Response_B Off-Target Effects Kinase_B->Response_B Response_A Desired Biological Response Effector->Response_A

Caption: Hypothetical signaling pathway for NCB-0970.

References

Addressing poor oral bioavailability of NCB-0846 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the TNIK inhibitor, NCB-0846. The focus is on addressing the challenges associated with its poor oral bioavailability in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active, small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK) with a reported IC50 value of 21 nM.[1][2][3] TNIK is a critical regulatory component of the canonical Wnt/β-catenin signaling pathway.[4] By inhibiting TNIK, this compound blocks Wnt signaling, which is constitutively activated in over 90% of colorectal cancers, often due to mutations in genes like APC.[1] X-ray co-crystal analysis has shown that this compound binds to TNIK in an inactive conformation, which is believed to be essential for its Wnt-inhibiting activity.[1][4] This inhibition leads to reduced expression of Wnt target genes such as AXIN2 and MYC, suppression of cancer stem cell (CSC) activities, and anti-tumor effects in preclinical models.[2][5][6]

Q2: Is poor oral bioavailability a known issue for this compound?

Yes, while initial studies demonstrated that orally administered this compound could suppress tumor growth in mouse models, more recent research has indicated that its clinical potential is hampered by poor pharmacokinetic properties and low activity.[5][7] Such properties can lead to high variability in preclinical studies and pose significant challenges for clinical development.

Q3: What are the potential causes for this compound's poor oral bioavailability?

The poor oral bioavailability of a compound like this compound can generally be attributed to one or more of the following factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids, limiting the amount of drug available for absorption. Although a water-soluble hydrochloride salt form has been used, solubility might still be a limiting factor.[5]

  • Low Intestinal Permeability: The drug may not efficiently pass through the intestinal epithelial cell layer to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters (like P-glycoprotein) that pump the drug back into the intestinal lumen.

  • Extensive First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. If this compound is rapidly metabolized by liver enzymes, such as cytochrome P450s (CYPs), its concentration in the bloodstream will be significantly reduced.[8]

Q4: What is the first step I should take if I observe low or inconsistent efficacy in my oral dosing animal studies?

The first step is to confirm that the observed lack of efficacy is due to poor exposure. This requires conducting a pilot pharmacokinetic (PK) study in your animal model. By measuring the concentration of this compound in plasma at several time points after oral administration, you can determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (total drug exposure). If the exposure is low or highly variable, you can then proceed with the troubleshooting steps outlined below.

Troubleshooting Guide: Addressing Poor Oral Bioavailability

This guide provides a structured approach to identifying and solving issues related to the oral delivery of this compound.

Problem 1: High variability or low tumor growth inhibition in xenograft studies after oral gavage.
  • Potential Cause: Insufficient or inconsistent plasma exposure of this compound.

  • Troubleshooting Steps:

    • Conduct a Pilot Pharmacokinetic (PK) Study: Before proceeding with further efficacy studies, administer a single oral dose of your this compound formulation to a small cohort of animals (e.g., n=3-5 mice) and collect blood samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations to determine the drug's exposure profile.

    • Evaluate the Formulation: The hydrochloride salt of this compound has been used for oral administration in water.[5] If you are observing issues, consider that this simple solution may not be optimal. Factors like precipitation in the GI tract or poor stability can affect absorption.

    • Implement Formulation Enhancement Strategies: Based on PK results, choose a suitable formulation strategy to improve solubility and absorption.[9] See the "Formulation Strategies" table below for options. A good starting point for a poorly soluble compound is a suspension with a wetting agent (e.g., Tween 80) or a solution using co-solvents (e.g., PEG400, DMSO).[10]

Problem 2: In vitro assays suggest good cell permeability, but in vivo exposure remains low.
  • Potential Cause: High first-pass metabolism in the liver.

  • Troubleshooting Steps:

    • Perform a Microsomal Stability Assay: This in vitro assay measures how quickly this compound is metabolized by liver enzymes (microsomes).[8][11] A short half-life in this assay indicates rapid hepatic clearance, which is a common cause of poor oral bioavailability. See the detailed protocol below.

    • Consider a Prodrug Approach: If metabolic instability is confirmed, a prodrug strategy could be employed. This involves chemically modifying the this compound molecule to mask the metabolically labile site. The modification is designed to be cleaved in vivo to release the active drug.[12]

    • Investigate Co-administration with a CYP Inhibitor: For research purposes, co-administering this compound with a known inhibitor of relevant cytochrome P450 enzymes can help confirm if metabolism is the primary barrier to exposure.[13] Note: This is an experimental tool and not a long-term formulation strategy without extensive safety evaluation.

Problem 3: The compound has acceptable solubility and metabolic stability, but oral bioavailability is still poor.
  • Potential Cause: Low intestinal permeability or active efflux.

  • Troubleshooting Steps:

    • Conduct a Caco-2 Permeability Assay: This in vitro assay uses a monolayer of human intestinal cells to predict a drug's absorption rate and determine if it is a substrate for efflux transporters.[14][15] See the detailed protocol below.

    • Calculate the Efflux Ratio: By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated. An efflux ratio significantly greater than 2 suggests the compound is actively pumped out of the intestinal cells, limiting its absorption.

    • Explore Permeation Enhancers: If low permeability is the issue, certain excipients known as permeation enhancers can be included in the formulation. These substances can transiently alter the intestinal epithelium to allow for better drug passage.[16]

Data Presentation

Table 1: this compound Compound Profile
ParameterValueReference
Target Traf2- and Nck-interacting kinase (TNIK)[2][3]
Mechanism Binds to TNIK in an inactive conformation, inhibiting the Wnt/β-catenin pathway[1][2]
IC50 (TNIK) 21 nM[1][2][3]
Reported In Vivo Doses 22.5, 45, 90, 150 mg/kg (oral, BID) in mice[5][6]
Formulation Used Hydrochloride salt dissolved in sterile water[5]
Observed Preclinical Effects Suppression of tumor growth in xenografts, reduction of Wnt target genes[1][4][5]
Known Limitations Poor pharmacokinetic properties, low activity[5][7]
Table 2: Overview of Formulation Strategies to Enhance Oral Bioavailability
StrategyMechanismAdvantagesDisadvantages
pH Modification For ionizable drugs, adjusting the pH of the vehicle can increase solubility.Simple to implement.Risk of precipitation upon entering the different pH of the GI tract.
Co-solvents Using water-miscible organic solvents (e.g., PEG, propylene glycol) to increase drug solubility in the formulation.[10]Can significantly increase drug loading in a solution.Potential for in vivo precipitation upon dilution with aqueous GI fluids; toxicity of solvents must be considered.
Surfactants / Micelles Surfactants form micelles that encapsulate the drug, increasing its solubility.[10]Improves both solubility and dissolution rate.Can have GI side effects; potential for drug-excipient interactions.
Particle Size Reduction Micronization or nanonization increases the surface area of the drug, leading to a faster dissolution rate.[9][10]Broadly applicable to poorly soluble drugs.Can be technically challenging; risk of particle aggregation.
Solid Dispersions The drug is dispersed in a solid polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[9][17]Can dramatically improve both solubility and dissolution.Can be physically unstable over time, reverting to the less soluble crystalline form.
Lipid-Based Formulations Drug is dissolved in oils and lipids, often with surfactants (e.g., SEDDS), which form fine emulsions in the gut, enhancing absorption.[16]Can improve absorption via the lymphatic pathway, bypassing the liver and reducing first-pass metabolism.Complex formulations to develop and characterize.
Cyclodextrin Complexation Cyclodextrins are molecules that form inclusion complexes with drugs, shielding the hydrophobic drug from water and increasing solubility.[9][10]Effective at increasing solubility and stability.Can be expensive; limited by the stoichiometry of complexation.

Visualizations

Signaling Pathway and Experimental Workflows

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP LRP5/6 LRP->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates BetaCatenin_p p-β-catenin BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n accumulation & translocation Proteasome Proteasome BetaCatenin_p->Proteasome degradation TCF TCF/LEF BetaCatenin_n->TCF TNIK TNIK TCF->TNIK TargetGenes Target Gene Expression (e.g., MYC, AXIN2) TNIK->TargetGenes activates NCB0846 This compound NCB0846->TNIK inhibits

Caption: Wnt/TNIK signaling pathway and the inhibitory action of this compound.

Bioavailability_Workflow cluster_investigate Investigate Cause cluster_formulate Formulation Development start Start: Poor in vivo efficacy observed pk_study Pilot PK Study (Oral Gavage) start->pk_study eval_exposure Evaluate Plasma Exposure (AUC, Cmax) pk_study->eval_exposure solubility Assess Solubility (Aqueous, SGF, SIF) eval_exposure->solubility Exposure Low permeability Caco-2 Permeability Assay eval_exposure->permeability Exposure Low metabolism Microsomal Stability Assay eval_exposure->metabolism Exposure Low proceed Proceed to Efficacy Studies eval_exposure->proceed Exposure Adequate formulate Select & Develop New Formulation (e.g., SEDDS, Nanosuspension) solubility->formulate permeability->formulate metabolism->formulate pk_study2 Conduct PK Study with New Formulation formulate->pk_study2 eval_exposure2 Exposure Improved? pk_study2->eval_exposure2 eval_exposure2->proceed Yes reiterate Re-evaluate & Re-formulate eval_exposure2->reiterate No reiterate->formulate

Caption: Experimental workflow for investigating poor oral bioavailability.

Troubleshooting_Logic start Issue: Poor Oral Bioavailability of this compound q1 Is aqueous solubility < 10 µg/mL? start->q1 sol_strat Action: Improve Solubility (Co-solvents, Solid Dispersion, Nanosuspension, Cyclodextrins) q1->sol_strat Yes q2 Is Caco-2 Papp (A-B) low and/or Efflux Ratio > 2? q1->q2 No end_node Re-evaluate in vivo PK sol_strat->end_node perm_strat Action: Improve Permeability (Permeation Enhancers, Lipid Formulations) q2->perm_strat Yes q3 Is Microsomal Half-Life short (<30 min)? q2->q3 No perm_strat->end_node met_strat Action: Mitigate Metabolism (Prodrug Strategy, Lymphatic Targeting via Lipid Formulation) q3->met_strat Yes q3->end_node No (Re-evaluate all factors) met_strat->end_node

Caption: Troubleshooting decision tree for this compound bioavailability issues.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay assesses the intestinal permeability of this compound and determines if it is a substrate of efflux transporters.[14][18]

  • Materials:

    • Caco-2 cells (ATCC HTB-37)

    • Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)

    • Lucifer yellow for monolayer integrity check

    • LC-MS/MS for sample analysis

  • Methodology:

    • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

    • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be ≥200 Ω·cm². Alternatively, perform a Lucifer yellow rejection assay; permeability should be low.[14]

    • Assay Preparation:

      • Prepare dosing solutions by diluting this compound and control compounds in transport buffer to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is <1%.

      • Wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • Permeability Measurement (Apical to Basolateral - A-B):

      • Add the dosing solution to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.

    • Permeability Measurement (Basolateral to Apical - B-A):

      • Add the dosing solution to the basolateral chamber.

      • Add fresh transport buffer to the apical chamber.

      • Incubate and sample from the apical chamber as described above.

    • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

    • Data Analysis:

      • Calculate the apparent permeability coefficient (Papp) in cm/s.

      • Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Protocol 2: Microsomal Stability Assay

This assay determines the rate of metabolism of this compound by liver microsomes.[8][19]

  • Materials:

    • Pooled liver microsomes (human, mouse, or rat)

    • This compound stock solution (10 mM in DMSO)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]

    • Control compounds: Verapamil (high metabolism), Warfarin (low metabolism)

    • Ice-cold acetonitrile with an internal standard for reaction termination

    • LC-MS/MS for analysis

  • Methodology:

    • Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration). Pre-warm to 37°C.[8]

    • Initiate Reaction:

      • Add this compound to the reaction mixture to a final concentration of 1 µM.

      • Split the mixture into two sets of aliquots.

      • To one set, add the NADPH regenerating system to start the metabolic reaction.

      • To the second set (negative control), add buffer instead of the NADPH system to measure non-NADPH dependent degradation.[20]

    • Time Course Incubation: Incubate both sets at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot and terminate the reaction by adding it to ice-cold acetonitrile containing an internal standard.[8]

    • Sample Processing: Vortex the terminated samples and centrifuge to precipitate the protein.

    • Sample Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the remaining concentration of this compound.

    • Data Analysis:

      • Plot the natural log of the percentage of this compound remaining versus time.

      • The slope of the linear portion of the curve gives the elimination rate constant (k).

      • Calculate the half-life (t½) = 0.693 / k.

      • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Protocol 3: Mouse Pharmacokinetic (PK) Study (Oral Gavage)

This protocol outlines a basic single-dose PK study to determine the oral bioavailability of an this compound formulation.[21][22]

  • Materials:

    • This compound formulation (e.g., solution, suspension)

    • Appropriate mouse strain (e.g., CD-1, C57BL/6), 8-12 weeks old

    • Oral gavage needles (flexible-tipped recommended)[23]

    • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

    • Anesthetic for terminal bleed (if required)

    • Centrifuge for plasma separation

    • LC-MS/MS for bioanalysis

  • Methodology:

    • Animal Preparation: Acclimate animals for at least 5 days. Fast mice for 4-6 hours before dosing (water ad libitum) to reduce variability in gastric emptying.[22] Weigh each mouse immediately before dosing to calculate the exact volume.

    • Dosing:

      • Oral Group (PO): Administer the this compound formulation via oral gavage at the target dose (e.g., 50 mg/kg). The typical administration volume is 5-10 mL/kg.[23] Record the exact time of dosing.

      • Intravenous Group (IV): To calculate absolute bioavailability, a separate cohort must be dosed intravenously (e.g., via tail vein) with a lower dose (e.g., 5 mg/kg) of a solubilized form of this compound.

    • Blood Sampling:

      • Collect sparse samples from a group of animals (n=3 per time point).

      • Collect blood (~50 µL) at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via an appropriate method (e.g., submandibular or saphenous vein).

      • Place blood into EDTA tubes, keep on ice, and process to plasma by centrifugation as soon as possible.

    • Sample Processing and Analysis: Store plasma samples at -80°C until analysis. Quantify this compound concentrations using a validated LC-MS/MS bioanalytical method.

    • Data Analysis:

      • Plot the mean plasma concentration versus time for both PO and IV routes.

      • Use pharmacokinetic software to calculate key parameters: Cmax, Tmax, AUC (from time zero to infinity).

      • Calculate absolute oral bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

Technical Support Center: Managing NCB-0846-Induced Weight Loss in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing weight loss observed in mouse models treated with NCB-0846.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mouse models?

A1: this compound is an orally active, selective small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1] TNIK is a key regulatory component in the Wnt and transforming growth factor-β (TGF-β) signaling pathways.[1][2] Due to its role in these pathways, which are often dysregulated in cancer, this compound is primarily investigated for its anti-tumor and anti-cancer stem cell (CSC) activities, particularly in colorectal cancer.[3]

Q2: Is weight loss a known side effect of this compound administration in mice?

A2: Yes, studies have shown that the administration of this compound to mice can lead to an initial decrease in body weight. However, this weight loss is often transient, with the mice gradually recovering their weight over time.[3][4]

Q3: What is the proposed mechanism behind this compound-induced weight loss?

A3: The precise mechanism for this compound-induced weight loss is not fully elucidated in the available literature. However, it may be related to the inhibition of the Wnt and TGF-β signaling pathways, which are known to play roles in metabolism and muscle mass regulation.[5][6][7][8][9][10][11] The Wnt signaling pathway is involved in the regulation of whole-body energy homeostasis and metabolic processes in tissues such as the liver, pancreas, and adipose tissue.[5][7][11] The TGF-β signaling pathway is implicated in muscle wasting (atrophy).[6][8][10] Inhibition of these pathways could temporarily disrupt normal metabolic functions or muscle maintenance, leading to weight loss.

Q4: At what doses of this compound has weight loss been observed?

A4: Weight loss has been reported in mice receiving this compound at doses of 40 mg/kg and 80 mg/kg, administered twice daily (BID) by oral gavage.[3][4][12]

Q5: How long does the weight loss typically last, and do the animals recover?

A5: Published data indicates that the body weight of mice tends to fall at the beginning of this compound administration but gradually recovers over the course of the study.[3][4] The exact duration of weight loss and the time to recovery can vary depending on the specific experimental conditions, including the dose, duration of treatment, and the mouse strain used.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experiments involving this compound and its effect on mouse body weight.

Problem Possible Cause(s) Recommended Solution(s)
Significant and rapid weight loss (>15-20%) after this compound administration. - Dose may be too high for the specific mouse strain or individual animal sensitivity.- Dehydration.- Reduced food and water intake due to malaise or taste aversion to the formulation.- Off-target effects of the compound.- Monitor closely: Increase the frequency of body weight and body condition scoring to daily.- Reduce dose: Consider lowering the dose of this compound.- Supportive care: Provide supplemental hydration with subcutaneous injections of sterile 0.9% saline. Offer highly palatable and easily accessible moist food or nutritional supplements (e.g., Ensure or Boost).- Consult veterinarian: If weight loss is severe or accompanied by other clinical signs (e.g., lethargy, hunched posture), consult with a veterinarian for appropriate interventions.
Mice are not recovering their initial body weight after the initial loss. - Chronic toxicity.- Persistent reduction in food intake (anorexia).- Underlying health issues exacerbated by the drug.- Monitor food intake: Quantify daily food consumption to determine if anorexia is a contributing factor.- Extended supportive care: Continue providing nutritional supplements and hydration support.- Evaluate for other signs of toxicity: Monitor for other clinical signs of poor health. Consider performing a complete blood count (CBC) and serum chemistry panel to assess organ function if the study design allows.- Consider pair-feeding study: To differentiate between reduced food intake and metabolic effects on energy expenditure, a pair-feeding study can be conducted.
Variability in weight loss among mice in the same treatment group. - Inconsistent gavage technique leading to variable dosing.- Individual differences in metabolism and drug tolerance.- Social hierarchy stress in group-housed mice affecting food access.- Refine gavage technique: Ensure all personnel are proficient in oral gavage to deliver the intended dose accurately.- Single housing: If social stress is suspected, consider single housing for the duration of the treatment period, ensuring environmental enrichment is provided.- Increase sample size: A larger number of animals per group can help to account for individual variability.
Difficulty in distinguishing between tumor-related cachexia and drug-induced weight loss in xenograft models. - Both the tumor and the drug can independently cause weight loss.- Include a tumor-bearing vehicle control group: This will help to assess the extent of weight loss caused by the tumor alone.- Include a non-tumor-bearing, drug-treated group: This will help to isolate the effect of this compound on body weight in the absence of a tumor.- Monitor tumor burden: Regularly measure tumor volume and correlate it with body weight changes.

Quantitative Data

The following table summarizes the observed effects of this compound on body weight in mouse xenograft models based on available data. Note: The quantitative values for body weight change are estimations derived from graphical representations in the cited literature and may not be exact.

Mouse Model This compound Dose (mg/kg, BID) Duration of Treatment Observed Body Weight Change Reference
BALB/c-nu/nu mice with HCT116 xenografts4014 daysInitial decrease followed by gradual recovery to near baseline[3]
BALB/c-nu/nu mice with HCT116 xenografts8014 daysInitial decrease followed by gradual recovery, potentially to a lesser extent than the 40 mg/kg group[3]

Experimental Protocols

Protocol 1: Administration of this compound by Oral Gavage

  • Preparation of this compound Formulation:

    • This compound can be suspended in a vehicle such as a mixture of DMSO, polyethylene glycol 400, and 30% 2-hydroxypropyl-β-cyclodextrin solution (e.g., in a 10:45:45 v/v ratio).[12]

    • The hydrochloride salt of this compound is water-soluble and can be dissolved in sterile water for oral administration.[3][4]

    • Prepare the formulation fresh daily.

  • Dosing Procedure:

    • Accurately weigh each mouse before dosing to calculate the correct volume of the formulation to administer.

    • Use an appropriately sized, sterile, and flexible gavage needle with a ball tip to minimize the risk of esophageal injury.

    • Gently restrain the mouse and ensure the head and body are in a straight line.

    • Carefully insert the gavage needle into the esophagus and down to the stomach.

    • Slowly administer the calculated volume of the this compound formulation.

    • Observe the mouse for any signs of distress immediately after gavage.

Protocol 2: Monitoring and Management of this compound-Induced Weight Loss

  • Baseline Measurements:

    • Prior to the start of the experiment, record the baseline body weight and body condition score (BCS) of each mouse for at least 3 consecutive days to ensure stability.

  • Routine Monitoring:

    • Measure and record the body weight of each mouse at least three times per week. If weight loss is observed, increase the frequency to daily.

    • Assess and record the BCS at the same time as body weight measurements.

    • Monitor food and water intake daily by weighing the food hopper and water bottle.

    • Perform daily visual health checks, looking for signs of toxicity such as lethargy, hunched posture, ruffled fur, and dehydration (e.g., skin tenting).

  • Intervention Thresholds and Supportive Care:

    • Initiate supportive care if a mouse loses more than 10% of its initial body weight or its BCS drops significantly.

    • Provide supplemental hydration: Administer 0.5-1.0 mL of sterile 0.9% saline subcutaneously once or twice daily.

    • Provide nutritional support: Place a dish of moist, palatable food (e.g., moistened chow, hydrogel, or a nutritional supplement) on the cage floor.

    • Endpoint: If a mouse loses more than 20% of its initial body weight and does not respond to supportive care, or shows other signs of severe distress, it should be humanely euthanized according to approved institutional animal care and use committee (IACUC) protocols.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the signaling pathways affected by this compound and a general experimental workflow for studying its effects on weight loss.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Co-activates Proteasome Proteasomal Degradation beta_catenin->Proteasome TNIK TNIK TCF_LEF->TNIK Interacts with Target_Genes Target Gene Expression TCF_LEF->Target_Genes TNIK->TCF_LEF Phosphorylates NCB_0846 This compound NCB_0846->TNIK Inhibits

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on TNIK.

TGF_beta_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 SMAD_complex SMAD2/3-SMAD4 Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Target_Genes Target Gene Expression NCB_0846 This compound TNIK TNIK NCB_0846->TNIK Inhibits TNIK->SMAD2_3 Inhibits Phosphorylation (via this compound)

Caption: TGF-β signaling pathway and the indirect inhibitory effect of this compound.

Experimental_Workflow Start Start: Acclimatization (1 week) Baseline Baseline Measurements (Body Weight, BCS, Food Intake) Start->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment This compound or Vehicle Administration (Oral Gavage, BID) Randomization->Treatment Monitoring Daily/Tri-weekly Monitoring (Body Weight, BCS, Clinical Signs) Treatment->Monitoring Supportive_Care Supportive Care as Needed (Hydration, Nutrition) Monitoring->Supportive_Care If needed Endpoint Endpoint Data Collection (Final Body Weight, Tissue Collection) Monitoring->Endpoint Supportive_Care->Monitoring Analysis Data Analysis and Interpretation Endpoint->Analysis End End of Study Analysis->End

Caption: General experimental workflow for studying this compound-induced weight loss in mice.

References

Technical Support Center: Assessing the Specificity of NCB-0846 for TNIK in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to assess the cellular specificity of the TNIK inhibitor, NCB-0846. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an orally active, small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), with a reported IC50 of 21 nM.[1][2] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway by phosphorylating TCF4, a key transcription factor, leading to the activation of Wnt target genes.[3][4]

Q2: Why is it important to assess the specificity of this compound in cells?

While this compound is a potent TNIK inhibitor, like many kinase inhibitors, it can have off-target effects. Assessing its specificity in a cellular context is crucial for several reasons:

  • Identifying potential side effects in a therapeutic context: Understanding the full spectrum of a drug's targets is essential for predicting and mitigating potential adverse effects in clinical applications.

  • Discovering novel biological roles of the inhibitor and its targets: Identifying off-targets can sometimes lead to new therapeutic opportunities or a deeper understanding of cellular signaling networks.

Q3: What are the known off-targets of this compound?

Studies have shown that this compound can inhibit other kinases besides TNIK. A screening against a panel of 46 kinases revealed that at a concentration of 100 nM, this compound also inhibits FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, and HGK by more than 80%.[5][6]

Q4: What is a suitable negative control for experiments with this compound?

The diastereomer of this compound, NCB-0970 , is an appropriate negative control. This compound is structurally very similar to this compound but has a much lower inhibitory activity against TNIK, making it ideal for distinguishing TNIK-specific effects from non-specific or off-target effects of the chemical scaffold.[4]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies and troubleshooting tips for three key experimental approaches to assess the specificity of this compound in cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of this compound to TNIK in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[7]

Experimental Workflow

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol (Western Blot-based CETSA)

Materials:

  • Cell culture medium

  • This compound, NCB-0970, and DMSO

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against TNIK

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound, NCB-0970, or DMSO (vehicle control) for the desired time (e.g., 1-2 hours) in serum-free media.

  • Heating:

    • Harvest cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots in a thermocycler at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]

  • Lysis and Separation:

    • Add lysis buffer to each tube and lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

    • Carefully collect the supernatant containing the soluble proteins.

  • Detection:

    • Determine the protein concentration of the soluble fractions.

    • Perform Western blotting with an anti-TNIK antibody to detect the amount of soluble TNIK at each temperature.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble TNIK as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature for this compound-treated cells compared to the controls indicates target engagement.

Troubleshooting Guide
Problem Possible Cause Solution
No shift in the melting curve Insufficient drug concentration or incubation time.Increase the concentration of this compound or the incubation time.
Cell permeability issues with this compound.Confirm cellular uptake of the compound using other methods if possible.
The chosen temperature range is not optimal.Widen the temperature range or use smaller increments.
High variability between replicates Inconsistent heating or cooling.Ensure all samples are heated and cooled uniformly in a thermocycler.
Uneven cell lysis.Optimize the lysis procedure for consistency.[8]
Weak or no TNIK signal Low abundance of TNIK in the chosen cell line.Use a cell line with higher TNIK expression or consider overexpressing a tagged version of TNIK.
Poor antibody quality.Validate the specificity and sensitivity of the TNIK antibody.

Affinity Chromatography followed by Mass Spectrometry (Chemoproteomics)

This unbiased approach identifies proteins that directly bind to this compound. It involves immobilizing an analog of this compound on beads, incubating the beads with cell lysate, and then identifying the bound proteins by mass spectrometry.

Experimental Workflow

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol

Materials:

  • This compound analog with a linker for immobilization

  • Activated beads (e.g., NHS-activated sepharose)

  • Cell lysate

  • Free this compound and NCB-0970

  • Wash buffers (containing detergents and varying salt concentrations)

  • Elution buffer (e.g., high pH, SDS-containing buffer, or competitive elution with a high concentration of free this compound)

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Immobilization: Covalently couple the this compound analog to the activated beads according to the manufacturer's instructions.

  • Incubation:

    • Incubate the this compound-coupled beads with cell lysate.

    • In a parallel experiment, pre-incubate the lysate with an excess of free this compound before adding the beads. This competition experiment is crucial to distinguish specific binders from non-specific ones. Use NCB-0970 in another control to identify off-targets of the scaffold.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra.

    • Quantify the abundance of each identified protein in the different experimental conditions (with and without competition).

    • Specific binders will be significantly less abundant in the competition experiment.

Troubleshooting Guide
Problem Possible Cause Solution
High background of non-specific binders Insufficient washing.Increase the number of washes and the stringency of the wash buffers (e.g., higher salt concentration, different detergents).
Hydrophobic interactions with the beads or linker.Include detergents or organic solvents in the wash buffers.
Failure to identify TNIK Inefficient pulldown.Ensure the this compound analog is properly immobilized and retains its binding activity. Optimize lysate concentration and incubation time.
TNIK is a low-abundance protein.Start with a larger amount of cell lysate.
Poor reproducibility Variability in bead coupling or lysate preparation.Standardize all steps of the protocol, especially the amount of coupled ligand and the protein concentration of the lysate.

Quantitative Phosphoproteomics

This method provides an unbiased view of how this compound affects cellular signaling pathways by measuring changes in protein phosphorylation across the proteome. A change in the phosphorylation of a known TNIK substrate would confirm on-target activity, while changes in the phosphorylation of other proteins could indicate off-target effects or downstream signaling events.

Experimental Workflow

Caption: Workflow for Quantitative Phosphoproteomics.

Detailed Protocol

Materials:

  • Cell culture reagents

  • This compound, NCB-0970, and DMSO

  • Lysis buffer with potent phosphatase and protease inhibitors

  • Reagents for protein digestion (e.g., trypsin)

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC-based)

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound, NCB-0970, or DMSO for a relatively short duration to capture immediate signaling changes.

    • Lyse the cells in a denaturing buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[10]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the phosphopeptides using specialized software.

    • Determine the phosphosites that show significant changes in abundance upon this compound treatment compared to controls.

    • Perform bioinformatics analysis to map the regulated phosphosites to signaling pathways and to infer the activity of upstream kinases.

Troubleshooting Guide
Problem Possible Cause Solution
Low number of identified phosphopeptides Inefficient phosphopeptide enrichment.Optimize the enrichment protocol, ensuring the appropriate amount of starting material.[11]
Sample loss during processing.Minimize sample transfer steps and use low-binding tubes.
Poor quantification of phosphopeptides Incomplete phosphatase inhibition during lysis.Use a lysis buffer with a robust cocktail of phosphatase inhibitors and process samples quickly on ice.[11]
Batch effects between samples.Randomize sample processing and analysis order. Use appropriate normalization methods during data analysis.[11]
Difficulty interpreting the data Complex signaling networks with crosstalk.Use bioinformatics tools for pathway and kinase-substrate enrichment analysis to identify the most likely affected kinases.
Indirect effects of TNIK inhibition.Integrate phosphoproteomics data with other 'omics' data (e.g., proteomics, transcriptomics) for a more comprehensive understanding.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Profile of this compound

KinaseIC50 (nM)% Inhibition at 100 nM
TNIK 21 >80%
FLT3->80%
JAK3->80%
PDGFRα->80%
TrkA->80%
Cdk2/CycA2->80%
HGK->80%
Data sourced from publicly available information.[1][5][6]

Table 2: Cellular Activity of this compound

AssayCell LineEffect
Inhibition of TCF4 phosphorylation-Observed at 3 µM[5][6]
Inhibition of TNIK autophosphorylation-Observed at 3 µM[5][6]
Inhibition of cell growthHCT116Potent inhibition
Inhibition of colony formationHCT116Potent inhibition
Data sourced from publicly available information.

Signaling Pathway Diagram

TNIK in the Wnt Signaling Pathway

TNIK_Wnt_Pathway cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 DVL DVL Frizzled->DVL Axin Axin DVL->Axin APC APC GSK3b GSK3β CK1 CK1 beta_catenin β-catenin GSK3b->beta_catenin P CK1->beta_catenin P Proteasome Proteasomal Degradation beta_catenin->Proteasome Phosphorylated beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocation TCF4 TCF4 TNIK TNIK Wnt_target_genes Wnt Target Genes (e.g., MYC, CCND1) NCB_0846 This compound TNIK_n TNIK NCB_0846->TNIK_n TCF4_n TCF4 beta_catenin_n->TCF4_n TCF4_n->Wnt_target_genes Activation TNIK_n->TCF4_n

Caption: Simplified diagram of TNIK's role in the canonical Wnt signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Investigating Acquired Resistance to NCB-0846

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments with NCB-0846, a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK). The information provided herein is intended to help anticipate and address potential challenges, particularly the development of acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active small molecule that selectively inhibits TNIK, a serine-threonine kinase that is a key component of the canonical Wnt/β-catenin signaling pathway.[1] By binding to TNIK, this compound prevents the phosphorylation of T-cell factor 4 (TCF4), a critical step in the activation of Wnt target gene transcription.[2][3] This inhibition of the Wnt pathway leads to decreased expression of oncogenes such as MYC and CCND1, ultimately suppressing cancer cell growth and the activity of cancer stem cells.[2][4] this compound has also been shown to block the TGF-β signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[5]

Q2: What are the known biomarkers for sensitivity and resistance to this compound?

High levels of cMYC expression in small cell lung cancer (SCLC) cell lines have been correlated with increased sensitivity to this compound. Conversely, knockdown of cMYC has been shown to confer resistance to the compound in these cMYC-high cells.[6] Additionally, high expression of TTF-1 in SCLC has been associated with resistance.[6] Therefore, cMYC and TTF-1 may serve as potential predictive biomarkers for this compound efficacy.

Q3: What are the potential mechanisms of acquired resistance to this compound?

While specific, clinically validated mechanisms of acquired resistance to this compound are still under investigation, several potential mechanisms can be extrapolated from studies on other kinase inhibitors and Wnt pathway inhibitors:

  • On-target Mutations: Similar to other kinase inhibitors, mutations in the TNIK kinase domain could potentially alter the binding of this compound, reducing its inhibitory effect.[7][8]

  • Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of the Wnt pathway. This could involve the upregulation of other oncogenic pathways that promote cell survival and proliferation.[7][9] For instance, activation of the insulin-like growth factor 1 receptor (IGF1R) signaling pathway has been identified as a resistance mechanism to other targeted therapies.[8]

  • Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of TNIK in the Wnt pathway could lead to resistance. For example, mutations or amplification of downstream kinases could reactivate the pathway despite TNIK inhibition.[7]

  • Upregulation of cMYC: Given that cMYC is a key downstream target of the Wnt pathway and its knockdown confers resistance, it is plausible that cancer cells could acquire resistance by upregulating cMYC expression through alternative mechanisms, thereby bypassing the need for TNIK-mediated activation.

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, which can pump drugs out of the cell, is a common mechanism of drug resistance.[10]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their in vitro and in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Reduced or no inhibition of Wnt signaling reporter activity after this compound treatment. 1. Suboptimal concentration of this compound.2. Cell line is intrinsically resistant.3. Plasmid transfection efficiency is low.4. Reagent degradation.1. Perform a dose-response experiment to determine the optimal IC50 for your cell line. Effective concentrations in vitro typically range from 0.1 to 3 µM.[2][5]2. Verify TNIK expression and Wnt pathway activity in your cell line. Cell lines with low TNIK expression or inactive Wnt signaling may not respond to this compound.[11]3. Optimize your transfection protocol and use a positive control to ensure efficient plasmid delivery.4. Ensure proper storage of this compound (-20°C for short-term, -80°C for long-term) and other reagents.[5]
Observed cell viability is higher than expected after this compound treatment. 1. Inaccurate cell seeding density.2. Development of acquired resistance.3. Compound precipitation.1. Ensure consistent and accurate cell seeding for all experiments.2. If you are culturing cells with this compound for an extended period, you may be selecting for a resistant population. Consider establishing and characterizing a resistant cell line (see Experimental Protocols).3. This compound is soluble in DMSO. For in vivo studies, it can be suspended in a vehicle such as DMSO/polyethylene glycol/cyclodextrin solution.[2] Ensure the compound is fully dissolved before use.
Inconsistent results in in vivo xenograft studies. 1. Variability in tumor implantation and growth.2. Inconsistent drug administration.3. Animal health issues.1. Standardize the number of cells injected and the injection site. Monitor tumor growth regularly.2. Ensure accurate and consistent dosing and administration schedule (e.g., daily oral gavage).[2]3. Monitor animal weight and overall health throughout the study. Weight loss at the beginning of administration has been observed but tends to recover.[4]
Difficulty in detecting downstream effects of TNIK inhibition (e.g., changes in target gene expression). 1. Inappropriate time point for analysis.2. Insufficient antibody quality for Western blotting.3. Low RNA quality for RT-qPCR.1. Perform a time-course experiment to determine the optimal time to observe changes in downstream targets like AXIN2 and MYC.[4]2. Validate your antibodies using positive and negative controls.3. Ensure high-quality RNA extraction and use appropriate primers for RT-qPCR.

Experimental Protocols

1. Generation of this compound Resistant Cell Lines

  • Objective: To develop cell line models of acquired resistance to this compound for mechanistic studies.

  • Methodology:

    • Start with a sensitive cancer cell line (e.g., HCT116, DLD-1).

    • Continuously expose the cells to increasing concentrations of this compound over a prolonged period (several months).

    • Begin with a low concentration (e.g., IC20) and gradually increase the dose as the cells adapt and resume proliferation.

    • Isolate and expand the resistant cell clones.

    • Characterize the resistant phenotype by comparing the IC50 of the resistant cells to the parental cells.

    • Perform molecular analyses (e.g., whole-exome sequencing, RNA sequencing, proteomics) to identify the mechanisms of resistance.

2. In Vitro Cell Viability Assay

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density.

    • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.

    • Incubate for 72-96 hours.

    • Assess cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) or a luminescence-based ATP assay.[12][13]

    • Calculate the IC50 value using a four-parameter dose-response curve.[4][12]

3. Western Blot Analysis of Wnt Pathway Proteins

  • Objective: To assess the effect of this compound on the expression of key Wnt signaling proteins.

  • Methodology:

    • Treat cells with this compound at the desired concentration and for the appropriate duration.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against TNIK, phosphorylated TNIK, β-catenin, cMYC, and AXIN2. Use a loading control (e.g., γ-tubulin or GAPDH) to normalize protein levels.[14]

    • Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.

Quantitative Data Summary

Cell Line Assay This compound IC50 Reference
HCT116Cell Growth (2D)~0.1 µM[12]
HCT116Colony Formation (Soft Agar)< 0.1 µM[12]
DLD-1TCF/LEF Reporter Assay~0.1 µM[4]
MCF-7Cell Viability1-3 µM[13]
In Vivo Model Treatment Outcome Reference
HCT116 Xenograft40 or 80 mg/kg BID, oral gavage for 14 daysSuppression of tumor growth[2]
Apcmin/+ Mice22.5, 45, or 90 mg/kg BID, oral gavage for 35 daysReduced number and size of intestinal tumors[4]

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., MYC, CCND1) TCF_LEF->Target_Genes TNIK TNIK TNIK->TCF_LEF Phosphorylates (Activates) NCB_0846 This compound NCB_0846->TNIK Inhibits

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Experimental_Workflow start Start: Sensitive Cancer Cell Line treatment Continuous Treatment with this compound (Dose Escalation) start->treatment selection Selection of Resistant Clones treatment->selection characterization Phenotypic Characterization (IC50 Determination) selection->characterization molecular_analysis Molecular Analysis (Sequencing, Proteomics) characterization->molecular_analysis mechanism_id Identification of Resistance Mechanism molecular_analysis->mechanism_id

Caption: Workflow for generating and characterizing this compound resistant cell lines.

References

Technical Support Center: Optimizing Incubation Time for NCB-0846 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NCB-0846. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of this compound in their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound?

For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended. This compound is a potent inhibitor of TNIK with a reported IC50 of 21 nM in cell-free assays.[1][2][3] However, the effective concentration in cell-based assays will vary depending on the cell type and the specific assay.

A time-course experiment is crucial to determine the optimal incubation period. Based on published data, significant effects can be observed as early as 4 hours for target engagement (e.g., inhibition of TNIK phosphorylation) and extend to 72 hours or longer for phenotypic readouts like cell viability.[1]

Q2: How does this compound work, and how does this affect the choice of incubation time?

This compound is a small molecule inhibitor of TRAF2- and NCK-Interacting Kinase (TNIK), which is a key regulator of the canonical Wnt/β-catenin signaling pathway.[3][4][5] It binds to TNIK in an inactive conformation, thereby inhibiting its kinase activity.[4][5] This leads to a reduction in the phosphorylation of TCF4 and subsequent downregulation of Wnt target genes like AXIN2 and MYC.[1][4]

The choice of incubation time should be guided by the specific biological question:

  • Target Engagement: To measure the direct inhibition of TNIK, shorter incubation times (e.g., 1-6 hours) are typically sufficient to observe changes in the phosphorylation status of TNIK or its downstream substrates.

  • Gene Expression Changes: To assess the impact on the transcription of Wnt target genes, intermediate incubation times (e.g., 6-24 hours) are recommended to allow for changes in mRNA levels.

  • Protein Expression Changes: For observing changes in the protein levels of Wnt target genes, longer incubation times (e.g., 24-48 hours) are generally required.

  • Phenotypic Readouts: For assays measuring cell viability, apoptosis, or changes in cell morphology, longer incubation periods (e.g., 48-72 hours or more) are often necessary to observe significant effects.[6]

Q3: I am not seeing an effect with this compound. What are the possible reasons related to incubation time?

If you are not observing the expected effect, consider the following:

  • Incubation time is too short: The downstream effects of TNIK inhibition may take time to manifest. For example, a 4-hour incubation may be sufficient to see a decrease in TNIK phosphorylation, but not a change in cell viability.

  • Incubation time is too long: Prolonged incubation could lead to secondary effects or cellular adaptation, masking the primary effect of the inhibitor. In some cases, the compound may degrade over long incubation periods.

  • Cellular context: The kinetics of the Wnt signaling pathway can vary between different cell lines. The optimal incubation time may need to be determined empirically for your specific cell model.

  • Assay readout: Ensure your chosen readout is appropriate for the expected biological effect and the time point at which you are measuring it.

Troubleshooting Guide

This guide provides a systematic approach to optimizing the incubation time for this compound in your experiments.

Problem: Uncertain about the optimal incubation time for a new cell line or assay.

Solution: Perform a time-course experiment.

  • Experimental Design:

    • Select a fixed, effective concentration of this compound (e.g., 1 µM).

    • Treat your cells for a range of time points (e.g., 1, 4, 8, 12, 24, 48, and 72 hours).

    • Harvest the cells at each time point and perform your assay.

  • Expected Outcome: This will allow you to identify the time point at which the maximal (or desired) effect is observed for your specific readout.

Problem: Observing high variability between replicate experiments.

Solution: Standardize your experimental workflow and ensure consistent timing.

  • Key Considerations:

    • Cell Seeding Density: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment.

    • Treatment Start Time: Add this compound to all wells at the same time or in a consistent manner.

    • Incubation Conditions: Maintain consistent temperature, CO2, and humidity levels in your incubator.

    • Harvesting and Lysis: Process all samples at the end of their respective incubation times promptly and consistently.

Problem: Unexpected or off-target effects are suspected.

Solution: Perform shorter incubation times and use a negative control compound.

  • Rationale: Shorter incubation times are more likely to reflect the primary effects of TNIK inhibition.

  • Negative Control: NCB-0970, a diastereomer of this compound, can be used as a negative control as it has been shown to have significantly lower activity against TNIK.[4]

Data Presentation

Table 1: Summary of Reported Incubation Times for this compound in Cell-Based Assays

Cell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
HCT116TNIK Phosphorylation (Immunoblot)1 µM4, 24 hoursInhibition of TNIK auto-phosphorylation[1]
HCT116TCF/LEF Reporter AssayNot specifiedNot specifiedInhibition of transcriptional activity[1]
HCT116, DLD-1Gene Expression (RT-PCR)Not specifiedNot specifiedReduction of AXIN2 and MYC expression[4]
HCT116Cell Viability (ATP measurement)Escalating doses72 hoursInhibition of cell growth[6]
HCT116Apoptosis (Flow Cytometry)3 µM24, 48 hoursIncrease in sub-G1 cell population[6]
A549, H2228EMT Morphology3 µM48 hoursInhibition of TGFβ1-induced EMT[7]
MDA-MB-231Cell Viability3 µM72 hoursDecreased cell viability

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of Wnt Target Gene Expression

  • Cell Seeding: Seed your target cells (e.g., HCT116) in a 12-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • Cell Culture: Culture the cells overnight in complete medium.

  • Treatment: Treat the cells with a fixed concentration of this compound (e.g., 1 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a series of time points (e.g., 4, 8, 12, 24, 48 hours).

  • RNA Extraction: At each time point, wash the cells with PBS and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR to analyze the expression levels of Wnt target genes (e.g., AXIN2, MYC) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression changes at each time point compared to the vehicle control. The optimal incubation time is the point at which the desired level of target gene downregulation is observed.

Visualizations

NCB0846_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation & degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activation TNIK TNIK TNIK->TCF_LEF phosphorylation & activation Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF_LEF->Wnt_Target_Genes transcription NCB_0846 This compound NCB_0846->TNIK inhibition

References

Technical Support Center: Troubleshooting Variability in Sphere Formation Assays with NCB-0846

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing NCB-0846 in sphere formation assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and ensure the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active and selective small-molecule inhibitor of Traf2- and NCK-interacting kinase (TNIK).[1] By binding to TNIK in an inactive conformation, this compound effectively inhibits the canonical Wnt/β-catenin signaling pathway.[2][3] This pathway is crucial for the maintenance and self-renewal of cancer stem cells (CSCs), making this compound a valuable tool for studying and targeting this cell population.[3][4] this compound has been shown to suppress the sphere-forming activity of colorectal cancer cells.[2][3][5]

Q2: At what concentration should I use this compound in my sphere formation assay?

The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown significant inhibition of sphere formation in colorectal cancer cell lines like HCT116 and DLD-1 at a concentration of 1 µM.[2] For anchorage-independent colony formation in U2OS osteosarcoma cells, an IC50 value of less than 0.1 µM has been reported.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How long should I treat the cells with this compound?

The duration of treatment can influence the outcome of the sphere formation assay. Published studies have demonstrated a significant reduction in sphere formation after treating colorectal cancer cells with this compound for 3 to 4 days prior to plating for the sphere assay.[2] Continuous exposure to the inhibitor throughout the sphere formation period (typically 7-14 days) is also a common practice. The ideal treatment time should be optimized for your experimental goals.

Q4: What are the expected effects of this compound on cancer stem cells?

This compound has been shown to abrogate cancer stemness.[6] Specifically, it can downregulate the expression of putative colorectal CSC markers such as CD44, CD133, and aldehyde dehydrogenase-1 (ALDH1).[5] Consequently, treatment with this compound is expected to reduce the number and size of spheres formed in a sphere formation assay.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Variability in Sphere Number and Size Between Replicates Inconsistent initial cell seeding density.Ensure accurate cell counting and a homogenous single-cell suspension before plating. Use a hemocytometer or an automated cell counter.
Cell aggregation or clumping.Gently pipette the cell suspension up and down multiple times before plating to ensure a single-cell suspension. Consider passing the cells through a 40 µm cell strainer.
Edge effects in the culture plate.To minimize evaporation and temperature gradients, do not use the outer wells of the plate. Fill the outer wells with sterile PBS or media.
Low Sphere Formation Efficiency in Control Group Suboptimal cell culture conditions.Ensure the use of appropriate serum-free media supplemented with necessary growth factors (e.g., EGF, bFGF) and B27 supplement.[7]
Cell density is too low.While clonality is important, extremely low cell densities can inhibit sphere formation due to the lack of autocrine/paracrine signaling.[8] Determine the optimal seeding density for your cell line.
Adherent cell growth.Use ultra-low attachment plates to prevent cells from adhering and promoting sphere formation.[7]
No Significant Difference Between Control and this compound Treated Groups This compound concentration is too low.Perform a dose-response curve to determine the effective concentration for your cell line.
The cell line is resistant to Wnt signaling inhibition.Confirm that your cell line of interest relies on the Wnt pathway for its stem-like characteristics.
Insufficient treatment duration.Increase the duration of this compound treatment before and/or during the sphere formation assay.
Increased Cell Death in this compound Treated Group This compound concentration is too high, leading to cytotoxicity.Perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine the cytotoxic concentration of this compound for your cells and use a concentration that inhibits sphere formation without causing excessive cell death.
Serum-free media induced apoptosis.Some cell lines are sensitive to serum-free conditions. Consider supplementing the media with a very low percentage of serum (e.g., 1% FBS) if it does not interfere with the assay's principles.[9]
Formation of Irregular Cell Aggregates Instead of Spheres Cell line characteristics.Some cell lines naturally form less compact spheres. However, ensure a single-cell suspension at the start of the experiment.
Presence of differentiated cells.The sphere formation assay is designed to enrich for stem-like cells. The presence of a large number of differentiated cells can lead to irregular aggregates.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound from published studies.

Cell LineAssay TypeIC50 / Effective ConcentrationReference
HCT116Sphere FormationSignificant reduction at 1 µM[2]
DLD-1Sphere FormationSignificant reduction at 1 µM[2]
U2OSAnchorage-Independent Colony Formation< 0.1 µM[6]
HCT1162D Cell GrowthIC50 ~0.47 µM[2]

Experimental Protocols

Protocol: Sphere Formation Assay with this compound

This protocol is a general guideline and should be optimized for your specific cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sterile PBS

  • Trypsin-EDTA

  • Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF)[10]

  • This compound (dissolved in DMSO)

  • Ultra-low attachment plates (e.g., 6-well or 96-well)

  • Cell strainer (40 µm)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in their recommended complete medium to ~80% confluency.

    • Treat the cells with the desired concentration of this compound (or DMSO as a vehicle control) for 3-4 days.

  • Preparation of Single-Cell Suspension:

    • Aspirate the medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in serum-free sphere formation medium.

    • Ensure a single-cell suspension by gently pipetting and passing the suspension through a 40 µm cell strainer.

    • Count the viable cells using a hemocytometer and Trypan Blue.

  • Plating Cells:

    • Dilute the single-cell suspension in sphere formation medium containing the appropriate concentration of this compound or DMSO.

    • Plate the cells in ultra-low attachment plates at the desired density (e.g., 5,000 - 20,000 cells/mL).

  • Incubation and Sphere Formation:

    • Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-14 days.

    • Replenish the medium with fresh sphere formation medium containing this compound or DMSO every 2-3 days.

  • Quantification:

    • Count the number of spheres per well under a microscope. A sphere is typically defined as a free-floating, spherical cluster of cells with a diameter greater than 50 µm.[7]

    • Measure the diameter of the spheres using an ocular micrometer.

    • Calculate the Sphere Formation Efficiency (SFE) using the following formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100

Visualizations

Signaling Pathway of this compound Action

NCB0846_Pathway cluster_destruction β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl Axin Axin Dvl->Axin GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin APC APC APC->BetaCatenin Axin->BetaCatenin Phosphorylation for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation and Binding Degradation Degradation BetaCatenin->Degradation TargetGenes Target Gene Expression (e.g., MYC, AXIN2) TCF_LEF->TargetGenes Transcription Activation TNIK TNIK TNIK->TCF_LEF Co-activator NCB0846 This compound NCB0846->TNIK Inhibition

Caption: this compound inhibits the Wnt signaling pathway by targeting the co-activator TNIK.

Experimental Workflow for Sphere Formation Assay with this compound

SphereFormation_Workflow Start Start with Adherent Cancer Cells Treat Treat with this compound (or DMSO control) for 3-4 days Start->Treat Harvest Harvest and Create Single-Cell Suspension Treat->Harvest Plate Plate in Ultra-Low Attachment Plates with This compound/DMSO Harvest->Plate Incubate Incubate for 7-14 days (Replenish media every 2-3 days) Plate->Incubate Analyze Analyze Sphere Formation: - Count Sphere Number - Measure Sphere Size - Calculate SFE Incubate->Analyze End Results Analyze->End

Caption: A typical workflow for assessing the effect of this compound on sphere formation.

References

How to mitigate the impact of NCB-0846 on non-Wnt signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NCB-0846, a potent Wnt signaling inhibitor. The following resources are designed to help mitigate and understand the impact of this compound on non-Wnt signaling pathways, ensuring accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small-molecule inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK), a key regulatory component of the TCF4/β-catenin transcription complex in the canonical Wnt signaling pathway.[1][2] It binds to TNIK in an inactive conformation, thereby blocking Wnt signaling.[1][3] this compound has an IC50 value of 21 nM for TNIK.[1][2]

Q2: What are the known non-Wnt signaling pathways affected by this compound?

This compound has been documented to have off-target effects on several other signaling pathways. Notably, it inhibits the TGF-β signaling pathway by suppressing SMAD2/3 phosphorylation and nuclear translocation.[3][4] Additionally, studies have shown that this compound can inhibit other kinases, including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK, with greater than 80% inhibition observed at a concentration of 0.1 μM.[1] Recent research has also identified CDK9 as another significant off-target of this compound.[5]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for attributing experimental results to the inhibition of the Wnt pathway. Here are some key strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to inhibit Wnt signaling in your specific cell line or model system. This can be achieved by performing a dose-response curve and monitoring the expression of direct Wnt target genes like AXIN2 and MYC.[1][6]

  • Employ a Negative Control: Use a structurally related but inactive compound, if available, to control for off-target effects.

  • Orthogonal Approaches: Confirm your findings using alternative methods to inhibit Wnt signaling, such as siRNA/shRNA knockdown of key pathway components (e.g., TNIK, β-catenin) or using other Wnt pathway inhibitors with different mechanisms of action.

  • Rescue Experiments: If a specific off-target is suspected to be causing an observed phenotype, attempt to rescue the effect by activating that specific pathway.

Q4: What are the recommended control experiments when using this compound?

To ensure the specificity of your results, the following controls are recommended:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control for Wnt Inhibition: Use a known activator of Wnt signaling (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to confirm that this compound can effectively block the pathway.

  • Assessment of Off-Target Pathway Activity: Directly measure the activity of the known off-target pathways (TGF-β, etc.) in your experimental system at the concentration of this compound you are using. This will help you understand the potential contribution of off-target effects to your observations.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent inhibition of Wnt signaling. 1. This compound degradation. 2. Cell line variability. 3. Suboptimal concentration.1. Prepare fresh stock solutions of this compound. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. 2. Ensure consistent cell passage number and culture conditions. Different cell lines may have varying sensitivity. 3. Perform a dose-response experiment (e.g., 10 nM to 10 µM) and assess Wnt target gene expression (e.g., AXIN2) by qPCR to determine the optimal concentration.
Observed phenotype does not correlate with Wnt pathway inhibition. 1. Significant off-target effects at the concentration used. 2. The phenotype is independent of Wnt signaling in your model.1. Lower the concentration of this compound to a range where it is more selective for TNIK. 2. Profile the activity of known off-target pathways (see Experimental Protocols below). 3. Use a secondary, structurally different Wnt inhibitor or a genetic approach (e.g., TNIK siRNA) to see if the phenotype is recapitulated.
High cellular toxicity observed. 1. Concentration of this compound is too high. 2. Off-target effects on essential kinases.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound for your cell line. 2. Use the lowest effective concentration that inhibits Wnt signaling without causing significant cell death.
Difficulty in assessing TGF-β pathway inhibition. 1. Inappropriate time point for analysis. 2. Low basal TGF-β signaling.1. For SMAD2/3 phosphorylation, stimulate cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes before lysis. 2. Ensure your cell line is responsive to TGF-β. If basal signaling is low, stimulation is necessary to observe inhibition.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

Target KinaseIC50 / % InhibitionReference
Primary Target
TNIK21 nM (IC50)[1][2]
Known Off-Targets
FLT3>80% inhibition at 0.1 µM[1]
JAK3>80% inhibition at 0.1 µM[1]
PDGFRα>80% inhibition at 0.1 µM[1]
TRKA>80% inhibition at 0.1 µM[1]
CDK2/CycA2>80% inhibition at 0.1 µM[1]
HGK>80% inhibition at 0.1 µM[1]
CDK9Identified as a key target[5]
TGF-β PathwayInhibition of SMAD2/3 phosphorylation[3][4]

Experimental Protocols

Protocol 1: Assessing Wnt Pathway Inhibition via qPCR

This protocol details how to measure the mRNA levels of Wnt target genes to confirm the inhibitory activity of this compound.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours). Include a positive control for Wnt activation if necessary (e.g., Wnt3a).

  • RNA Extraction: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for Wnt target genes (AXIN2, MYC) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the expression of Wnt target genes in this compound-treated cells compared to the vehicle control indicates successful inhibition.

Protocol 2: Monitoring TGF-β Pathway Activity by Western Blot

This protocol is for detecting changes in the phosphorylation of SMAD2 and SMAD3, key downstream effectors of the TGF-β pathway.

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with this compound at the desired concentration for 1-2 hours.

    • Stimulate the cells with recombinant TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an untreated control and a TGF-β1 only control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-SMAD2 (Ser465/467) / phospho-SMAD3 (Ser423/425) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against total SMAD2/3 to normalize for protein loading.

Protocol 3: General Kinase Activity Assay (Luminescence-based)

This protocol provides a general framework for assessing the activity of off-target kinases using a luminescence-based assay like ADP-Glo™. Specific substrates and recombinant enzymes for FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK, and CDK9 can be sourced from various commercial vendors.

  • Reagent Preparation: Prepare the kinase reaction buffer, recombinant kinase, substrate, and ATP solution as per the manufacturer's instructions.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the test compound (this compound) at various concentrations.

    • Add the specific recombinant kinase and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity by this compound compared to a vehicle control.

Visualizations

Wnt_Signaling_Pathway_and_NCB_0846_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 DVL Dishevelled Frizzled->DVL GSK3b GSK3β DVL->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF TNIK TNIK TNIK->TCF_LEF Co-activator NCB_0846 This compound NCB_0846->TNIK Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TCF_LEF->Target_Genes

Caption: this compound inhibits the Wnt pathway by targeting the co-activator TNIK.

TGF_Beta_Signaling_and_NCB_0846_Off_Target_Effect cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII TGFbRI TGFβRI TGFbRII->TGFbRI Activates SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD4 SMAD4 pSMAD2_3->SMAD4 Binds SMAD_Complex SMAD Complex Target_Genes TGF-β Target Genes SMAD_Complex->Target_Genes NCB_0846 This compound NCB_0846->TGFbRI Downregulates Expression NCB_0846->SMAD2_3 Inhibits Phosphorylation

Caption: Off-target effect of this compound on the TGF-β signaling pathway.

Experimental_Workflow_for_Assessing_Off_Target_Effects cluster_wnt On-Target (Wnt) Analysis cluster_off_target Off-Target Analysis start Start: Experiment with this compound treat_cells Treat cells with this compound (Dose-response) and controls start->treat_cells split treat_cells->split wnt_qpcr qPCR for Wnt target genes (AXIN2, MYC) split->wnt_qpcr wnt_western Western Blot for β-catenin levels split->wnt_western tgfb_western Western Blot for p-SMAD2/3 split->tgfb_western kinase_assay Kinase Activity Assays (FLT3, JAK3, PDGFRα, etc.) split->kinase_assay analyze Analyze Data & Correlate Phenotype with Pathway Inhibition wnt_qpcr->analyze wnt_western->analyze tgfb_western->analyze kinase_assay->analyze

Caption: Workflow for characterizing on- and off-target effects of this compound.

References

Technical Support Center: Validating TNIK Inhibition by NCB-0846

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers validating the inhibitory effects of NCB-0846 on Traf2- and NCK-interacting kinase (TNIK) in a new cell line. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is TNIK and why is it a target in drug development?

A1: TNIK (Traf2- and NCK-interacting kinase) is a serine/threonine kinase that is a key component of the Wnt signaling pathway.[1][2] It functions as an essential regulatory component of the TCF4/β-catenin transcriptional complex, which controls the expression of genes involved in cell proliferation, differentiation, and survival.[3][4][5] Aberrant activation of the Wnt pathway is a major driver in many cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.[1][3][4]

Q2: What is this compound and what is its mechanism of action?

A2: this compound is a potent, orally available small-molecule inhibitor of TNIK with a reported IC50 (half-maximal inhibitory concentration) of 21 nM in cell-free assays.[6][7][8][9] It functions by binding to TNIK in an inactive conformation, which is crucial for its Wnt-inhibiting activity.[5][6][7][8] This inhibition blocks the autophosphorylation of TNIK and disrupts the downstream signaling cascade that leads to the expression of Wnt target genes.[5][6]

Q3: What are the expected cellular effects of successful TNIK inhibition by this compound?

A3: Successful inhibition of TNIK by this compound is expected to produce several measurable effects:

  • Reduced TNIK Activity: A decrease in the autophosphorylation of TNIK.[5][6]

  • Downregulation of Wnt Target Genes: Reduced mRNA and protein expression of key Wnt target genes such as AXIN2 and MYC.[5][6][8]

  • Inhibition of Cancer Cell Growth: A decrease in cell viability and proliferation.[6][8] this compound has shown more potent activity against the clonogenicity (colony formation) of cancer cells than against general cell growth under 2D culture conditions.[5]

  • Induction of Apoptosis: An increase in the sub-G1 cell population and cleavage of PARP-1 are indicators of apoptosis induction.[7][8]

Q4: Does this compound have off-target effects?

A4: Yes, while potent against TNIK, this compound has been shown to inhibit other kinases at higher concentrations, including FLT3, JAK3, PDGFRα, and TRKA.[5][6][7] More recent studies have also identified CDK9 as another key target driving this compound's efficacy in certain contexts.[10][11][12] It is important to consider these potential off-target effects when interpreting results. A diastereomer, NCB-0970, which has significantly lower activity against TNIK, can be used as a negative control in experiments.[5]

Key Validation Experiments: Protocols & Data

Validating the effect of this compound in a new cell line requires a multi-faceted approach. Below are key experiments to confirm on-target activity and cellular response.

Western Blotting for TNIK Pathway Inhibition

This experiment directly assesses whether this compound inhibits TNIK activity and downstream Wnt signaling.

Protocol:

  • Cell Culture and Treatment: Seed the cells of interest in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[6]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% w/v BSA in TBS with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[13] Recommended primary antibodies include:

      • Phospho-TNIK

      • Total TNIK[6]

      • AXIN2

      • c-MYC

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash three times with TBST and detect using an ECL substrate.[14]

Expected Quantitative Data:

Target ProteinExpected Change with this compoundReference
Phospho-TNIKDecrease[5][6]
Total TNIKDecrease[5][6]
AXIN2Decrease[5][6][8]
c-MYCDecrease[5][6][8]
Cell Viability / Cytotoxicity Assay

This experiment measures the effect of this compound on cell proliferation and survival.

Protocol (MTT/MTS Assay):

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and incubate for 24 hours.[8]

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO) for a desired period, typically 72 hours.[8]

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15][16] Then, add 100-150 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15][16]

    • For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[15][16]

  • Data Acquisition: Shake the plate gently and measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Expected Quantitative Data:

CompoundTargetReported IC50 (Cell-free)Cell-based ActivityReference
This compoundTNIK21 nMInhibits HCT116 cell growth[6][7]
NCB-0970 (Control)TNIK272 nM13-fold lower activity than this compound[5]

Visual Guides: Pathways and Workflows

// Pathway connections Wnt -> Frizzled; Frizzled -> DVL; DVL -> DestructionComplex [label="Inhibits", arrowhead=tee, color="#EA4335"]; DestructionComplex -> BetaCatenin_cyto [label="Phosphorylates for\nDegradation", arrowhead=tee, style=dashed, color="#EA4335"]; BetaCatenin_cyto -> BetaCatenin_nuc [label="Translocation"]; BetaCatenin_nuc -> TCF4; TCF4 -> TNIK; TNIK -> TCF4 [label="Phosphorylates &\nActivates", dir=back, color="#34A853"]; {BetaCatenin_nuc; TCF4; TNIK} -> TargetGenes [label="Transcriptional\nActivation"]; NCB0846 -> TNIK [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold]; } Caption: Simplified Wnt/TNIK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Validation Assays cluster_analysis Data Analysis start Start: Select New Cell Line culture 1. Cell Culture & Seeding (6-well and 96-well plates) start->culture treat 2. Treatment with this compound (Dose-response & time-course) culture->treat viability 3a. Cell Viability Assay (e.g., MTT, MTS) treat->viability western 3b. Western Blot Analysis treat->western ic50 4a. Calculate IC50 (from viability data) viability->ic50 protein 4b. Quantify Protein Levels (p-TNIK, AXIN2, MYC) western->protein conclusion Conclusion: Validate TNIK Inhibition ic50->conclusion protein->conclusion

Troubleshooting Guide

Q: My cells show no significant decrease in viability after this compound treatment. What could be wrong?

A: There are several possibilities to investigate:

  • Cell Line Insensitivity: The chosen cell line may not depend on the Wnt/TNIK signaling pathway for survival. This is common in cancers that are not driven by mutations in genes like APC or β-catenin.[3] Consider screening for Wnt pathway activation status before starting.

  • Incorrect Dosing: The concentrations used may be too low. While the biochemical IC50 is 21 nM, cellular IC50 values can be much higher. Ensure your dose-response curve extends to a sufficiently high concentration (e.g., 10 µM).

  • Drug Inactivity: Ensure the this compound compound has been stored correctly (e.g., at -20°C or -80°C in DMSO) and has not undergone multiple freeze-thaw cycles.[7] Prepare fresh dilutions for each experiment.

  • Assay Duration: A 72-hour incubation is standard for viability assays, but your cell line's doubling time may require a longer or shorter duration to observe significant effects.[8]

Q: Western blot shows no change in p-TNIK or downstream targets (AXIN2, MYC). What should I check?

A: This suggests a failure to inhibit the target or a problem with the assay itself.

  • Confirm Drug Activity: As above, verify the integrity and concentration of your this compound stock.

  • Treatment Time: The 24-hour time point may not be optimal for observing changes in your cell line. Perform a time-course experiment (e.g., 4, 8, 24, 48 hours) to find the ideal window for target modulation.

  • Antibody Issues: Ensure your primary antibodies are validated for the species and application. Run positive and negative controls if available. TNIK can be detected at an apparent molecular mass of 150-180 kDa.[17]

  • Basal Pathway Activity: If the Wnt pathway is not basally active in your cell line, you will not see a decrease in target gene expression. You may need to stimulate the pathway (e.g., with Wnt3a conditioned media) to validate the inhibitory effect of this compound.[5]

Troubleshooting_Tree start Problem: this compound experiment failed q1 Which assay failed? start->q1 viability_issue No change in cell viability q1->viability_issue Viability Assay wb_issue No change in Western Blot targets q1->wb_issue Western Blot v1 Is the cell line Wnt-dependent? viability_issue->v1 w1 Is Wnt pathway basally active? wb_issue->w1 v1_yes Check this compound stock & dosage. Optimize incubation time. v1->v1_yes Yes v1_no Result is valid. Cell line is likely insensitive to TNIK inhibition. v1->v1_no No w1_yes Check this compound stock. Verify antibody performance. Run time-course experiment. w1->w1_yes Yes w1_no Stimulate pathway with Wnt3a to confirm inhibitor activity. w1->w1_no No

References

Strategies to Enhance the Therapeutic Profile of NCB-0846: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and potentially improving the therapeutic index of NCB-0846, a potent inhibitor of Traf2- and NCK-interacting kinase (TNIK). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to facilitate your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active and selective small-molecule inhibitor of TNIK with an IC50 of 21 nM.[1][2] Its primary mechanism involves binding to TNIK in an inactive conformation, which is crucial for the inhibition of the Wnt signaling pathway.[1] Additionally, this compound has been shown to block the TGF-β signaling pathway by inhibiting the phosphorylation and nuclear translocation of SMAD2/3.[2][3]

Q2: What are the known off-target effects of this compound?

While this compound is selective for TNIK, it also demonstrates inhibitory activity against other kinases. At a concentration of 0.1 μM, it has been shown to inhibit FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK by more than 80%.[1] These off-target activities should be considered when interpreting experimental results.

Q3: What are the reported in vivo effects and potential toxicities of this compound?

In preclinical mouse models, oral administration of this compound has been shown to suppress tumor growth in colorectal cancer xenografts.[4][5] A transient decrease in body weight was observed at the beginning of administration, which gradually recovered.[1][4][5] Computational studies have predicted potential hepatotoxicity for this compound.[6][7] Furthermore, its clinical application has been noted to be limited by poor pharmacokinetics and low activity.[6][7]

Q4: How can the therapeutic index of this compound be improved?

Several strategies can be explored to enhance the therapeutic index of this compound:

  • Improving Selectivity:

    • Allosteric Inhibition: Designing inhibitors that bind to sites other than the highly conserved ATP-binding pocket can increase specificity.[8]

    • Covalent Inhibition: Introducing a reactive group that forms a covalent bond with a non-conserved cysteine residue near the active site can lead to highly selective and potent inhibition.[9]

    • Bivalent Inhibitors: Linking the primary inhibitor to a second moiety that targets another site on the kinase can significantly enhance selectivity.[9]

  • Advanced Drug Delivery Systems:

    • Nanoparticle-based delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and pharmacokinetic profile, potentially reducing systemic toxicity and increasing accumulation at the tumor site.[10][11][12][13]

    • Targeted Delivery: Functionalizing drug carriers with ligands that bind to receptors overexpressed on cancer cells can achieve active targeting and further reduce off-target effects.[13]

  • Combination Therapies:

    • Combining this compound with other therapeutic agents, such as conventional chemotherapy or other targeted drugs, may allow for synergistic effects at lower, less toxic doses.[8][10]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
High in vitro cytotoxicity in non-target cell lines Off-target kinase inhibition.1. Perform a kinome-wide selectivity profiling to identify all off-target kinases. 2. Compare the expression levels of off-target kinases in your target vs. non-target cell lines. 3. Consider rational drug design to modify the this compound structure to reduce binding to key off-target kinases.
Poor in vivo efficacy despite good in vitro potency Poor pharmacokinetic properties (e.g., low solubility, rapid metabolism).1. Investigate the use of drug delivery systems like liposomes or nanoparticles to improve solubility and circulation time.[10][11][12] 2. Co-administer with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors), if the metabolic pathway is known.
Observed in vivo toxicity (e.g., weight loss, elevated liver enzymes) Off-target effects or direct compound toxicity. Predicted hepatotoxicity.[6][7]1. Reduce the dosage and/or frequency of administration. 2. Implement a targeted drug delivery strategy to minimize systemic exposure.[13] 3. Monitor liver function markers closely in animal studies. 4. Consider co-administration of a hepatoprotective agent.
Variability in experimental results Compound stability or solubility issues in culture media.1. Prepare fresh stock solutions of this compound for each experiment. 2. Confirm the solubility of this compound in your specific cell culture medium and consider using a solubilizing agent if necessary.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)Other Inhibited Kinases (>80% inhibition at 0.1 µM)
TNIK21FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK

Data sourced from[1]

Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

Treatment GroupDosageTumor Growth InhibitionObservation
Vehicle--Progressive tumor growth.
This compound45 mg/kg, BIDSignificant reduction in tumor multiplicity and dimensions.Initial body weight loss with gradual recovery.[1][4][5]
This compound90 mg/kg, BIDDose-dependent reduction in tumor multiplicity and dimensions.Initial body weight loss with gradual recovery.[1][4]

BID: bis in die (twice a day). Data is a summary from preclinical studies.[1][4]

Experimental Protocols

TNIK Kinase Assay (Luminescent)

This protocol is adapted from commercially available kits for measuring kinase activity.

Materials:

  • Active TNIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (or other inhibitors)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents: Dilute the TNIK enzyme, MBP, and ATP to their desired working concentrations in the kinase assay buffer. Prepare serial dilutions of this compound.

  • Kinase Reaction:

    • Add 5 µL of each this compound dilution to the wells of the plate. Include a "no inhibitor" control (vehicle only).

    • Add 10 µL of the TNIK enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the MBP/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Western Blot for Wnt Pathway Proteins

This protocol outlines the general steps for analyzing the expression of Wnt signaling pathway proteins following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like GAPDH.

Soft Agar Colony Formation Assay

This assay measures anchorage-independent growth, a hallmark of cellular transformation.

Materials:

  • Cells of interest

  • This compound

  • Culture medium

  • Agar (low melting point)

  • 6-well plates

Procedure:

  • Prepare Base Agar Layer:

    • Prepare a 1% agar solution in sterile water and autoclave.

    • Prepare a 2x concentrated culture medium.

    • Mix equal volumes of the 1% agar (melted and cooled to ~40°C) and the 2x medium to create a 0.5% agar base.

    • Dispense 1.5 mL of the base agar into each well of a 6-well plate and allow it to solidify.

  • Prepare Cell Layer:

    • Trypsinize and count the cells.

    • Prepare a cell suspension in 1x culture medium.

    • Prepare a 0.7% agar solution.

    • Mix the cell suspension with the 0.7% agar (cooled to ~37°C) to achieve a final agar concentration of 0.35% and the desired cell density (e.g., 5,000 cells/well).

    • Carefully layer 1 mL of this cell-agar mixture on top of the solidified base agar.

  • Treatment and Incubation:

    • After the cell layer solidifies, add 1 mL of culture medium containing this compound (or vehicle control) on top.

    • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.

    • Replace the top medium with fresh medium containing the treatment every 2-3 days.

  • Colony Staining and Counting:

    • After the incubation period, stain the colonies with a solution of crystal violet.

    • Count the number of colonies in each well using a microscope.

Visualizations

Wnt_Signaling_Pathway_Inhibition_by_NCB_0846 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex inhibition Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF TNIK TNIK TCF_LEF->TNIK Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TNIK->Wnt_Target_Genes transcription NCB_0846 This compound NCB_0846->TNIK inhibition

Caption: Wnt signaling pathway and the inhibitory action of this compound on TNIK.

Experimental_Workflow_Kinase_Inhibitor_Screening start Start: Compound Library biochemical_assay Biochemical Kinase Assay (e.g., TNIK activity) start->biochemical_assay determine_ic50 Determine IC50 biochemical_assay->determine_ic50 cell_based_assay Cell-Based Assays (e.g., Cell Viability, Wnt Reporter) determine_ic50->cell_based_assay selectivity_profiling Kinome Selectivity Profiling cell_based_assay->selectivity_profiling in_vivo_studies In Vivo Efficacy & Toxicology (Xenograft models) selectivity_profiling->in_vivo_studies lead_optimization Lead Optimization in_vivo_studies->lead_optimization

Caption: A typical workflow for screening and characterizing kinase inhibitors.

Troubleshooting_Logic_Flow start Unexpected Experimental Outcome check_compound Check Compound Integrity (Purity, Solubility, Stability) start->check_compound review_protocol Review Experimental Protocol (Controls, Reagents, Technique) start->review_protocol off_target_effects Consider Off-Target Effects start->off_target_effects pharmacokinetics Evaluate Pharmacokinetics (in vivo) start->pharmacokinetics modify_experiment Modify Experimental Design check_compound->modify_experiment review_protocol->modify_experiment off_target_effects->modify_experiment pharmacokinetics->modify_experiment

Caption: A logical approach to troubleshooting experimental issues with this compound.

References

Validation & Comparative

A Comparative Analysis of NCB-0846 and Other TNIK Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the efficacy, mechanisms, and experimental validation of leading Traf2- and NCK-Interacting Kinase (TNIK) inhibitors.

This report provides a comprehensive comparison of the novel TNIK inhibitor, NCB-0846, with other emerging inhibitors of this critical oncology and fibrosis target. Traf2- and NCK-interacting kinase (TNIK) is a serine/threonine kinase that has garnered significant attention as a therapeutic target due to its pivotal role in the Wnt signaling pathway, which is frequently dysregulated in various cancers, including colorectal cancer.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative efficacy data, experimental methodologies, and the underlying signaling pathways.

Quantitative Efficacy of TNIK Inhibitors

The following tables summarize the in vitro potency of this compound and other notable TNIK inhibitors. The data has been compiled from various preclinical studies to provide a clear, comparative overview.

InhibitorIC50 (nM) vs. TNIKKi (nM) vs. TNIKCell-Based Assay IC50Source(s)
This compound 21-HCT116: Growth inhibition (6.8-fold > NCB-0970)[1][2]
INS018_055 (Rentosertib) 7.8-MRC-5 (TGF-β-induced α-SMA expression): 27 nM; IPF patient fibroblasts (TGF-β-induced α-SMA expression): 50 nM[3]
KY-05009 9100RPMI8226 (Proliferation): Dose-dependent inhibition (0.1-30 µM)[4][5]
Mebendazole --MC38: 2.84 µM; CT26: 4.29 µM[6]

Note: IC50 and Ki values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.

In Vivo Efficacy

Direct comparative in vivo studies of these TNIK inhibitors under identical conditions are limited. However, individual studies have demonstrated their potential in relevant preclinical models.

InhibitorAnimal ModelDosing RegimenKey OutcomesSource(s)
This compound HCT116 colorectal cancer xenograftOral administrationSuppressed tumor growth[1][7]
Apcmin/+ mouse model of intestinal tumorigenesisOral administrationReduced multiplicity and dimensions of intestinal tumors[8]
Patient-derived colorectal cancer xenograftsOral administrationSuppressed tumor growth[2]
INS018_055 (Rentosertib) Bleomycin-induced lung fibrosis mouse model-Improved lung function and reduced fibrosis[9]
KY-05009 --Synergistic anti-proliferative effects with dovitinib in multiple myeloma cells[5]

Mechanism of Action and Signaling Pathways

TNIK inhibitors primarily function by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its downstream substrates.[1] A key substrate of TNIK is the T-cell factor 4 (TCF4), a critical component of the canonical Wnt signaling pathway. By inhibiting TNIK, these compounds block the transcriptional activity of the β-catenin/TCF4 complex, leading to the downregulation of Wnt target genes that drive cell proliferation and survival.[1][2]

This compound is notable for binding to TNIK in an inactive conformation, a mode of action considered essential for its potent Wnt inhibitory activity.[1] Beyond the Wnt pathway, some TNIK inhibitors, including this compound and KY-05009, have been shown to modulate other signaling pathways, such as the TGF-β pathway, which is also implicated in cancer and fibrosis.[1][10]

Below are diagrams illustrating the canonical Wnt signaling pathway and the mechanism of action of TNIK inhibitors.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binding Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activation

Caption: Canonical Wnt Signaling Pathway.

TNIK_Inhibitor_Mechanism cluster_nucleus Nucleus beta_catenin β-catenin TCF4 TCF4 beta_catenin->TCF4 TNIK TNIK TCF4->TNIK Wnt_Target_Genes Wnt Target Gene Transcription TCF4->Wnt_Target_Genes Activation TNIK->TCF4 Phosphorylation NCB_0846 This compound / Other TNIK Inhibitors NCB_0846->TNIK Inhibition

Caption: Mechanism of TNIK Inhibitors.

Experimental Protocols

Detailed, side-by-side experimental protocols for the cited studies are not publicly available. However, this section outlines generalized protocols for the key assays used to evaluate TNIK inhibitors, based on standard laboratory practices.

In Vitro Kinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on TNIK's enzymatic activity.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant TNIK enzyme - Kinase buffer - ATP - Substrate (e.g., Myelin Basic Protein) - Test inhibitor dilutions start->prepare_reagents plate_setup Plate Setup (384-well): - Add inhibitor dilutions - Add TNIK enzyme prepare_reagents->plate_setup initiate_reaction Initiate Reaction: - Add ATP/Substrate mix plate_setup->initiate_reaction incubation Incubate at 30°C for 60 min initiate_reaction->incubation detect_signal Detect Signal: - Add detection reagent (e.g., ADP-Glo) - Measure luminescence incubation->detect_signal analyze_data Analyze Data: - Calculate % inhibition - Determine IC50 value detect_signal->analyze_data end End analyze_data->end

Caption: In Vitro Kinase Assay Workflow.

Methodology:

  • Reagent Preparation: Recombinant human TNIK enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and kinase assay buffer are prepared. The test inhibitor is serially diluted to various concentrations.

  • Reaction Setup: The inhibitor dilutions and TNIK enzyme are added to the wells of a microplate.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and the substrate.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: A detection reagent, such as ADP-Glo™, is added to measure the amount of ADP produced, which is proportional to the kinase activity. The luminescence is read using a plate reader.[11]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Viability Assay

This assay measures the effect of the inhibitor on the proliferation and survival of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the TNIK inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment: A viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) is added to each well. These reagents measure metabolic activity, which correlates with the number of viable cells.

  • Data Acquisition: The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.

Western Blot Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the Wnt signaling pathway following treatment with a TNIK inhibitor.

Methodology:

  • Cell Lysis: Cells treated with the TNIK inhibitor are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., TNIK, β-catenin, phosphorylated TCF4, c-Myc, Cyclin D1) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate or by fluorescence imaging.

  • Analysis: The band intensities are quantified to determine the relative changes in protein expression or phosphorylation.[12]

Conclusion

This compound stands out as a potent and orally available TNIK inhibitor with demonstrated efficacy in preclinical models of colorectal cancer. Its unique mechanism of binding to the inactive conformation of TNIK appears to be crucial for its strong anti-Wnt signaling activity. While direct comparative data is still emerging, other TNIK inhibitors like INS018_055 and KY-05009 also show significant promise in different therapeutic areas, such as fibrosis and multiple myeloma, respectively. The continued investigation of these and other TNIK inhibitors holds great potential for the development of novel targeted therapies for a range of diseases driven by aberrant Wnt signaling and other TNIK-mediated pathways. Further head-to-head preclinical and clinical studies will be essential to fully elucidate the comparative efficacy and safety profiles of these promising therapeutic agents.

References

A Comparative Analysis of NCB-0846 and NCB-0970 in TNIK Inhibition and Wnt Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the inhibitory activities of two small molecule inhibitors, NCB-0846 and its diastereomer NCB-0970. The primary focus is on their efficacy in targeting the TRAF2- and NCK-interacting kinase (TNIK), a critical component of the Wnt signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1][2] This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the biochemical and cellular activities of these two compounds.

Overview of this compound and NCB-0970

This compound is a novel, orally available small-molecule inhibitor designed to target TNIK.[2][3][4] TNIK plays a crucial role as an essential regulatory component of the TCF4/β-catenin transcription complex, which is a downstream effector of the Wnt signaling pathway.[2][5] By inhibiting TNIK, this compound effectively blocks Wnt signaling, demonstrating significant anti-tumor and anti-cancer stem cell (CSC) activities.[2][3] NCB-0970 is a diastereomer of this compound, differing in the stereochemistry at the terminal hydroxyl group of the cyclohexane moiety.[6] This structural difference is critical for its inhibitory activity against TNIK.[6][7]

Comparative Inhibitory Activity

The inhibitory potency of this compound and NCB-0970 against TNIK and their effects on cancer cell growth have been quantitatively assessed in various preclinical studies. The data consistently demonstrates the superior activity of this compound.

Biochemical and Cellular Inhibition Data
ParameterThis compoundNCB-0970Fold Difference (this compound vs. NCB-0970)Cell Line/Assay Condition
TNIK Kinase Inhibition (IC50) 21 nM[2][3][4][6]272 nM[6]~13-fold more potentCell-free kinase assay
HCT116 Cell Growth Inhibition (2D Culture) More PotentLess Potent6.8-fold higher activity[6][7]72h treatment
HCT116 Colony Formation Inhibition (Soft Agar) More PotentLess Potent~20-fold higher activity[6][7]14-day culture with 1 µM compound

Mechanism of Action and Signaling Pathway

This compound inhibits the Wnt signaling pathway by binding to TNIK in an inactive conformation.[2][3][4][8] This specific binding mode is essential for its potent Wnt inhibitory effects.[3][4][8] The inhibition of TNIK by this compound leads to several downstream effects, including the inhibition of TCF4 phosphorylation and the blockage of TNIK auto-phosphorylation.[3][7] Consequently, the expression of Wnt target genes such as AXIN2 and MYC is reduced.[3][7] In addition to its effects on the Wnt pathway, this compound has also been shown to inhibit the TGF-β signaling pathway by suppressing the phosphorylation and nuclear translocation of SMAD2/3.[4][9]

Beyond TNIK, this compound has been found to inhibit other kinases, including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK.[3][4][6] More recent studies have also identified CDK9 as another critical target contributing to the efficacy of this compound, particularly in the context of platinum-resistant ovarian cancer.[10][11]

G cluster_wnt Wnt Signaling Pathway cluster_tgf TGF-β Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Axin_APC_GSK3b Destruction Complex (Axin, APC, GSK3β) Dishevelled->Axin_APC_GSK3b inhibits Beta_Catenin β-catenin Axin_APC_GSK3b->Beta_Catenin phosphorylates for degradation Beta_Catenin_nucleus β-catenin Beta_Catenin->Beta_Catenin_nucleus accumulates and translocates to nucleus TCF4 TCF4 Beta_Catenin_nucleus->TCF4 TNIK TNIK TCF4->TNIK Wnt_Target_Genes Wnt Target Genes (e.g., AXIN2, MYC) TNIK->Wnt_Target_Genes activates transcription NCB_0846 This compound NCB_0846->TNIK inhibits TGFb TGF-β Ligand TGFbR TGF-β Receptor TGFb->TGFbR SMAD2_3 SMAD2/3 TGFbR->SMAD2_3 phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 SMAD_complex SMAD Complex SMAD4->SMAD_complex Target_Genes_tgf Target Gene Transcription SMAD_complex->Target_Genes_tgf regulates NCB_0846_tgf This compound NCB_0846_tgf->SMAD2_3 inhibits phosphorylation G cluster_workflow Comparative Experimental Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assays start Start tnik_assay TNIK Kinase Assay (Cell-free) start->tnik_assay hct116 HCT116 Cells start->hct116 ic50_biochem Determine IC50 (this compound vs NCB-0970) tnik_assay->ic50_biochem end Compare Inhibitory Activity ic50_biochem->end treat_2d Treat with this compound or NCB-0970 (72 hours, 2D culture) hct116->treat_2d treat_3d Treat with this compound or NCB-0970 (14 days, soft agar) hct116->treat_3d viability Assess Cell Viability treat_2d->viability viability->end colony Quantify Colony Formation treat_3d->colony colony->end

References

A Head-to-Head Comparison of NCB-0846 and Established Wnt Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the novel Wnt signaling inhibitor, NCB-0846, with established inhibitors of the same pathway: XAV939, IWP-2, and ICG-001. This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these compounds' performance, supported by experimental data and detailed methodologies.

Introduction to Wnt Signaling and its Inhibition

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and stem cell maintenance.[1] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[1][2][3] A variety of small-molecule inhibitors have been developed to target different components of this pathway. This guide focuses on this compound, a novel inhibitor of TRAF2- and NCK-Interacting Kinase (TNIK), and compares its activity with three well-established Wnt inhibitors that act on different targets within the pathway.[4][5]

Mechanism of Action at a Glance

Each of the compared inhibitors targets a distinct component of the Wnt signaling cascade.

  • This compound: A novel, orally available small-molecule inhibitor that targets TRAF2- and NCK-Interacting Kinase (TNIK), a key downstream regulator of the Wnt/β-catenin signaling pathway.[4][5] this compound binds to TNIK in an inactive conformation, which is essential for its Wnt inhibitory activity.[4][5]

  • XAV939: A potent inhibitor of Tankyrase 1 and 2 (TNKS1/2).[6][7] By inhibiting Tankyrase, XAV939 stabilizes Axin, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin.[6]

  • IWP-2: An inhibitor of the membrane-bound O-acyltransferase Porcupine (PORCN).[1][8] PORCN is essential for the palmitoylation and secretion of Wnt ligands. IWP-2 effectively traps Wnt proteins in the endoplasmic reticulum, preventing their secretion and subsequent signaling.[1]

  • ICG-001: An inhibitor that disrupts the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[9][10] This action specifically blocks the transcriptional activity of the β-catenin/TCF complex.[9]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for each inhibitor. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.

Table 1: In Vitro Inhibitory Activity (IC50)

InhibitorTargetIC50 (nM)Cell Line (for cell-based assays)Reference(s)
This compound TNIK21Cell-free assay[4][5][11]
XAV939 Tankyrase 111Cell-free assay[6][12]
Tankyrase 24Cell-free assay[6][12]
Wnt/β-catenin signaling15,300Caco-2 cells (cell viability)[13]
IWP-2 Porcupine (PORCN)27Cell-free assay[1][8][14]
Wnt/β-catenin signaling157HEK293T cells (reporter assay)[15]
ICG-001 β-catenin/CBP interaction3,000Cell-free assay[9][10][16]
Cell Viability830 - 1,240KHOS, MG63, 143B (Osteosarcoma)

Table 2: Effects on Colorectal Cancer Cell Lines

InhibitorCell LineEffectConcentrationReference(s)
This compound HCT116, DLD-1Inhibition of TCF/LEF transcriptional activityNot specified[17][18]
HCT116Inhibition of cell growthNot specified[18][19]
HCT116Inhibition of colony formation in soft agar1 µM[18][19]
XAV939 DLD-1Inhibition of proliferationNot specified[6]
IWP-2 HT29, SW620Inhibition of cell proliferation (EC50)4.67 µM, 1.90 µM[20]
ICG-001 SW480, HCT116Growth inhibitory effectsNot specified
HCT116Increased caspase activity25 µM[21]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

TNIK Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TNIK.

  • Reagents: Recombinant human TNIK protein, a suitable substrate (e.g., a generic kinase substrate peptide), ATP, and the test compound (this compound). A kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay) is also required.

  • Procedure:

    • Prepare a reaction mixture containing TNIK enzyme, substrate, and assay buffer.

    • Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Wnt Signaling Reporter Assay (TOP/FOP Flash Assay)

This cell-based assay quantifies the activity of the canonical Wnt signaling pathway.

  • Cell Culture: Use a suitable cell line, such as HEK293T or a colorectal cancer cell line (e.g., HCT116), that is responsive to Wnt signaling.

  • Transfection: Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) and a control plasmid with mutated TCF/LEF binding sites (FOPflash). A Renilla luciferase plasmid is often co-transfected for normalization.

  • Treatment: After transfection, treat the cells with a Wnt agonist (e.g., Wnt3a conditioned media) to activate the pathway, along with serial dilutions of the test inhibitor (this compound, XAV939, IWP-2, or ICG-001) or a vehicle control.

  • Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the TOPflash luciferase activity to the FOPflash and Renilla luciferase activities. The percentage of inhibition of Wnt signaling is calculated relative to the agonist-treated control.

Colorectal Cancer Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., HCT116) into the flanks of the mice.

  • Tumor Growth and Treatment: Allow the tumors to grow to a palpable size. Then, randomly assign the mice to treatment groups: vehicle control and this compound (e.g., 40 or 80 mg/kg, administered orally twice daily).[11]

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the treatment period.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Wnt target genes).

Sphere Formation Assay (Colonosphere Assay)

This in vitro assay assesses the self-renewal capacity of cancer stem cells (CSCs).[8][16][22][23]

  • Cell Culture: Culture colorectal cancer cells (e.g., HCT116) as a single-cell suspension in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF) in ultra-low attachment plates.[8][22]

  • Treatment: Include the test inhibitor (e.g., this compound) or vehicle control in the culture medium from the time of seeding.

  • Sphere Formation: Incubate the cells for a period of 7-14 days to allow for the formation of colonospheres.

  • Quantification: Count the number and measure the size of the colonospheres formed in each condition.

  • Data Analysis: Compare the sphere-forming efficiency (SFE) between the treated and control groups. A reduction in SFE indicates an inhibitory effect on CSC self-renewal.

Visualizing the Molecular Interactions and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand PORCN Porcupine (Target of IWP-2) Wnt->PORCN Palmitoylation Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 PORCN->Wnt Secretion Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation Tankyrase Tankyrase (Target of XAV939) Tankyrase->DestructionComplex Destabilizes Axin TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF CBP CBP (Target of ICG-001) TCF_LEF->CBP TNIK TNIK (Target of this compound) TCF_LEF->TNIK TargetGenes Wnt Target Genes (e.g., MYC, AXIN2) CBP->TargetGenes Transcription TNIK->TargetGenes Transcription

Caption: Canonical Wnt Signaling Pathway and Inhibitor Targets.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model KinaseAssay TNIK Kinase Assay (IC50 Determination) ReporterAssay Wnt Reporter Assay (Pathway Inhibition) KinaseAssay->ReporterAssay SphereAssay Sphere Formation Assay (CSC Self-Renewal) ReporterAssay->SphereAssay Xenograft Colorectal Cancer Xenograft in Mice SphereAssay->Xenograft Treatment Treatment with This compound or Vehicle Xenograft->Treatment Monitoring Tumor Growth and Body Weight Monitoring Treatment->Monitoring Analysis Endpoint Analysis: Tumor Weight, IHC Monitoring->Analysis

Caption: Experimental workflow for evaluating Wnt inhibitors.

Conclusion

References

Comparative analysis of NCB-0846's effect on different colorectal cancer subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of NCB-0846, a novel small-molecule inhibitor of TRAF2 and NCK-interacting kinase (TNIK). The focus is on its efficacy and mechanism of action in different subtypes of colorectal cancer (CRC), alongside a comparison with other therapeutic alternatives. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Executive Summary

This compound is an orally available, potent, and selective inhibitor of TNIK, a key downstream component of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] Constitutive activation of the Wnt pathway, primarily through mutations in the APC or CTNNB1 (β-catenin) genes, is a critical driver in over 90% of colorectal cancers.[2][3] this compound has demonstrated significant anti-tumor activity in preclinical models of CRC, particularly in subtypes with these mutations, by targeting cancer stem cells (CSCs) and inhibiting tumor growth.[1][5] While direct comparative studies with other CRC therapies and across all major CRC subtypes are limited, this guide synthesizes the available experimental data to provide a clear overview of this compound's potential in the therapeutic landscape of colorectal cancer.

Mechanism of Action: Targeting the Wnt/β-catenin Pathway

This compound exerts its anti-cancer effects by binding to the inactive conformation of TNIK, thereby inhibiting its kinase activity.[1][2][3] TNIK is a crucial regulator of the TCF4/β-catenin transcriptional complex, which is the final step in the canonical Wnt signaling cascade.[1] By inhibiting TNIK, this compound effectively blocks the transcription of Wnt target genes, such as AXIN2 and MYC, which are essential for cancer cell proliferation and survival.[1][6]

dot

Wnt_Pathway_Inhibition_by_NCB_0846 cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF4 TCF4 Beta_Catenin->TCF4 Translocates to Nucleus & Binds Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TCF4->Wnt_Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates & Co-activates NCB_0846 This compound NCB_0846->TNIK Inhibits Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation Nucleus Nucleus

Caption: this compound inhibits TNIK, blocking Wnt/β-catenin signaling.

Comparative Efficacy in Colorectal Cancer Subtypes

The majority of preclinical studies on this compound have focused on CRC cell lines and patient-derived xenografts (PDXs) harboring mutations in the Wnt pathway, specifically APC and CTNNB1.

Wnt-Activated Subtypes (APC or CTNNB1 mutated)

This compound demonstrates significant efficacy in CRC models with constitutive Wnt pathway activation.

  • In Vitro Studies: this compound effectively inhibits the growth of CRC cell lines with both APC (e.g., DLD-1) and CTNNB1 (e.g., HCT116) mutations.[1][6] It also reduces the expression of Wnt target genes and downregulates putative colorectal cancer stem cell markers like CD44, CD133, and ALDH1.[7]

  • In Vivo Studies: Oral administration of this compound suppresses tumor growth in xenograft models using these cell lines and in patient-derived xenografts.[2][5] Furthermore, in ApcMin/+ mice, a genetic model of intestinal tumorigenesis, this compound treatment leads to a reduction in the number and size of intestinal tumors.[1][4]

Cell LineGenotypeThis compound IC50 (2D culture)Effect on Colony FormationReference
HCT116CTNNB1 mutant~0.2 µMSignificant Inhibition[6]
DLD-1APC mutantNot specifiedInhibition of TCF/LEF activity[1][6]

Table 1: In Vitro Efficacy of this compound in Wnt-Activated CRC Cell Lines

Other Colorectal Cancer Subtypes

There is currently a lack of publicly available data on the efficacy of this compound in other major CRC subtypes, including those with:

  • KRAS mutations

  • BRAF mutations

  • Microsatellite Instability (MSI)

Further research is required to determine the effectiveness of this compound in these patient populations.

Comparison with Other Therapeutic Alternatives

Direct head-to-head comparative studies of this compound with other Wnt inhibitors or standard-of-care chemotherapies are not yet available. However, a comparison of their mechanisms of action and targeted patient populations can be informative.

Therapeutic AgentMechanism of ActionTarget CRC SubtypePotential Advantages of this compound
This compound TNIK inhibitor (downstream Wnt)APC and CTNNB1 mutant CRCTargets a downstream node, potentially overcoming resistance to upstream inhibitors; Orally available.
Other Wnt Inhibitors (e.g., Porcupine or Tankyrase inhibitors) Target upstream components of the Wnt pathwayWnt-dependent cancersBroader potential applicability in Wnt-driven cancers, but may have on-target toxicities in normal tissues with active Wnt signaling.
5-Fluorouracil (5-FU) + Oxaliplatin (FOLFOX) DNA synthesis inhibition and DNA damageBroadly used in CRCEstablished efficacy and clinical experience.[8][9][10][11]

Table 2: Comparison of this compound with Other CRC Therapies

dot

Comparison_Logic cluster_crc Colorectal Cancer Wnt_Mut Wnt Pathway Mutant (APC, CTNNB1) Other_Subtypes Other Subtypes (KRAS, BRAF, MSI) NCB_0846 This compound NCB_0846->Wnt_Mut Effective NCB_0846->Other_Subtypes Efficacy Unknown Other_Wnt_Inh Other Wnt Inhibitors Other_Wnt_Inh->Wnt_Mut Potentially Effective Chemo Chemotherapy (e.g., FOLFOX) Chemo->Wnt_Mut Standard of Care Chemo->Other_Subtypes Standard of Care

Caption: Therapeutic approaches for different CRC subtypes.

Experimental Protocols

Detailed protocols for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TNIK, β-catenin, AXIN2, c-MYC, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

dot

Experimental_Workflow start Start cell_culture CRC Cell Culture (e.g., HCT116, DLD-1) start->cell_culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot treatment->western invivo In Vivo Xenograft Study treatment->invivo data_analysis Data Analysis & Comparison viability->data_analysis western->data_analysis invivo->data_analysis

Caption: General workflow for evaluating this compound's efficacy.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject colorectal cancer cells (e.g., 1 x 106 HCT116 cells) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound orally at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (due to tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Future Directions and Conclusion

This compound holds promise as a targeted therapy for colorectal cancers with aberrant Wnt/β-catenin signaling. Its ability to be administered orally and its efficacy in preclinical models make it an attractive candidate for further clinical development.[2][3]

Key areas for future research include:

  • Efficacy in other CRC subtypes: Investigating the effect of this compound in KRAS-mutant, BRAF-mutant, and MSI CRC is crucial to define its full therapeutic potential.

  • Combination Therapies: Exploring the synergistic effects of this compound with standard-of-care chemotherapies or other targeted agents could lead to more effective treatment strategies.

  • Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be vital for its long-term clinical success.

  • Hippo Pathway Interaction: Further studies are needed to elucidate any potential crosstalk between TNIK inhibition by this compound and the Hippo signaling pathway in colorectal cancer.

References

A Comparative Analysis of NCB-0846: A Potent Inhibitor of Wnt/β-Catenin Signaling in Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of NCB-0846, a novel small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK). By targeting TNIK, this compound effectively disrupts the canonical Wnt/β-catenin signaling pathway, a critical driver of cancer stem cell (CSC) propagation and tumorigenesis, particularly in colorectal cancer. This document contrasts this compound with its less active diastereomer, NCB-0970, and other TNIK inhibitors, ON108600 and mebendazole, supported by experimental data to inform preclinical research and drug development strategies.

In Vitro Efficacy: Targeting the Core of Cancer Pathwways

This compound demonstrates potent and selective inhibition of TNIK, a serine-threonine kinase essential for the transcriptional activity of the TCF4/β-catenin complex.[1] This inhibition translates to significant anti-proliferative and anti-CSC activity in various cancer cell lines.

Table 1: Comparative In Vitro Potency of TNIK Inhibitors
CompoundTarget(s)IC50 (TNIK)IC50 (Cancer Cell Line)Cell Line
This compound TNIK 21 nM [1][2][3]0.4 µM HCT116 (colorectal)
NCB-0970TNIK272 nM--
ON108600TNIK, CK2, DYRK15 nM[4][5][6]1 µMHT-22 (mouse hippocampal)[4]
MebendazoleTNIK, Tubulin~1 µM (Kd)0.29 µMHT-29 (colorectal)

This compound's inhibitory action on TNIK leads to a cascade of downstream effects, including the suppression of Wnt target gene expression, such as AXIN2 and MYC, and a reduction in the phosphorylation of TCF4.[2] Furthermore, this compound has been shown to decrease the expression of key CSC markers like CD44, CD133, and ALDH1, and to inhibit colony formation in soft agar, a hallmark of tumorigenic potential.

In Vivo Performance: Suppressing Tumor Growth in Preclinical Models

The anti-tumor activity of this compound has been validated in multiple preclinical mouse models of colorectal cancer, where oral administration of the compound led to significant tumor growth inhibition.

Table 2: Comparative In Vivo Efficacy of TNIK Inhibitors
CompoundAnimal ModelDosing RegimenKey Outcomes
This compound Patient-derived colorectal cancer xenografts Oral administration [1]Suppressed tumor growth [1]
Apcmin/+ mice Oral administration Reduced number and size of intestinal tumors
ON108600Triple-negative breast cancer xenografts-Overcomes chemotherapy resistance and suppresses tumor growth
MebendazoleColorectal cancer xenografts (HT29, SW480)50 mg/kg, oralReduced tumor growth and weight[7]
Apcmin/+ mice35 mg/kg, oral (in feed)Reduced number of intestinal polyps[7]

In vivo studies with this compound have demonstrated its ability to reduce tumor burden and modulate Wnt signaling within the tumor microenvironment. These findings underscore the potential of this compound as a therapeutic agent for Wnt-driven cancers.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled Wnt->Fzd binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Fzd->Destruction_Complex inhibits LRP LRP5/6 LRP->Destruction_Complex inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates TNIK_cyto TNIK TCF4 TCF4 TNIK_cyto->TCF4 phosphorylates (activates) NCB0846 This compound NCB0846->TNIK_cyto inhibits Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) beta_catenin_nuc->Wnt_Target_Genes activates with TCF4 TCF4->Wnt_Target_Genes

Caption: this compound inhibits TNIK, preventing TCF4 phosphorylation and subsequent activation of Wnt target genes.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay TNIK Kinase Assay (IC50 determination) Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Colony_Formation Colony Formation Assay (Soft Agar) Cell_Viability->Colony_Formation CSC_Markers CSC Marker Analysis (e.g., Flow Cytometry) Colony_Formation->CSC_Markers Xenograft_Model Colorectal Cancer Xenograft Model CSC_Markers->Xenograft_Model Drug_Administration Oral Administration of This compound Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis Tumor_Measurement->PD_Analysis

Caption: A typical workflow for the preclinical evaluation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

TNIK Kinase Assay

The inhibitory activity of compounds against TNIK is often determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Reaction Setup: A reaction mixture is prepared containing TNIK enzyme, a suitable substrate (e.g., a generic kinase substrate or a specific TCF4-derived peptide), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).

  • Compound Incubation: The test compounds (this compound and alternatives) are added to the reaction mixture at various concentrations and incubated.

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase-based reaction, generating a luminescent signal.

  • Data Analysis: The luminescent signal, which is proportional to the ADP generated and thus the kinase activity, is measured using a luminometer. IC50 values are calculated by plotting the percent inhibition against the log concentration of the inhibitor.

Cell Viability (MTT) Assay

The effect of this compound on cancer cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Colorectal cancer cells (e.g., HCT116, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or control compounds for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized SDS-based solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Soft Agar Colony Formation Assay

This assay measures the anchorage-independent growth of cancer cells, a key characteristic of transformed cells.

  • Base Agar Layer: A layer of 0.5-0.6% agar in culture medium is prepared in 6-well plates and allowed to solidify.

  • Cell Suspension: A single-cell suspension of cancer cells (e.g., HCT116) is prepared in culture medium.

  • Top Agar Layer: The cell suspension is mixed with a low-melting-point agar (e.g., 0.3-0.4%) in culture medium containing the test compound (this compound or controls) and layered on top of the base agar.

  • Incubation: The plates are incubated for 2-3 weeks to allow for colony formation. The medium is replenished periodically.

  • Colony Staining and Counting: Colonies are stained with a solution such as crystal violet and counted manually or using an automated colony counter.

  • Data Analysis: The number and size of colonies in the treated groups are compared to the untreated control to determine the effect of the compound on anchorage-independent growth.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in vivo using immunodeficient mice bearing human colorectal cancer xenografts.

  • Tumor Implantation: Human colorectal cancer cells (e.g., HCT116) or patient-derived tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at specified doses and schedules. A vehicle control is administered to the control group.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry or Western blot).

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the tumor growth between the treated and control groups.

Conclusion

This compound is a promising therapeutic candidate that effectively targets the Wnt/β-catenin signaling pathway through the inhibition of TNIK. Its potent in vitro activity against colorectal cancer cells and significant in vivo efficacy in preclinical models highlight its potential for the treatment of Wnt-driven malignancies. This guide provides a comparative overview of this compound, offering valuable data and experimental context for researchers in the field of oncology and drug discovery. Further investigation into its clinical utility is warranted.

References

Replicating Published Findings on NCB-0846's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the published anti-tumor activities of NCB-0846, a novel small-molecule inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the Wnt signaling pathway and its therapeutic targeting. The information is compiled from preclinical studies to facilitate the replication and further investigation of this compound's therapeutic potential.

Mechanism of Action: Targeting the Wnt Signaling Pathway

This compound is an orally available small-molecule compound that functions as a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK).[1][2] TNIK is a critical regulatory component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex, which is the most downstream part of the canonical Wnt signaling pathway.[3][4] Over 90% of colorectal cancers exhibit constitutive activation of the Wnt pathway, often due to mutations in genes like APC, leading to the generation of cancer stem cells (CSCs) that are resistant to conventional therapies.[3]

This compound exerts its anti-tumor effects by binding to TNIK in an inactive conformation, which is essential for its Wnt inhibitory function.[3][4] This action blocks the phosphorylation of TCF4 by TNIK, thereby inhibiting the transcription of Wnt target genes such as AXIN2 and MYC.[1][4] The compound has demonstrated the ability to block the Wnt signal even in colorectal cancer cells with mutations in the APC gene.[3]

G cluster_wnt Wnt Signaling Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl GSK3b GSK3β Dvl->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation (Degradation) APC APC Axin Axin TCF4 TCF4 BetaCatenin->TCF4 Nuclear Translocation TargetGenes Wnt Target Genes (AXIN2, MYC) TCF4->TargetGenes TNIK TNIK TNIK->TCF4 Phosphorylation (Activation) NCB0846 This compound NCB0846->TNIK Inhibition

Caption: Wnt signaling pathway and the inhibitory action of this compound on TNIK.

In Vitro Anti-Tumor Activity

This compound has demonstrated significant anti-proliferative and anti-CSC (cancer stem cell) activities across various colorectal cancer (CRC) cell lines.

Quantitative Data Summary
ParameterCell Line(s)ObservationReference(s)
TNIK Inhibition (IC50) Cell-free assay21 nM[1][2][3]
Cell Growth Inhibition HCT116IC50 determined; 6.8-fold more potent than its inactive stereoisomer, NCB-0970.[4][5]
Colony Formation HCT116~20-fold higher inhibitory activity compared to its effect on 2D cell growth.[2][5]
Apoptosis Induction HCT116Induces an increase in the sub-G1 cell population and cleavage of PARP-1.[2][4][5]
Wnt Target Gene Expression HCT116, DLD-1Reduced expression of AXIN2 and MYC. CCND1 expression was unaffected.[1][4]
CSC Marker Downregulation Colorectal cancer cellsDownregulates CD44, CD133, and ALDH1. Reduces the proportion of cells with high expression of CD44, CD133, CD166, CD29, and EpCAM.[1][4]
EMT Marker Downregulation Colorectal cancer cellsReduces expression of Slug, Snail, Twist, Smad2, and Vimentin.[1]
TCF4 Phosphorylation Cell-free assayInduces faster migration of phosphorylated TCF4 at 0.1-0.3 µM and complete inhibition at 3 µM.[1][2]
Experimental Protocol: Soft Agar Colony Formation Assay

This protocol is based on methodologies described in published studies to assess the clonogenicity of cancer cells.[4]

  • Preparation: A base layer of 0.6% agar in complete medium is prepared in 6-well plates and allowed to solidify.

  • Cell Suspension: HCT116 cells are trypsinized, counted, and resuspended in complete medium.

  • Top Agar: The cell suspension is mixed with 0.3% low-melting-point agar in complete medium to a final concentration of 5,000 cells per well.

  • Plating: The cell-agar mixture is layered on top of the base agar layer.

  • Treatment: After solidification, the top agar is covered with a complete medium containing DMSO (vehicle control), 1 µM this compound, or other compounds.

  • Incubation: Plates are incubated for 14 days at 37°C in a humidified 5% CO2 incubator. The medium is changed every 3-4 days.

  • Staining and Analysis: Colonies are stained with crystal violet and counted. The size and number of colonies are compared between treatment groups.

G A Prepare Base Agar (0.6% in medium) B Prepare Cell Suspension in Top Agar (0.3%) A->B C Layer Top Agar onto Base Agar B->C D Add Medium with This compound (1 µM) C->D E Incubate for 14 Days D->E F Stain and Count Colonies E->F

Caption: Experimental workflow for a soft agar colony formation assay.

In Vivo Anti-Tumor Activity

This compound has been shown to suppress tumor growth in multiple preclinical mouse models, demonstrating its potential for in vivo efficacy.

Quantitative Data Summary
ParameterAnimal ModelDosage & AdministrationKey FindingsReference(s)
Tumor Growth Suppression Immunodeficient mice with HCT116 xenograftsOral administrationSignificantly suppressed the growth of established tumors.[2][4][5]
Wnt-Driven Tumorigenesis Apcmin/+ mice22.5, 45, 90 mg/kg, BID, oral, for 35 daysDose-dependently reduced the multiplicity and dimensions of tumors in the small intestine.[1][4][5]
Patient-Derived Xenografts PDX mouse model of CRCOral administrationSuppressed tumor growth.[3][6]
Wnt Target Gene Expression HCT116 xenograftsOral administrationReduced expression of AXIN2, MYC, and CCND1 in xenograft tissues.[1][4][5]
Side Effects Immunodeficient miceOral administrationAn initial drop in body weight was observed, which gradually recovered.[1][4][5]
Experimental Protocol: Colorectal Cancer Xenograft Model

This protocol outlines the methodology for evaluating this compound in an immunodeficient mouse model.[4]

  • Cell Preparation: HCT116 human colorectal carcinoma cells are cultured, harvested, and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • Implantation: 9-week-old female BALB/c-nu/nu immunodeficient mice are subcutaneously inoculated with HCT116 cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment Administration: The treatment group receives this compound (hydrochloride salt form for water solubility) via oral gavage daily or twice daily (BID). The control group receives the vehicle (e.g., water).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot, IHC) to assess target gene expression.

G A Subcutaneous Inoculation of HCT116 Cells into Immunodeficient Mice B Tumor Growth to Palpable Size A->B C Randomize Mice into Control & Treatment Groups B->C D Oral Administration Vehicle (Control) vs. This compound (Treatment) C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint: Excise Tumors for Analysis E->F

Caption: In vivo experimental workflow for a colorectal cancer xenograft model.

Broader Anti-Cancer Effects and Alternative Pathways

While initially developed as a Wnt inhibitor for CRC, studies have shown that this compound also impacts other signaling pathways and cancer types.

  • TGF-β Signaling: this compound can block the TGF-β signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation.[2][7] This action is mediated by the suppression of the TGFβ receptor type-I (TGFBR1) gene.[7]

  • Epithelial-Mesenchymal Transition (EMT): By inhibiting TGF-β signaling, this compound has been shown to inhibit TGFβ1-induced EMT in A549 lung cancer cells, potentially preventing metastasis.[7] In a mouse model, it abolished the lung metastasis of TGFβ1-treated A549 cells.[7]

  • Other Cancers: The therapeutic effect of this compound is also being investigated in triple-negative breast cancer and papillary thyroid carcinoma.[5][8]

G cluster_tgfb TGF-β Signaling Pathway TGFb TGF-β1 Ligand TGFBR2 TGFBR2 TGFb->TGFBR2 TGFBR1 TGFBR1 TGFBR2->TGFBR1 Activation SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex EMT EMT & Metastasis Complex->EMT Nuclear Translocation NCB0846 This compound NCB0846->TGFBR1 Suppresses Gene Expression

Caption: Inhibition of the TGF-β/SMAD signaling pathway by this compound.

Limitations and Future Directions

Despite promising preclinical data, the clinical application of this compound has been limited.[5] Reports have cited poor pharmacokinetic properties and low activity as potential hurdles for its widespread clinical use.[9] Further optimization of the compound or the development of novel delivery systems may be required to enhance its therapeutic index. Nevertheless, this compound remains a critical tool for studying the role of TNIK in cancer and serves as a foundational compound for the development of next-generation Wnt inhibitors.

References

Unveiling the Transcriptional Landscape: A Comparative Analysis of NCB-0846 and Other Wnt Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of a therapeutic candidate is paramount. This guide provides a comparative analysis of the gene expression profiles of cells treated with NCB-0846, a potent and selective inhibitor of TRAF2 and NCK-Interacting Kinase (TNIK), against other agents targeting the Wnt signaling pathway.

This compound has emerged as a promising anti-cancer agent by virtue of its ability to suppress the canonical Wnt signaling cascade, a critical pathway in the development and progression of numerous cancers, particularly colorectal cancer.[1] By inhibiting TNIK, a key downstream component of the Wnt pathway, this compound effectively downregulates the expression of crucial Wnt target genes.[2] This guide delves into the specifics of these gene expression changes, offering a comparative perspective with other Wnt pathway modulators and providing detailed experimental context.

Comparative Analysis of Gene Expression Changes

GeneFunction in Wnt PathwayEffect of this compound TreatmentEffect of XAV939 Treatment (Alternative Wnt Inhibitor)
AXIN2 Negative regulator of the Wnt pathway; its expression is a common readout for pathway activation.Downregulation[2]Downregulation
MYC Oncogene and a key transcriptional target of the Wnt pathway, promoting cell proliferation.Downregulation[2]Downregulation
CCND1 (Cyclin D1) A key regulator of the cell cycle and a Wnt target gene.Reduced expression in xenograft models.[2]Downregulation
LRP5/LRP6 Co-receptors for Wnt ligands, essential for initiating the signaling cascade.DownregulationNot consistently reported
CD44 Cell surface adhesion molecule and a cancer stem cell marker, often regulated by Wnt signaling.DownregulationDownregulation
CD133 A cancer stem cell marker implicated in tumor initiation and progression.DownregulationNot consistently reported
ALDH1 An enzyme and cancer stem cell marker associated with poor prognosis.DownregulationNot consistently reported
Snail/Slug/Twist Key transcription factors that drive the epithelial-to-mesenchymal transition (EMT).DownregulationDownregulation
Vimentin A mesenchymal marker, its expression is increased during EMT.DownregulationDownregulation
SMAD2 A key mediator of the TGF-β signaling pathway.DownregulationNot directly reported

Experimental Protocols

To provide a clear understanding of how such gene expression data is generated, the following section details a representative experimental protocol for RNA sequencing analysis, based on a publicly available dataset for the Wnt signaling inhibitor XAV939 (GEO Accession: GSM5235773).[3]

Cell Culture and Treatment:

  • Naive human pluripotent stem cells were cultured in NDiff227 media supplemented with 1 µM PD325901, 10 ng/ml of recombinant human leukemia inhibitory factor, 1 µM Gö6983, and 2 µM XAV939 on mitomycin C-treated MEF feeder cells.[3]

RNA Extraction and Quality Control:

  • Total RNA was extracted using the miReasy Purification kit (Qiagen) following the manufacturer's instructions.[3]

  • RNA quantity was determined using a NanoDrop-1000 spectrophotometer.[3]

  • RNA quality and integrity were assessed using the Agilent 2100 Bioanalyzer.[3]

RNA Sequencing and Data Analysis:

  • RNA sequencing libraries were prepared using the Illumina TruSeq protocol.[3]

  • Reads shorter than 20 bases and adapter sequences were removed using cutadapt.[3]

  • Reads mapping to human rRNA and tRNA were removed using bowtie2.[3]

  • Read counts per gene were generated using HTSeq with the GENCODE annotation file.[3]

  • Normalization of read counts was performed using the DESeq2 package in R.[3]

Visualizing the Molecular Landscape

To further illuminate the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, provide visual representations of the Wnt signaling pathway and a typical gene expression profiling workflow.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex Inhibits GSK3b GSK3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex Beta_Catenin β-Catenin Beta_Catenin_nuc β-Catenin Beta_Catenin->Beta_Catenin_nuc Translocates Destruction_Complex->Beta_Catenin Phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF TNIK TNIK TCF_LEF->TNIK Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) TNIK->Wnt_Target_Genes Activates Transcription NCB_0846 This compound NCB_0846->TNIK Inhibits

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Gene_Expression_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., this compound) RNA_Extraction 2. RNA Extraction Cell_Culture->RNA_Extraction QC1 3. RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->QC1 Library_Prep 4. Library Preparation (for RNA-Seq) QC1->Library_Prep Sequencing 5. High-Throughput Sequencing Library_Prep->Sequencing QC2 6. Raw Data Quality Control Sequencing->QC2 Alignment 7. Read Alignment to Genome QC2->Alignment Quantification 8. Gene Expression Quantification Alignment->Quantification DEA 9. Differential Expression Analysis Quantification->DEA Downstream 10. Pathway & Functional Analysis DEA->Downstream

Caption: A generalized workflow for gene expression profiling experiments.

References

Validating NCB-0846 as a Potent and Selective Tool for Interrogating the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and its dysregulation is a hallmark of various cancers. The development of specific and potent small molecule inhibitors is critical for dissecting the intricacies of this pathway and for developing novel therapeutic strategies. This guide provides a comprehensive validation of NCB-0846 as a tool compound for studying Wnt signaling, offering a direct comparison with other established inhibitors targeting different nodes of the pathway. Experimental data is presented to support its utility, alongside detailed protocols for key validation assays.

This compound: A Selective Inhibitor of TNIK in the Wnt Pathway

This compound is an orally active small molecule that selectively inhibits Traf2- and Nck-interacting kinase (TNIK), a key downstream component of the canonical Wnt signaling pathway.[1][2][3][4] By binding to the inactive conformation of TNIK, this compound effectively blocks Wnt signaling.[1][5] This inhibitory action has been shown to suppress the growth of cancer cells, particularly in colorectal cancer models where the Wnt pathway is frequently mutated.[1][5][6]

Comparative Analysis of Wnt Pathway Inhibitors

To effectively evaluate this compound as a tool compound, it is essential to compare its performance against other inhibitors that target different components of the Wnt pathway. This section provides a comparative overview of this compound, Porcupine inhibitors, and Tankyrase inhibitors.

Compound Target Mechanism of Action Potency (IC50) Key Features
This compound TNIKInhibits the kinase activity of TNIK, a downstream component of the Wnt pathway.21 nM (for TNIK)[2][3][4]Orally bioavailable; effective in models with downstream Wnt pathway mutations.[1][5]
LGK974 Porcupine (PORCN)Inhibits the O-acyltransferase activity of Porcupine, preventing Wnt ligand secretion.0.4 nM (Wnt signaling reporter assay)[1][7]Potent inhibitor of Wnt secretion; effective in Wnt ligand-dependent cancers.[1]
ETC-159 Porcupine (PORCN)Inhibits Porcupine, thereby blocking Wnt ligand palmitoylation and secretion.2.9 nM (β-catenin reporter activity)[8][9][10]Orally bioavailable; shows efficacy in preclinical models of Wnt-driven cancers.[10]
CGX1321 Porcupine (PORCN)Blocks the secretion of Wnt ligands by inhibiting Porcupine.0.45 nM[11]Potent inhibitor currently in clinical trials for gastrointestinal cancers.[11][12]
RXC004 Porcupine (PORCN)Potent and selective inhibitor of Porcupine, blocking Wnt production.64 pM (luciferase reporter assay)[13][14]Demonstrates anti-tumor activity in models with RNF43 mutations or RSPO fusions.[13][14]
XAV939 Tankyrase 1/2Inhibits the PARP activity of Tankyrases, leading to stabilization of Axin and degradation of β-catenin.11 nM (TNKS1), 4 nM (TNKS2)[5][15][16]Stabilizes the β-catenin destruction complex.
JW55 Tankyrase 1/2Inhibits the PARP domain of Tankyrases, stabilizing Axin2 and promoting β-catenin degradation.470 nM (ST-Luc reporter assay)[17]Reduces cell proliferation in colorectal cancer cell lines.[17]

Visualizing the Wnt Signaling Pathway and Inhibitor Targets

The following diagrams illustrate the canonical Wnt signaling pathway and the specific points of intervention for this compound and its alternatives.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh PORCN Porcupine (in ER) DestructionComplex Destruction Complex Dsh->DestructionComplex inhibits GSK3b GSK3β GSK3b->DestructionComplex CK1 CK1 CK1->DestructionComplex APC APC APC->DestructionComplex Axin Axin Axin->DestructionComplex BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF co-activates DestructionComplex->BetaCatenin phosphorylates for degradation Tankyrase Tankyrase Tankyrase->Axin destabilizes TargetGenes Target Gene Expression TCF_LEF->TargetGenes TNIK TNIK TCF_LEF->TNIK interacts with TNIK->TCF_LEF phosphorylates Porcupine_Inhibitors Porcupine Inhibitors (e.g., LGK974) Porcupine_Inhibitors->PORCN Tankyrase_Inhibitors Tankyrase Inhibitors (e.g., XAV939) Tankyrase_Inhibitors->Tankyrase TNIK_Inhibitor This compound TNIK_Inhibitor->TNIK

Caption: Canonical Wnt Signaling Pathway and Points of Inhibition.

Experimental Validation of Wnt Pathway Inhibition

The following experimental protocols are fundamental for validating the efficacy and mechanism of action of Wnt signaling inhibitors like this compound.

TOP/FOP Flash Reporter Assay

This luciferase-based reporter assay is a standard method to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.

TOP_FOP_Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells transfect Co-transfect with TOPflash or FOPflash reporter plasmids and a Renilla luciferase control plasmid seed_cells->transfect treat Treat cells with This compound or other inhibitors at various concentrations transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Analyze data: Normalize TOP/FOP activity to Renilla and compare treated vs. untreated cells measure->analyze end End analyze->end

Caption: TOP/FOP Flash Reporter Assay Workflow.

Protocol:

  • Cell Seeding: Seed HEK293T or other suitable cells into 96-well plates at a density of 2 x 10^4 cells/well.

  • Transfection: After 24 hours, co-transfect cells with either TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites) reporter plasmids, along with a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The ratio of TOPflash to FOPflash activity indicates the specific Wnt-dependent transcriptional activation.

Western Blot Analysis of β-catenin

Western blotting is used to assess the protein levels of key components of the Wnt pathway, particularly the stabilization of β-catenin, which is a hallmark of pathway activation.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with Wnt3a conditioned media to stimulate the pathway, in the presence or absence of varying concentrations of this compound for 6-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound with its protein target in a cellular context. It is based on the principle that ligand binding can alter the thermal stability of the target protein.

CETSA_Workflow start Start treat_cells Treat intact cells with This compound or vehicle control start->treat_cells heat_shock Heat cells at a range of temperatures treat_cells->heat_shock lyse_cells Lyse cells and separate soluble and precipitated protein fractions by centrifugation heat_shock->lyse_cells collect_supernatant Collect the soluble fraction (supernatant) lyse_cells->collect_supernatant analyze_protein Analyze the amount of soluble target protein (TNIK) by Western Blot or other detection methods collect_supernatant->analyze_protein plot_curve Plot melting curves to determine the shift in thermal stability analyze_protein->plot_curve end End plot_curve->end

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble TNIK protein by Western blot or other quantitative methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble TNIK as a function of temperature. A shift in the melting curve in the presence of this compound compared to the vehicle control indicates direct target engagement.

Conclusion

This compound is a valuable and selective tool compound for studying the Wnt signaling pathway through its potent inhibition of TNIK. Its distinct mechanism of action, targeting a downstream kinase, offers a complementary approach to other widely used Wnt inhibitors that act on upstream components like Porcupine or on the β-catenin destruction complex like Tankyrase inhibitors. The experimental data and detailed protocols provided in this guide serve as a robust resource for researchers to effectively utilize and validate this compound in their investigations of Wnt signaling in both normal physiology and disease.

References

How does the in vivo efficacy of NCB-0846 compare to standard-of-care drugs?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical Efficacy in Colorectal Cancer Models, Providing Researchers and Drug Development Professionals with Objective Data on the Novel Wnt Pathway Inhibitor NCB-0846 Against Established Therapies Regorafenib and Cetuximab.

In the landscape of colorectal cancer (CRC) therapeutics, the novel small molecule inhibitor this compound is emerging as a promising agent targeting the Wnt signaling pathway, a critical driver in a majority of CRC cases.[1][2] This guide provides a comprehensive comparison of the in vivo efficacy of this compound against the standard-of-care drugs, regorafenib and cetuximab, based on available preclinical data.

Quantitative Efficacy at a Glance

To facilitate a clear comparison, the following tables summarize the in vivo anti-tumor effects of this compound, regorafenib, and cetuximab in various colorectal cancer xenograft and patient-derived xenograft (PDX) models. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons were not available. Experimental conditions, therefore, may vary across studies.

Table 1: In Vivo Efficacy of this compound in Colorectal Cancer Models

Animal ModelCell Line/PDX ModelDosageTreatment DurationTumor Growth InhibitionReference
BALB/c-nu/nu miceHCT116 Xenograft40 or 80 mg/kg, BID, oral14 daysSignificant suppression of tumor growth[3]
Immunodeficient micePatient-Derived Spheroids (#6, #19)Not specifiedNot specifiedSuppression of tumor growth[4]
Immunodeficient micePatient-Derived Xenografts (COX021, COX026)Not specifiedNot specifiedSignificant suppression of tumor growth[4]
Apcmin/+ miceSpontaneous intestinal tumors22.5, 45, or 90 mg/kg, BID, oral35 daysDose-dependent reduction in tumor multiplicity and dimensions[5]

Table 2: In Vivo Efficacy of Regorafenib in Colorectal Cancer Models

Animal ModelCell Line/PDX ModelDosageTreatment DurationTumor Growth InhibitionReference
Nude miceHCT116 Xenograft30 mg/kg, daily, oral10 days70% to 90% suppression of tumor growth[6]
MouseColo-205 Xenograft10-100 mg/kg14 days~75% at 10 mg/kg[1]
Orthotopic mouse modelCT26 (murine colon carcinoma)30 mg/kg, daily, oral10 daysComplete suppression of tumor growth and prevention of liver metastases[7][8]
MicePatient-Derived Xenografts (5 of 7 models)Not specifiedNot specifiedMarkedly slowed tumor growth[9]

Table 3: In Vivo Efficacy of Cetuximab in Colorectal Cancer Models

Animal ModelCell Line/PDX ModelDosageTreatment DurationTumor Growth InhibitionReference
MouseHT29 Xenograft200 μ g/mouse , twice a week26 daysSignificant suppression of tumor growth[10]
Nude miceWiDR Xenograft (high EGFR expression)30 mg/kg, weekly4 weeks35% inhibition[11]
Nude miceWiDR Xenograft (low EGFR expression)30 mg/kg, weekly4 weeks10%-20% inhibition[11][12]
UnspecifiedPatient-Derived XenograftsNot specified3 weeks10.6% tumor shrinkage, 29.8% disease stabilization[13]

Deciphering the Mechanisms: Signaling Pathways

The anti-tumor activity of these compounds stems from their distinct mechanisms of action, targeting different signaling pathways crucial for cancer cell proliferation and survival.

This compound inhibits Traf2- and Nck-interacting kinase (TNIK), a key regulator in the canonical Wnt/β-catenin signaling pathway.[4][14] This pathway is constitutively activated in over 90% of colorectal cancers, primarily due to mutations in genes like APC.[2] By inhibiting TNIK, this compound blocks the downstream signaling that leads to the expression of genes promoting cancer stem cell properties and tumor growth.[2][4]

NCB_0846_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 APC_Axin_GSK3b Destruction Complex (APC, Axin, GSK3β) Dishevelled->APC_Axin_GSK3b | beta_catenin β-catenin APC_Axin_GSK3b->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Target_Genes Target Gene Expression (e.g., MYC, CCND1) TCF_LEF->Target_Genes TNIK TNIK TNIK->TCF_LEF Co-activator NCB0846 This compound NCB0846->TNIK Inhibition Proliferation CSC Properties & Tumor Growth Target_Genes->Proliferation

Fig. 1: this compound Signaling Pathway

Regorafenib is a multi-kinase inhibitor that targets several key pathways involved in tumor growth and angiogenesis.[6] It potently blocks vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the Raf/MEK/ERK signaling cascade.[6][9] This broad-spectrum activity allows it to simultaneously inhibit the formation of new blood vessels that supply tumors and directly impede cancer cell proliferation.

Regorafenib_Pathway cluster_vegf Angiogenesis cluster_ras Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., PDGFR) Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Regorafenib Regorafenib Regorafenib->VEGFR Inhibition Regorafenib->Receptor Inhibition Regorafenib->Raf Inhibition

Fig. 2: Regorafenib Signaling Pathway

Cetuximab is a monoclonal antibody that specifically targets the epidermal growth factor receptor (EGFR).[15] By binding to EGFR, it blocks the downstream activation of the Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways, which are critical for cell growth, proliferation, and survival.[15] The efficacy of cetuximab is largely dependent on the mutation status of the KRAS gene; tumors with wild-type KRAS are generally more responsive.[16]

Cetuximab_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Cetuximab Cetuximab Cetuximab->EGFR Inhibition Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Fig. 3: Cetuximab Signaling Pathway

Experimental Protocols

The in vivo efficacy of these anti-cancer agents is typically evaluated using xenograft or patient-derived xenograft (PDX) models in immunocompromised mice. The following provides a generalized overview of the experimental protocols employed in the cited studies.

Animal Models:

  • Xenografts: Human colorectal cancer cell lines (e.g., HCT116, HT29, Colo-205) are subcutaneously injected into immunocompromised mice (e.g., BALB/c-nu/nu, athymic nude mice).[3][6][10]

  • Patient-Derived Xenografts (PDXs): Tumor fragments from colorectal cancer patients are implanted into immunocompromised mice, aiming to better recapitulate the heterogeneity and microenvironment of the original tumor.[4][9][13]

  • Genetically Engineered Mouse Models (GEMMs): Mice with specific genetic mutations that predispose them to intestinal tumors, such as the Apcmin/+ model, are used to study tumorigenesis in a more physiologically relevant context.[5]

Drug Administration:

  • This compound: Administered orally, typically twice daily (BID).[3]

  • Regorafenib: Administered orally, typically once daily.[6]

  • Cetuximab: Administered intraperitoneally, typically once or twice a week.[10][11]

Efficacy Endpoints:

  • Tumor Volume: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor growth inhibition is calculated by comparing the tumor volume in treated groups to the vehicle control group.[3][10]

  • Survival Analysis: In some studies, the overall survival of the animals is monitored as a primary endpoint.[17]

  • Metastasis Assessment: In orthotopic models, the incidence and burden of metastases to distant organs, such as the liver, are evaluated.[7][8]

  • Pharmacodynamic Biomarkers: Expression of target genes (e.g., AXIN2, MYC for this compound) or markers of angiogenesis and apoptosis are assessed in tumor tissues.[4][5]

Experimental_Workflow start Tumor Cell Implantation (Xenograft or PDX) tumor_growth Tumor Establishment (e.g., ~80-200 mm³) start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral, IP) randomization->treatment monitoring Tumor Volume Measurement & Body Weight Monitoring treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Reached (e.g., Tumor size, Time) monitoring->endpoint analysis Data Analysis (TGI, Survival, Biomarkers) endpoint->analysis Yes end Conclusion analysis->end

Fig. 4: General In Vivo Efficacy Workflow

Conclusion

The available preclinical data suggests that this compound holds significant promise as a therapeutic agent for colorectal cancer, demonstrating potent anti-tumor activity in various in vivo models, including those derived from patients.[4][18] Its unique mechanism of targeting the Wnt pathway, a fundamental driver of CRC, positions it as a valuable candidate, particularly for the large patient population with Wnt-activating mutations.

Regorafenib, with its multi-kinase inhibitory action, shows robust efficacy in suppressing tumor growth and metastasis.[7][8] Cetuximab's effectiveness is well-established in KRAS wild-type tumors, highlighting the importance of biomarker-driven patient selection.[16]

While the lack of direct comparative in vivo studies makes it challenging to definitively rank the efficacy of these agents, this guide provides a foundational overview for researchers. Future head-to-head preclinical trials and ultimately, clinical studies, will be crucial to fully elucidate the comparative efficacy of this compound and its potential to improve the standard of care for colorectal cancer patients.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.